Product packaging for 2,5-Dibromopyridin-4-OL(Cat. No.:CAS No. 1033203-55-2)

2,5-Dibromopyridin-4-OL

Cat. No.: B1423805
CAS No.: 1033203-55-2
M. Wt: 252.89 g/mol
InChI Key: BMKGVEHUYFIUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dibromopyridin-4-OL is a useful research compound. Its molecular formula is C5H3Br2NO and its molecular weight is 252.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Br2NO B1423805 2,5-Dibromopyridin-4-OL CAS No. 1033203-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKGVEHUYFIUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromopyridin-4-ol: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromopyridin-4-ol is a halogenated pyridinol derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The presence of two bromine atoms and a hydroxyl group on the pyridine ring of this compound offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The strategic placement of the bromine atoms allows for regioselective functionalization through various cross-coupling reactions, while the hydroxyl group can be engaged in a range of chemical transformations or can influence the electronic properties of the molecule. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications in modern synthetic chemistry.

Physicochemical Properties and Structure

This compound, with the molecular formula C₅H₃Br₂NO, is a solid at room temperature. A key structural feature of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 2,5-dibromo-4-pyridone.[1][2][3][4] This equilibrium can be influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the predominant form, particularly in polar solvents and in the solid state.[4]

PropertyValueSource
IUPAC Name This compound-
CAS Number 1033203-55-2[5]
Molecular Formula C₅H₃Br₂NO[5]
Molecular Weight 252.89 g/mol [5]
Appearance Off-white to pale yellow solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Sparingly soluble in water, soluble in polar organic solvents (predicted)-
pKa Not reported-

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts would be influenced by the electronic effects of the bromine and hydroxyl/oxo groups.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine atoms (C2 and C5) and the carbon attached to the oxygen (C4) would appear at characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic bands for the O-H stretch (in the pyridinol tautomer) around 3200-3600 cm⁻¹, C=O stretch (in the pyridone tautomer) around 1640-1680 cm⁻¹, and C-Br stretches in the fingerprint region.[6]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks with a relative intensity of approximately 1:2:1). Fragmentation would likely involve the loss of bromine atoms and/or a CO molecule from the pyridone tautomer.

Synthesis of this compound

A detailed, high-yield synthesis of this compound is not extensively reported in the literature. However, its synthesis can be envisioned through several general strategies for the preparation of substituted hydroxypyridines. One plausible route involves the diazotization of a corresponding aminopyridine precursor followed by hydrolysis.[7]

Hypothetical Synthetic Protocol:

Step 1: Synthesis of 2,5-Dibromo-4-aminopyridine

This intermediate could potentially be synthesized from 4-aminopyridine through a bromination reaction.

Step 2: Diazotization and Hydrolysis

The 2,5-dibromo-4-aminopyridine would then undergo diazotization using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group at the C4 position.

Synthesis 4-Aminopyridine 4-Aminopyridine 2,5-Dibromo-4-aminopyridine 2,5-Dibromo-4-aminopyridine 4-Aminopyridine->2,5-Dibromo-4-aminopyridine Bromination Diazonium Salt Diazonium Salt 2,5-Dibromo-4-aminopyridine->Diazonium Salt NaNO2, H+ This compound This compound Diazonium Salt->this compound H2O, Δ

Figure 1: Hypothetical synthetic pathway to this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two bromine atoms serve as excellent handles for the introduction of various substituents via transition-metal-catalyzed cross-coupling reactions, while the hydroxyl group can be derivatized or can direct the regioselectivity of certain reactions.

Regioselectivity in Cross-Coupling Reactions

In dihalogenated pyridines, the regioselectivity of cross-coupling reactions is often dictated by the electronic and steric environment of the carbon-halogen bonds. For 2,5-dibromopyridine derivatives, the bromine at the C2 position is generally more reactive towards oxidative addition in palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.[8][9][10] This allows for the selective mono-functionalization at the C2 position, leaving the C5 bromine available for subsequent transformations.

Suzuki Cross-Coupling

The Suzuki reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.

Exemplary Protocol for Regioselective Suzuki Coupling:

  • To a reaction vessel containing this compound (1.0 equiv.), add the desired boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and purify the product by column chromatography.[11]

Suzuki_Coupling sub This compound product 2-Aryl-5-bromopyridin-4-ol sub->product Pd(PPh₃)₄, Base Dioxane/H₂O, Δ reagent Ar-B(OH)2 reagent->product

Figure 2: General scheme for the regioselective Suzuki coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of aminopyridine derivatives, which are prevalent in pharmacologically active molecules.

Exemplary Protocol for Regioselective Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base such as NaOtBu (1.4 equiv.).

  • Add a dry, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture at the appropriate temperature until completion.

  • After cooling, quench the reaction, perform an extractive workup, and purify the product by chromatography.[12]

Buchwald_Hartwig sub This compound product 2-(Dialkylamino)-5-bromopyridin-4-ol sub->product Pd₂(dba)₃, Ligand Base, Toluene, Δ reagent R₂NH reagent->product

Figure 3: General scheme for the regioselective Buchwald-Hartwig amination of this compound.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] While specific toxicological data for this compound is not available, related brominated pyridines are known to be harmful if swallowed, and can cause skin and eye irritation.[1][4] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area with copious amounts of water. For inhalation, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its key features, including the presence of two differentially reactive bromine atoms and a versatile hydroxyl group, in conjunction with the inherent biological relevance of the pyridine core, make it a valuable tool for the construction of novel compounds in drug discovery and materials science. The potential for regioselective functionalization through established cross-coupling methodologies opens up a vast chemical space for exploration. Further research into the synthesis, detailed characterization, and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide to 2,5-Dibromopyridin-4-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2,5-Dibromopyridin-4-ol, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, molecular formula, synthesis, and potential applications, with a focus on its role as a versatile building block in the creation of novel therapeutics.

Core Chemical Identity

This compound is a substituted pyridine ring bearing two bromine atoms at the 2 and 5 positions and a hydroxyl group at the 4 position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

IdentifierValueSource
CAS Number 1033203-55-2[1][2]
Molecular Formula C₅H₃Br₂NO[1]
Molecular Weight 252.89 g/mol [1]
IUPAC Name This compound
SMILES OC1=CC(Br)=NC=C1Br[1]

Synthesis and Spectroscopic Characterization

While specific peer-reviewed synthetic protocols for this compound are not abundantly available in the public domain, its synthesis can be logically derived from established methodologies for related brominated pyridines. The most probable synthetic route involves the Sandmeyer reaction starting from 2-amino-5-bromopyridine, a commercially available precursor.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Projected):

A detailed experimental protocol for the synthesis of the precursor, 2,5-dibromopyridine, has been well-documented.[3][4] The subsequent hydroxylation to yield this compound would likely involve a nucleophilic substitution reaction, although specific conditions would require optimization.

Spectroscopic Data:

While a comprehensive public database of spectroscopic data for this compound is limited, data for its precursor, 2,5-dibromopyridine, is available and can be used for comparative purposes.

  • ¹H NMR of 2,5-Dibromopyridine: The proton NMR spectrum of 2,5-dibromopyridine would show characteristic signals for the three protons on the pyridine ring.[2]

  • Crystal Data for 2,5-Dibromopyridine: The crystal structure of 2,5-dibromopyridine has been determined to be orthorhombic.[1]

It is anticipated that the ¹H NMR spectrum of this compound would show a significant shift in the signal of the proton adjacent to the hydroxyl group. Further characterization using ¹³C NMR, IR, and mass spectrometry would be essential to confirm the structure and purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] Halogenated pyridines, in particular, serve as versatile building blocks for the synthesis of targeted therapies, especially kinase inhibitors.[5]

Kinase Inhibition:

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 2-aminopyridine moiety, which can be accessed from this compound, is a common feature in many kinase inhibitors as it can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6]

The bromine atoms on the this compound ring provide reactive handles for the introduction of various side chains through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

Potential Therapeutic Areas:

Given the prevalence of pyridine-based molecules in oncology, compounds derived from this compound could be investigated for their anti-cancer activity.[7][8] The development of inhibitors for kinases such as Bruton's tyrosine kinase (Btk) and PI3 kinase often utilizes brominated pyridine precursors.[9]

Safety and Handling

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. While further research is needed to fully elucidate its properties and applications, the information available on its precursors and related compounds strongly suggests its value as a building block for the next generation of targeted therapeutics.

References

An In-depth Technical Guide to Tautomerism in 2,5-Dibromopyridin-4-ol and 4-Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium between the lactam and lactim forms of 4-pyridones, with a specific focus on the halogenated derivative, 2,5-Dibromopyridin-4-ol. The document is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the fundamental principles governing this tautomerism, the factors influencing the equilibrium, and the analytical techniques essential for its characterization. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Dynamic Nature of Tautomerism in Heterocyclic Systems

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in fields ranging from medicinal chemistry to materials science. In heterocyclic compounds, particularly those containing endocyclic nitrogen atoms and exocyclic oxygen atoms, this phenomenon dictates a molecule's physicochemical properties, including its aromaticity, polarity, hydrogen bonding capability, and ultimately, its biological activity.

The 4-pyridone ring system serves as a classic and compelling example of lactam-lactim tautomerism. It exists as an equilibrium between the pyridin-4(1H)-one (lactam or keto form) and the pyridin-4-ol (lactim or enol form). The position of this equilibrium is not fixed but is instead a dynamic interplay of intrinsic molecular structure and external environmental factors. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics and functional materials.

This guide will delve into the core principles of 4-pyridone tautomerism, using the specifically substituted this compound as a case study to illustrate the influence of electronic effects on the tautomeric preference.

The Lactam-Lactim Equilibrium in 4-Pyridones

The tautomerization of 4-pyridone involves the migration of a proton between the nitrogen and oxygen atoms. The two primary tautomeric forms are:

  • Pyridin-4(1H)-one (Lactam/Keto Form): Characterized by a carbonyl group (C=O) at the 4-position and a proton on the ring nitrogen.

  • Pyridin-4-ol (Lactim/Enol Form): Features a hydroxyl group (-OH) at the 4-position, resulting in a fully aromatic pyridine ring.

The relative stability of these two forms is a delicate balance of several contributing factors.

Aromaticity and Stability

A key driver in the tautomeric equilibrium of 4-pyridones is the gain in aromaticity. The lactim (pyridin-4-ol) form possesses a true pyridine ring, which is aromatic. In contrast, the lactam (4-pyridone) form can also exhibit aromatic character through delocalization of the nitrogen lone pair into the ring, creating a charge-separated resonance structure.[1] Computational studies have shown that the tautomerization of 4-pyridone to its lactim form results in a significant gain in aromaticity.[2][3]

Environmental Influences on Equilibrium

The tautomeric preference of 4-pyridones is highly sensitive to the surrounding environment.

  • Solvent Polarity: The position of the tautomeric equilibrium is significantly influenced by the solvent.[4] Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents can shift the equilibrium towards the enol form.[4][5] In aqueous solutions, the pyridone form is predominant.[4] This is attributed to the ability of polar solvents to stabilize the charge-separated resonance structure of the lactam form through dipole-dipole interactions and hydrogen bonding.

  • pH and Protonation: The acidity and basicity of the medium play a crucial role. Protonation can occur at either the nitrogen or oxygen atom, and this can significantly alter the electronic structure and, consequently, the tautomeric equilibrium.

  • Physical State: In the gas phase, the enol (pyridin-4-ol) form is generally favored.[4][5] However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, especially in polar solvents, due to intermolecular hydrogen bonding.[4][6]

Case Study: this compound

The introduction of substituents onto the 4-pyridone ring can dramatically influence the tautomeric equilibrium through electronic and steric effects. In the case of this compound, the two bromine atoms, being electron-withdrawing, are expected to impact the electron density of the ring and the acidity of the N-H and O-H protons.

Synthesis of this compound

A common synthetic route to this compound involves the derivatization of a readily available starting material like 2,5-dibromopyridine. One effective method is the regioselective C-4 lithiation of 2,5-dibromopyridine, followed by reaction with an electrophile to introduce the hydroxyl group.[7]

Experimental Protocol: Synthesis via Lithiation

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation: Dissolve 2,5-dibromopyridine in anhydrous THF and cool to -78 °C. Slowly add the prepared LDA solution to the 2,5-dibromopyridine solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation at the 4-position.

  • Hydroxylation: To the 4-lithiated intermediate, add trimethyl borate dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Oxidation and Work-up: Cool the reaction mixture in an ice bath and add peracetic acid dropwise. Stir for 1-2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow start Start: 2,5-Dibromopyridine lda_prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) lithiation C-4 Lithiation (Add LDA to 2,5-Dibromopyridine at -78°C) start->lithiation lda_prep->lithiation hydroxylation Hydroxylation (Add Trimethyl Borate at -78°C, warm to RT) lithiation->hydroxylation oxidation Oxidation & Work-up (Peracetic Acid, Na2S2O3 quench, Extraction) hydroxylation->oxidation purification Purification (Column Chromatography) oxidation->purification end End Product: This compound purification->end

Analytical Characterization of Tautomeric Equilibrium

A combination of spectroscopic techniques is essential to unequivocally characterize the tautomeric mixture and determine the relative populations of the lactam and lactim forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism as the two forms will give rise to distinct sets of signals.

  • ¹H NMR: The chemical shifts of the ring protons will differ between the two tautomers. The N-H proton of the lactam form will typically appear as a broad singlet, while the O-H proton of the lactim form will also be a singlet, but its chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The chemical shift of the C4 carbon is particularly diagnostic. In the lactam form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C4 carbon in the lactim form, which is attached to a hydroxyl group and will appear further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

  • Lactam Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1640-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3400 cm⁻¹.

  • Lactim Form: The characteristic O-H stretching vibration will be observed as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretch will be absent.

UV-Visible Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are different. The lactim form, being fully aromatic, often exhibits a different λmax compared to the lactam form. This technique is particularly useful for quantitative studies of the equilibrium in different solvents.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive structural information in the solid state.[8] It can unambiguously determine whether the molecule exists in the lactam or lactim form in the crystal lattice and provide precise bond lengths and angles.[8]

Table 1: Spectroscopic Data for Characterizing 4-Pyridone Tautomers

Spectroscopic TechniqueLactam (Pyridin-4(1H)-one) FormLactim (Pyridin-4-ol) Form
¹H NMR Broad N-H signalO-H signal (solvent dependent)
Distinct ring proton shiftsDifferent ring proton shifts
¹³C NMR C4 (C=O) signal > 160 ppmC4 (C-OH) signal upfield
IR Spectroscopy Strong C=O stretch (~1650 cm⁻¹)Absence of C=O stretch
Broad N-H stretch (~3400 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹)
UV-Vis Spectroscopy Distinct λmaxDifferent λmax

The Role of Tautomerism in Drug Development

The tautomeric state of a drug molecule can have a profound impact on its pharmacokinetic and pharmacodynamic properties. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can change depending on the predominant tautomer, which in turn affects its binding to a biological target. Furthermore, properties like solubility and membrane permeability can be influenced by the tautomeric equilibrium. Therefore, a thorough understanding and characterization of tautomerism are critical in the drug discovery and development process.

Conclusion

The tautomerism of 4-pyridones, exemplified by this compound, is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. For researchers in medicinal chemistry and related fields, a comprehensive understanding of this equilibrium is not merely an academic exercise but a practical necessity for the rational design of molecules with desired properties. By employing a suite of analytical techniques and understanding the underlying principles, scientists can effectively characterize and potentially manipulate the tautomeric state to optimize molecular function.

References

The Untapped Potential of 2,5-Dibromopyridin-4-OL: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged structure," a core motif consistently found in a multitude of clinically successful drugs.[1] Its unique electronic properties and capacity for diverse functionalization make it an invaluable scaffold in the design of novel therapeutic agents. Within this esteemed class of heterocycles, halogenated pyridines, and specifically dibrominated pyridinols, represent a particularly fertile ground for innovation. This guide delves into the untapped potential of a specific, yet underexplored, building block: 2,5-Dibromopyridin-4-OL .

While direct literature on this exact molecule is emerging, its structural features—two strategically positioned and differentially reactive bromine atoms flanking a hydroxyl group on a pyridine core—suggest a remarkable versatility for the synthesis of complex molecular architectures. This document will serve as a technical guide for researchers, scientists, and drug development professionals, illuminating the potential applications of this compound in medicinal chemistry. By drawing upon established reactivity principles of analogous compounds and providing detailed, field-proven experimental insights, we will explore how this scaffold can be leveraged to accelerate the discovery of next-generation therapeutics, particularly in the realm of kinase inhibition.

The Strategic Advantage of the 2,5-Dibromo-4-hydroxypyridine Core

The therapeutic potential of any synthetic building block is intrinsically linked to its chemical reactivity and the three-dimensional space its derivatives can occupy. This compound offers a compelling combination of features that make it a highly attractive starting point for library synthesis and lead optimization.

Tautomerism and its Implications: It is crucial to recognize that 4-hydroxypyridine exists in a tautomeric equilibrium with its pyridin-4-one form. This equilibrium can influence its reactivity and intermolecular interactions, a factor that can be exploited in drug design.

Differential Reactivity of the Bromine Atoms: The pyridine ring's electron-deficient nature, further modulated by the hydroxyl group, results in differential electrophilicity at the C2 and C5 positions. This inherent asymmetry is a synthetic chemist's asset, allowing for sequential and site-selective functionalization. Typically, the C2 position is more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions due to its proximity to the ring nitrogen.

The Role of the Hydroxyl Group: The hydroxyl group at the C4 position is not merely a passive substituent. It can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. Furthermore, it can be used as a handle for further derivatization, for instance, through etherification, to modulate the compound's physicochemical properties, such as solubility and cell permeability.

Synthetic Pathways to this compound and its Precursors

A reliable and scalable synthesis of the core scaffold is paramount for its widespread adoption in drug discovery programs. While a definitive, optimized synthesis for this compound is not extensively documented, we can infer plausible and efficient routes from the synthesis of its precursors and analogs.

Synthesis of the Key Precursor: 2,5-Dibromopyridine

A common precursor for many substituted pyridines is 2,5-dibromopyridine. A well-established method for its synthesis proceeds from 2-aminopyridine via a bromination followed by a Sandmeyer-type reaction.[2][3]

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

  • Step 1: Bromination of 2-Aminopyridine.

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminopyridine in a suitable solvent such as acetic anhydride.

    • Cool the reaction mixture to 20-25°C.

    • Slowly add liquid bromine dropwise, maintaining the temperature between 45-55°C.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Upon completion, carefully add water to dissolve any solids, followed by the dropwise addition of a sodium hydroxide solution to precipitate the product.

    • Filter the precipitate, dry it, and recrystallize from ethanol to obtain 2-amino-5-bromopyridine.

  • Step 2: Diazotization and Bromination (Sandmeyer Reaction).

    • In a separate flask, dissolve the 2-amino-5-bromopyridine in a hydrobromic acid solution.

    • Cool the mixture to between -5°C and 15°C in the presence of a catalytic amount of cuprous bromide.

    • Slowly add a solution of sodium nitrite dropwise, maintaining the low temperature.

    • Allow the reaction to stir for 2-5 hours.

    • Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8.

    • The desired 2,5-dibromopyridine can then be isolated by distillation under reduced pressure.

Proposed Synthesis of this compound

With 2,5-dibromopyridine in hand, the introduction of a hydroxyl group at the 4-position can be envisioned through several synthetic strategies. One plausible approach involves the N-oxidation of 2,5-dibromopyridine followed by a rearrangement reaction.

Core Applications in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

The true value of this compound lies in its potential as a scaffold for the synthesis of biologically active molecules. The pyridine core is a common feature in a vast number of FDA-approved drugs, and its halogenated derivatives are particularly instrumental in the development of kinase inhibitors.[4] Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves leveraging its two bromine atoms as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile introduction of a diverse range of aryl, heteroaryl, and amino substituents, enabling the rapid generation of libraries of compounds for screening against various kinase targets.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of C-C bonds. In the context of this compound, this reaction can be used to introduce aryl or heteroaryl moieties at the C2 and/or C5 positions. These appended rings can be designed to interact with specific pockets within the ATP-binding site of a target kinase.

Workflow for Suzuki-Miyaura Coupling of this compound

G cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound G Suzuki-Miyaura Cross-Coupling A->G B Aryl/Heteroaryl Boronic Acid or Ester B->G C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) C->G D Ligand (e.g., SPhos, XPhos) D->G E Base (e.g., K2CO3, K3PO4) E->G F Solvent (e.g., 1,4-Dioxane/Water, Toluene) F->G H Mono- or Di-arylated Pyridin-4-ol Derivative G->H

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling (Hypothetical)

  • Objective: To demonstrate the selective mono-arylation at the more reactive C2 position of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction using TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds. This reaction is particularly valuable for installing amino groups that can act as crucial hydrogen bond donors or acceptors, often interacting with the "hinge" region of a kinase's ATP-binding site.

Workflow for Buchwald-Hartwig Amination of Bromopyridine Scaffolds

G cluster_start Starting Materials cluster_reagents Reaction Conditions A Bromopyridine Derivative G Buchwald-Hartwig Amination A->G B Primary or Secondary Amine B->G C Palladium Pre-catalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., BINAP, Xantphos) D->G E Base (e.g., NaOtBu, Cs2CO3) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Aminated Pyridine Product G->H

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination (General)

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add the bromopyridine substrate (e.g., a mono-arylated derivative of this compound) and the desired amine, followed by an anhydrous, degassed solvent such as toluene.

  • Reaction Execution: Seal the vessel and heat the mixture with stirring (typically 80-110°C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

Data-Driven Drug Design: The Power of Analog-Based SAR

While specific biological activity data for derivatives of this compound is not yet widely published, we can draw valuable insights from structurally related compounds. The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from substituted bromopyridine scaffolds, illustrating the potential potency of compounds derived from this class.

ScaffoldTarget KinaseIC₅₀ (nM)Reference
2-amino-5-bromopyridine derivativeCSF1R<10[5]
Substituted bromopyridineVEGFR-215[5]
Pyrido[2,3-d]pyrimidin-7-oneCdk4<50[6]
Imidazo[4,5-c]pyridineBTK<100[7]

This table is for illustrative purposes and presents data for analogous compound classes.

Future Outlook and Conclusion

This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. Its unique combination of a privileged pyridine core, two differentially reactive bromine atoms, and a strategically placed hydroxyl group provides a versatile platform for the synthesis of diverse compound libraries. The established and robust methodologies of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer a clear and efficient path to novel chemical entities.

The primary application of this scaffold is envisioned in the development of kinase inhibitors, a therapeutic area of immense importance in oncology and inflammatory diseases. By leveraging the principles of structure-based drug design and analog-based synthesis, researchers can rationally design and synthesize potent and selective inhibitors targeting a wide range of kinases.

This technical guide has provided a foundational understanding of the potential of this compound, from its synthesis to its application in the generation of bioactive molecules. It is our hope that this document will inspire and equip researchers to explore the full potential of this versatile building block, ultimately leading to the discovery of new and effective medicines.

References

A Comprehensive Technical Guide to the Synthesis of Substituted Pyridin-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridin-4-ol motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials.[1][2] Its prevalence stems from its unique electronic properties, hydrogen bonding capabilities, and its role as a versatile synthetic intermediate. However, the synthesis of specifically substituted pyridin-4-ols presents distinct challenges, including regioselectivity control and the management of keto-enol tautomerism, which can complicate purification and characterization.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven synthetic strategies for accessing this valuable heterocyclic scaffold. Moving beyond a simple recitation of methods, this guide delves into the mechanistic rationale behind key transformations, offers detailed experimental protocols, and provides practical insights into troubleshooting and optimization.

The Pyridin-4-ol Core: Tautomerism and Synthetic Implications

A foundational concept that underpins the synthesis and purification of pyridin-4-ols is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium is highly sensitive to the substitution pattern on the ring, the solvent, pH, and temperature.[3][4] In many polar solvents, the pyridin-4-one tautomer can be the dominant species. This duality is not a mere academic curiosity; it has profound practical consequences. The similar polarities of the two tautomers often lead to co-elution during chromatographic purification, resulting in broad peaks and impure fractions.[4] Successful synthetic design must therefore account for this behavior, either by employing conditions that favor one tautomer or by converting the mixture into a single, more easily purified derivative.

Caption: Tautomeric equilibrium of pyridin-4-ol and pyridin-4(1H)-one.

Foundational Strategy: Ring Transformation of γ-Pyrones

One of the most classical and reliable methods for synthesizing pyridin-4-ols and their corresponding pyridin-4-one tautomers is the reaction of a γ-pyrone (also known as a 4-pyrone) with ammonia or a primary amine. This approach leverages the electrophilicity of the pyrone ring, which undergoes a nucleophilic attack followed by ring-opening and subsequent recyclization to form the pyridine core.

2.1 Mechanistic Rationale

The reaction is initiated by a conjugate addition of ammonia to the C2 or C6 position of the pyrone ring. This is followed by the opening of the pyranone ring to form an open-chain intermediate. An intramolecular condensation then occurs as the nitrogen attacks one of the carbonyl groups, leading to cyclization. The final step is a dehydration event that results in the formation of the aromatic pyridin-4-ol/pyridin-4-one system. This method is particularly effective for producing 2,6-disubstituted pyridin-4-ols.[5]

G start 2,6-Disubstituted γ-Pyrone step1 Nucleophilic Attack by Ammonia (NH3) start->step1 step2 Ring Opening step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration step3->step4 end 2,6-Disubstituted Pyridin-4-ol step4->end

Caption: Workflow for the conversion of γ-pyrones to pyridin-4-ols.

2.2 Experimental Protocol: General Conversion of 2,6-Dimethyl-4-pyrone

This protocol describes the conversion of a simple, commercially available γ-pyrone to the corresponding pyridin-4-one.

Materials:

  • 2,6-Dimethyl-γ-pyrone

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Parr Reactor or sealed pressure vessel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr reactor), combine 2,6-dimethyl-γ-pyrone (1.0 eq), ethanol (to dissolve, approx. 2-3 M concentration), and an excess of aqueous ammonia (5-10 eq).

  • Heating: Seal the vessel securely and heat the reaction mixture to 150-160 °C. The reaction is typically maintained at this temperature for 12-24 hours. Monitor the internal pressure to ensure it remains within the vessel's safety limits.

  • Work-up: After cooling the reactor to room temperature, vent it carefully in a fume hood. Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • Purification: The resulting crude solid, 2,6-dimethylpyridin-4(1H)-one, can often be purified by recrystallization from a suitable solvent system like ethanol/water or by sublimation. Chromatographic purification can be challenging due to the compound's polarity and tautomerism.[4]

Advanced Strategies: Multi-Component Reactions (MCRs)

Multi-component reactions offer a powerful and atom-economical approach to constructing complex molecular scaffolds in a single step. Several MCRs have been developed for the flexible synthesis of highly substituted pyridin-4-ols.

3.1 The Flögel/Reissig Three-Component Synthesis

A notably flexible and innovative route is the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[3] This method allows for the creation of a wide variety of substituted pyridin-4-ols with high regioselectivity.

The reaction cascade is intricate and elegant. It begins with the deprotonation of an alkoxyallene using an organolithium reagent. This lithiated species then attacks a nitrile to form a ketenimine intermediate. The subsequent steps involve reaction with a carboxylic acid, an acyl shift, an intramolecular aldol-type addition onto the amide carbonyl, and finally, elimination of water to yield the pyridin-4-ol product after tautomerization.[3]

A primary challenge of this method is the purification of the final pyridin-4-ol product due to its polarity and the aforementioned tautomerism.[3] To overcome this, a clever four-component protocol was developed. After the cyclization is complete, the crude pyridin-4-ol/one mixture is deprotonated in situ with a base (e.g., sodium hydride) and then treated with nonafluorobutanesulfonyl fluoride (NfF).[3] This converts the polar product into a significantly less polar pyridin-4-yl nonaflate, which is readily purified by standard silica gel chromatography. The nonaflate group also serves as an excellent leaving group for subsequent cross-coupling reactions, further enhancing the synthetic utility of this method.[3]

Problem Cause Solution
Purification Difficulty Coexistence of polar pyridin-4-ol and pyridin-4-one tautomers.[3][4]Derivative Formation: Convert the crude mixture to a less polar pyridin-4-yl nonaflate using a fourth component (NfF) after deprotonation.[3]
Low Yield Incomplete cyclization of the enamide intermediate, especially with less electrophilic amide carbonyls.[3]Optimization: Carefully control reaction temperatures and use an excess of the carboxylic acid component to drive the reaction to completion.[3]
3.2 Malononitrile-Based Syntheses

Malononitrile is a versatile C3 building block for the synthesis of a variety of nitrogen-containing heterocycles, including substituted pyridines.[6][7] Reactions involving chalcones and malononitrile in the presence of a base or catalyst can yield highly functionalized pyridines, some of which exist as pyridin-4-ol tautomers. For instance, the reaction of chalcones and malononitrile in an alcohol solvent using a basic resin like Amberlite IRA-400 (OH⁻) can produce polysubstituted pyridines efficiently.[6]

G cluster_0 Malononitrile-Based MCR Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Thiazolidinedione 1,3-Thiazolidinedione Michael Michael Addition Thiazolidinedione->Michael Base Base Catalyst (e.g., Piperidine) Base->Knoevenagel Knoevenagel->Michael Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Product Substituted Pyridine Product Cyclization->Product

Caption: Generalized workflow for a four-component pyridine synthesis.[8]

Alternative and Complementary Routes

While ring transformation and MCRs are powerful, other methods provide valuable access to different substitution patterns.

4.1 Synthesis via Pyridinium Salts

Pyridinium salts are versatile intermediates in pyridine chemistry.[9][10] They can be prepared from the reaction of pyrylium salts with primary amines.[9] Subsequent transformations, often involving nucleophilic attack and rearrangement, can lead to functionalized pyridines. While not a direct route to pyridin-4-ols in all cases, they are precursors to a wide range of substituted pyridines that can potentially be converted to the target compounds through functional group interconversion. For example, specific pyridinium salts can undergo reductive ring-opening to form δ-amino ketones, which are valuable synthetic precursors.[11]

4.2 The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a classic method that involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat- or acid-catalyzed cyclodehydration to yield a substituted pyridine.[12][13][14][15] While this reaction typically produces 2,3,6-trisubstituted pyridines, its principles of enamine chemistry and cyclization are fundamental in heterocyclic synthesis.[16] Modern modifications using acid catalysis (Brønsted or Lewis acids) can lower the high temperatures originally required for the cyclodehydration step, making the process more practical and expanding its scope.[12][14]

Conclusion and Future Perspectives

The synthesis of substituted pyridin-4-ols is a mature field that continues to evolve with the advent of new methodologies. Classical approaches based on γ-pyrone transformation remain reliable for specific substitution patterns, while modern multi-component reactions, such as the Flögel/Reissig synthesis, offer unparalleled flexibility and efficiency for creating diverse molecular libraries. The key to success in this area lies in a deep understanding of the underlying reaction mechanisms and a pragmatic approach to the challenges posed by tautomerism. Future developments will likely focus on developing even more efficient, sustainable, and stereoselective methods to access these critical scaffolds for the next generation of pharmaceuticals and advanced materials.

References

The Ascendant Role of Halogenated Pyridinols in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Halogenation on a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of therapeutic agents. Its inherent aromaticity, hydrogen bonding capabilities, and versatile reactivity make it a cornerstone in drug design. The strategic introduction of halogen atoms—fluorine, chlorine, and bromine—onto the pyridinol framework dramatically expands its chemical space and biological utility. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of halogenated pyridinols, offering field-proven insights for researchers at the forefront of drug discovery.

Halogenation is far more than a simple steric modification; it is a nuanced tool for fine-tuning a molecule's electronic profile, lipophilicity, metabolic stability, and binding interactions.[1][2] The unique properties of each halogen allow for precise modulation of a compound's pharmacokinetic and pharmacodynamic profile. Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity without significantly increasing molecular weight. Chlorine and bromine, with their larger size and ability to form halogen bonds, can provide crucial interactions with biological targets, leading to enhanced potency and selectivity.[3] This guide will delve into the causality behind these experimental choices, providing a robust framework for the rational design of novel therapeutics based on the halogenated pyridinol scaffold.

I. The Synthetic Landscape: Crafting Halogenated Pyridinols

The synthesis of halogenated pyridinols can be approached through two primary strategies: the direct halogenation of a pre-existing hydroxypyridine core or the construction of the halogenated pyridine ring from acyclic precursors followed by the introduction or unmasking of the hydroxyl group. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

A. Direct Halogenation of Hydroxypyridines

Direct halogenation of hydroxypyridines is a common and often straightforward approach. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl and ring nitrogen atoms.

Chlorination: The chlorination of 3-hydroxypyridine can be achieved using various reagents. A well-established method involves the reaction with sodium hypochlorite in an aqueous medium, offering high yields and being suitable for large-scale production.[4] Another approach utilizes a mixture of hydrochloric acid and hydrogen peroxide, though yields can be less satisfactory.[4]

Bromination: Bromination of hydroxypyridines can be performed using molecular bromine in a suitable solvent like acetic acid. For instance, 5-(2-pyrazinyl)-2(1H)-pyridone can be brominated by treatment with bromine in glacial acetic acid.[5]

Fluorination: Direct fluorination of pyridinols is often more challenging due to the high reactivity of fluorinating agents. The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic method for introducing fluorine onto an aromatic ring and can be adapted for the synthesis of fluoropyridinols.[6][7]

B. Ring Synthesis and Functional Group Interconversion

Building the halogenated pyridine ring from the ground up or modifying existing functional groups offers greater flexibility in accessing a wider range of isomers.

From Halogenated Pyridine Precursors: A common strategy involves the synthesis of a halogenated pyridine derivative, followed by the introduction of a hydroxyl group. For example, 2-chloro-3-hydroxypyridine can be synthesized from 2-chloro-3-pyridyl trifluoromethanesulfonate by deprotection.

Synthesis from Aminopyridines: Halogenated aminopyridines can serve as versatile starting materials. For instance, 2-bromopyridine can be synthesized from 2-aminopyridine via a diazotization reaction in the presence of hydrobromic acid and bromine.[8][9]

Pyridine N-Oxide Chemistry: The use of pyridine N-oxides provides an alternative activation strategy for the pyridine ring, facilitating regioselective halogenation, particularly at the 2-position.[10][11] This method offers a practical route to various 2-halo-substituted pyridines.

II. Physicochemical Properties: The Subtle Art of Molecular Tuning

The introduction of halogens profoundly influences the physicochemical properties of pyridinols, impacting their solubility, acidity, and lipophilicity. These parameters are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundHalogenPositionpKalogP (calculated)Melting Point (°C)
3-Hydroxypyridine-34.79, 8.750.29129
2-Chloro-3-hydroxypyridineCl2-1.14168-170
5-Bromo-2-pyridinolBr5-1.45163-165
4-FluoropyridineF43.200.24-41.6

Note: pKa and logP values can vary depending on the experimental or computational method used. The data presented here is a compilation from various sources for comparative purposes.[12][13][14][15]

Acidity (pKa): The electron-withdrawing nature of halogens generally increases the acidity of the pyridinolic proton. The position of the halogen relative to the hydroxyl group and the ring nitrogen significantly influences the pKa. Understanding these pKa shifts is crucial for predicting the ionization state of the molecule at physiological pH, which in turn affects its solubility and ability to cross biological membranes.

Lipophilicity (logP): Halogenation typically increases the lipophilicity of a molecule, as reflected by a higher logP value. This can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The choice of halogen allows for a graded control over lipophilicity, with fluorine having a smaller impact than chlorine or bromine.

Solubility: The solubility of halogenated pyridinols is a complex interplay of factors including the crystal lattice energy, hydrogen bonding capacity, and the overall polarity of the molecule. While increased lipophilicity from halogenation can decrease aqueous solubility, the ability of the pyridinol moiety to engage in hydrogen bonding can counteract this effect.[16][17]

III. Applications in Drug Development: Targeting Disease with Precision

Halogenated pyridinols are integral components in a wide array of therapeutic agents, demonstrating their versatility in targeting diverse biological pathways.

A. Kinase Inhibition: A Dominant Paradigm

A significant application of halogenated pyridinols is in the development of protein kinase inhibitors.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine scaffold can mimic the hydrogen bonding interactions of the adenine region of ATP, the natural substrate for kinases. Halogen atoms can form crucial halogen bonds with the kinase hinge region, enhancing binding affinity and residence time, which are key determinants of drug efficacy.[18]

Kinase_Inhibition Halogenated_Pyridinol Halogenated Pyridinol Inhibitor Kinase_ATP_Site Kinase ATP Binding Site Halogenated_Pyridinol->Kinase_ATP_Site Binds to Hinge_Region Hinge Region (Backbone C=O) Halogenated_Pyridinol->Hinge_Region Halogen Bond (X···O=C) Aromatic_Gatekeeper Aromatic Gatekeeper Residue (e.g., Phe) Halogenated_Pyridinol->Aromatic_Gatekeeper Halogen-π Interaction (X···Aromatic Ring) Kinase_ATP_Site->Hinge_Region Kinase_ATP_Site->Aromatic_Gatekeeper Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Survival) Kinase_ATP_Site->Downstream_Signaling Phosphorylation (Inhibited)

B. Beyond Kinases: Exploring New Frontiers

The utility of halogenated pyridinols extends beyond kinase inhibition. Their ability to modulate the activity of other enzyme classes and receptors is an active area of research.

G-Protein Coupled Receptors (GPCRs): There is emerging evidence that halogenated pyridines can act as allosteric modulators of GPCRs.[19][20][21] Halogen atoms can form specific interactions with residues in allosteric binding pockets, leading to a modulation of the receptor's response to its endogenous ligand. This offers a promising avenue for developing drugs with greater selectivity and a finer degree of control over cellular signaling.

Other Enzyme Targets: Halogenated pyridinols have shown activity against a variety of other enzymes. For instance, certain derivatives have been investigated as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and a target for anticancer drugs.[3]

IV. Experimental Protocols: A Practical Guide to Synthesis

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of representative halogenated pyridinols.

Protocol 1: Synthesis of 2-Chloro-3-hydroxypyridine[5]

Materials:

  • 3-Hydroxypyridine

  • Sodium hypochlorite solution (aqueous)

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

  • Xylene

  • Sodium hydrogen sulfite

Procedure:

  • Prepare a solution of 3-hydroxypyridine in water.

  • Adjust the pH of the solution to 12 with aqueous sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add aqueous sodium hypochlorite solution while maintaining the temperature between 0-5 °C.

  • After the reaction is complete, quench any excess sodium hypochlorite with sodium hydrogen sulfite.

  • Neutralize the reaction mixture with hydrochloric acid.

  • Filter the resulting precipitate.

  • Wash the precipitate with water and then with xylene.

  • Dry the product to obtain 2-chloro-3-hydroxypyridine.

Synthesis_2_Chloro_3_Hydroxypyridine Start 3-Hydroxypyridine in Water Step1 Adjust pH to 12 (NaOH) Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Add NaOCl (aq) (0-5 °C) Step2->Step3 Step4 Quench with NaHSO3 Step3->Step4 Step5 Neutralize with HCl Step4->Step5 Step6 Filter and Wash (Water, Xylene) Step5->Step6 End 2-Chloro-3-hydroxypyridine Step6->End

Protocol 2: Synthesis of 5-Bromo-2-nitropyridin-3-ol[20]

Materials:

  • 3-Bromo-5-hydroxypyridine

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Procedure:

  • Dissolve 3-bromo-5-hydroxypyridine in concentrated sulfuric acid in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid dropwise while maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 20 hours.

  • Carefully pour the reaction mixture into ice water and stir thoroughly.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to obtain 5-bromo-2-nitropyridin-3-ol.

Synthesis_5_Bromo_2_nitropyridin_3_ol Start 3-Bromo-5-hydroxypyridine in conc. H2SO4 Step1 Cool in Ice Bath Start->Step1 Step2 Add Fuming HNO3 dropwise Step1->Step2 Step3 Stir at Room Temp (20 hours) Step2->Step3 Step4 Pour into Ice Water Step3->Step4 Step5 Filter and Wash (Cold Water) Step4->Step5 End 5-Bromo-2-nitropyridin-3-ol Step5->End

V. Conclusion and Future Perspectives

Halogenated pyridinols represent a powerful and versatile class of molecules in the medicinal chemist's toolkit. The strategic incorporation of halogen atoms provides a sophisticated means to modulate the physicochemical and biological properties of the pyridine scaffold, leading to the development of highly potent and selective therapeutic agents. This guide has provided a comprehensive overview of the synthesis, properties, and applications of these important compounds, with a focus on providing practical, field-proven insights.

The future of drug discovery will undoubtedly continue to leverage the unique attributes of halogenated pyridinols. As our understanding of the subtle yet profound effects of halogenation deepens, we can expect to see the development of even more innovative and effective medicines based on this privileged scaffold. The continued exploration of novel synthetic methodologies, a more systematic evaluation of physicochemical properties, and the investigation of new biological targets will be crucial in unlocking the full therapeutic potential of halogenated pyridinols.

References

Navigating the Acquisition of 2,5-Dibromopyridin-4-OL: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the availability of novel chemical building blocks is paramount to innovation. 2,5-Dibromopyridin-4-OL, a substituted pyridinol, represents a scaffold of significant interest due to the prevalence of pyridinol structures in pharmacologically active compounds. However, a survey of the chemical supplier landscape reveals that this specific molecule is not a readily available, off-the-shelf reagent. Therefore, its acquisition necessitates a custom synthesis approach. This guide provides a comprehensive technical overview for navigating the procurement of this compound, from selecting a synthesis partner to ensuring the quality and integrity of the final product.

The Strategic Importance of the Pyridinol Scaffold

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active natural products.[1] Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence the pharmacokinetic properties of a molecule. The pyridinol (or hydroxypyridine) motif, in particular, offers a versatile platform for drug design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its position on the ring, in conjunction with other substituents, allows for the fine-tuning of a compound's electronic and steric properties.[2] This makes substituted pyridinols valuable intermediates in the synthesis of novel therapeutics.

Part 1: Sourcing this compound through Custom Synthesis

Given that this compound is not a catalog item, researchers must engage with a contract research organization (CRO) or a custom synthesis company. The selection of a reliable partner is a critical first step.

Key Considerations for Selecting a Custom Synthesis Supplier:
  • Expertise and Track Record: Prioritize companies with demonstrated experience in heterocyclic chemistry, particularly the synthesis of substituted pyridines.[3]

  • Scale and Capacity: Ensure the supplier can meet your required scale, from milligrams for initial screening to kilograms for later-stage development.[4]

  • Analytical Capabilities: A reputable supplier will have in-house analytical capabilities to ensure the purity and structural integrity of the synthesized compound. This should include, at a minimum, Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

  • Communication and Project Management: Effective communication is crucial for a successful custom synthesis project.[5] Look for a partner who provides regular updates and a clear project timeline.

  • Confidentiality: Ensure a robust confidentiality agreement is in place to protect your intellectual property.

Potential Custom Synthesis Providers:

While this is not an exhaustive list, the following types of companies typically offer custom synthesis services and would be suitable for a project like the synthesis of this compound:

Company TypeService Focus
Fee-for-Service (FFS) CROs Synthesize specific molecules on a project basis.[6][7]
Full-Time Equivalent (FTE) Collaborators Provide dedicated chemists for longer-term research projects.[3]
Specialty Chemical Manufacturers Offer custom synthesis of non-catalog compounds.

Part 2: Defining the Synthesis Project and Ensuring Quality

Once a synthesis partner is chosen, a clear and detailed project specification is essential. This includes defining the target compound, required purity, and the analytical data to be provided upon completion.

Proposed Synthetic Pathway for this compound:

One potential approach could start from a suitably substituted precursor that can be cyclized to form the pyridinone ring, which exists in tautomeric equilibrium with the desired hydroxypyridine. Subsequent halogenation would then yield the final product.

G A Precursor Selection (e.g., substituted β-ketoester) B Ring Formation with Ammonia Source (e.g., Hantzsch-like synthesis) A->B C Formation of Dihydropyridinone Intermediate B->C D Oxidation to Pyridinone C->D E Electrophilic Bromination D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Analytical Validation and Quality Control:

A comprehensive Certificate of Analysis (CoA) is non-negotiable for any custom-synthesized compound. This document should include the following analytical data to confirm the identity, purity, and quality of the this compound.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a fundamental technique for assessing the purity of the synthesized compound.

  • Experimental Protocol (Example):

    • Column: A reversed-phase C18 column is typically suitable for this type of analysis.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a common starting point.[10][11]

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 280 nm).

    • Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

    • Analysis: The chromatogram should show a single major peak corresponding to the product, and the purity is typically reported as a percentage of the total peak area.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is essential for confirming the structure of the synthesized molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the two aromatic protons on the pyridine ring and a signal for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

  • Experimental Protocol (General):

    • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

    • Analysis: The obtained spectra should be compared with predicted spectra or data from structurally similar compounds to confirm the identity of this compound.

3. Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of the compound, offering another layer of confirmation. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic pattern in the mass spectrum for a dibrominated compound.

Part 3: Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for handling brominated pyridines should be strictly followed.

  • General Precautions:

    • Work in a well-ventilated chemical fume hood.[12]

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The acquisition of this compound for research and drug development requires a strategic approach centered on custom synthesis. By carefully selecting a reputable synthesis partner, clearly defining the project specifications, and insisting on rigorous analytical validation, researchers can confidently obtain this valuable building block. The versatility of the pyridinol scaffold suggests that custom-synthesized molecules like this compound will continue to be instrumental in the discovery of new and innovative therapeutics.

References

Methodological & Application

Step-by-step synthesis protocol for 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3,5-Dibromopyridin-4-ol

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Pyridinols

Substituted pyridin-4-ol scaffolds, and specifically their halogenated derivatives, are pivotal building blocks in the landscape of modern medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them essential intermediates in the synthesis of complex molecular architectures. 2,5-Dibromopyridin-4-ol, more accurately identified through systematic nomenclature and common synthetic pathways as its isomer 3,5-Dibromopyridin-4-ol , serves as a key precursor for a range of biologically active compounds and functional materials. The tautomeric nature of the pyridin-4-ol core, existing in equilibrium with the 4-pyridone form, governs its reactivity, particularly its susceptibility to electrophilic substitution.

This application note provides a detailed, step-by-step protocol for the synthesis of 3,5-Dibromopyridin-4-ol via the direct bromination of pyridin-4-ol. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. Pyridin-4-ol exists predominantly as its 4-pyridone tautomer. The carbonyl group is deactivating, but the nitrogen atom and the enamine-like character of the ring provide sufficient activation for electrophilic attack. The hydroxyl/keto group at the 4-position directs incoming electrophiles to the ortho positions (C-3 and C-5).

Overall Reaction:

Mechanistic Rationale: The reaction mechanism involves the attack of the electron-rich pyridone ring on molecular bromine. The stability of the intermediate sigma complex is crucial. The reaction proceeds readily to the dibrominated product because the introduction of the first bromine atom does not significantly deactivate the ring towards a second substitution. In fact, the monobromo derivative is often more reactive than the starting material under certain pH conditions[1].

G cluster_mechanism Reaction Mechanism: Electrophilic Aromatic Substitution pyridone 4-Pyridone Tautomer intermediate1 Sigma Complex Intermediate (First Bromination) pyridone->intermediate1 + Br₂ br2 Br₂ monobromo 3-Bromo-4-pyridone intermediate1->monobromo - H⁺ hbr HBr (byproduct) intermediate1->hbr intermediate2 Sigma Complex Intermediate (Second Bromination) monobromo->intermediate2 + Br₂ product 3,5-Dibromo-4-pyridone intermediate2->product - H⁺ intermediate2->hbr

Caption: Simplified mechanism for the dibromination of 4-pyridone.

Safety and Handling

This protocol involves hazardous materials that require strict safety protocols. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton® for bromine).

  • Bromine (Br₂): Highly corrosive, toxic upon inhalation, and can cause severe burns. Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate (Na₂S₂O₃) readily available to neutralize any spills.

  • Hydrobromic Acid (HBr): Corrosive and causes severe skin burns and eye damage. Handle with care.

  • Sodium Hydroxide (NaOH): Caustic. Avoid contact with skin and eyes.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work[2]. An eyewash station and safety shower must be immediately accessible[2].

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
Pyridin-4-ol (4-Hydroxypyridine)C₅H₅NO95.10626-64-2≥98%
BromineBr₂159.817726-95-6≥99.5%
Hydrobromic AcidHBr80.9110035-10-648% aq. soln.
Sodium HydroxideNaOH40.001310-73-2≥97% pellets
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7≥98%
Deionized WaterH₂O18.027732-18-5-
EthanolC₂H₅OH46.0764-17-5For recrystallization
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the bromination of 4-pyridones[1].

1. Preparation of the Reaction Vessel:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is dry.
  • Place the entire setup in an ice-water bath on a magnetic stirrer within a chemical fume hood.

2. Dissolution of Starting Material:

  • To the flask, add pyridin-4-ol (4.75 g, 50 mmol).
  • Add 50 mL of 48% aqueous hydrobromic acid.
  • Stir the mixture until the solid is fully dissolved. The solution may warm up slightly; allow it to cool to below 5°C in the ice bath.

3. Addition of Bromine:

  • Carefully measure liquid bromine (5.2 mL, 101 mmol, ~2.02 equivalents) and place it in the dropping funnel.
  • Add the bromine dropwise to the stirred, cold solution over a period of 30-45 minutes.
  • Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of over-brominated byproducts. Maintaining a low temperature (0-5°C) enhances the selectivity of the reaction.

4. Reaction Period:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Continue stirring for 3-4 hours. The color of the solution should change, and a precipitate may begin to form.
  • Monitor the reaction by Thin Layer Chromatography (TLC) if desired (using a suitable eluent system like ethyl acetate/hexanes).

5. Work-up and Product Isolation:

  • Cool the reaction mixture again in an ice bath.
  • Slowly and carefully neutralize the mixture by adding a 10 M sodium hydroxide (NaOH) solution dropwise. Monitor the pH, aiming for a final pH of 7-8. This step is highly exothermic; maintain cooling to keep the temperature below 20°C. A thick precipitate will form.
  • Causality: Neutralization is required to deprotonate the product, reducing its solubility in water and causing it to precipitate, which facilitates its isolation.
  • If the solution retains a strong orange/brown color from excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color dissipates.
  • Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation.
  • Collect the solid product by vacuum filtration using a Büchner funnel.
  • Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

6. Purification and Drying:

  • For further purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
  • Collect the purified crystals by vacuum filtration.
  • Dry the final product under vacuum to a constant weight. The expected product is a white to off-white solid.

Expected Yield: 75-85%.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The identity and purity of the synthesized 3,5-Dibromopyridin-4-ol should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.1-8.3 (s, 2H, H-2, H-6), ~11.5-12.5 (br s, 1H, OH/NH). The protons at the 2 and 6 positions are chemically equivalent and appear as a singlet. The hydroxyl/pyridone proton is broad and its chemical shift can vary.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~170 (C=O, C-4), ~140 (C-2, C-6), ~105 (C-Br, C-3, C-5).

  • Mass Spectrometry (EI): m/z (%) = 253/255/257 (M⁺, characteristic 1:2:1 isotopic pattern for two bromine atoms).

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹): ~3100-2800 (broad, O-H, N-H stretch), ~1640 (strong, C=O stretch), ~1550 (C=C stretch).

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the temperature after the initial addition. Ensure 2 full equivalents of bromine were used.
Product loss during work-up.Ensure the solution is fully neutralized to minimize product solubility. Use ice-cold water for washing the precipitate.
Dark, Oily Product Formation of poly-brominated or other side products.Ensure slow, controlled addition of bromine at low temperature.
Insufficient quenching of bromine.Add sodium thiosulfate solution until the color fully dissipates before filtration.
Incomplete Reaction Insufficient brominating agent.Use a slight excess of bromine (2.0-2.1 equivalents).
Reaction time too short.Monitor the reaction by TLC to confirm the disappearance of the starting material.

References

Application Notes and Protocols for the Purification of 2,5-Dibromopyridin-4-ol via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Challenging Pyridinol

2,5-Dibromopyridin-4-ol is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of two bromine atoms and a hydroxyl group on the pyridine ring offers multiple reaction sites for further chemical modifications. However, the purification of this compound, particularly from crude reaction mixtures, presents a significant challenge due to its inherent physicochemical properties. The primary obstacle arises from the tautomeric equilibrium between the pyridin-4-ol and its corresponding pyridin-4-one form.[1] These two forms often exhibit very similar polarities, leading to co-elution and poor separation during standard chromatographic purification.

This application note provides a comprehensive guide and a robust protocol for the purification of this compound using silica gel column chromatography. The methodologies described herein are designed to address the challenges posed by tautomerism and the polar nature of the compound, ensuring the isolation of a high-purity product. The protocols are grounded in established chromatographic principles and informed by practices for purifying structurally related compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount for developing an effective purification strategy and ensuring safe handling.

PropertyValueSource
CAS Number 1033203-55-2[2]
Molecular Formula C₅H₃Br₂NO[2]
Molecular Weight 252.89 g/mol [2]
Appearance Likely a solid (based on similar compounds)N/A
Boiling Point 385.3 ± 37.0 °C at 760 mmHg[2]
Polarity High, due to the hydroxyl group and nitrogen atomInferred
Solubility Likely soluble in polar organic solvents like methanol and chloroform, with limited solubility in non-polar solvents and water.[3][4]
Safety and Handling

General Handling Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[5][8]

  • Dust Prevention: Avoid the formation of dust when handling the solid material.[1][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][5]

The Chromatographic Challenge: Tautomerism in Pyridinols

The primary difficulty in purifying this compound lies in its existence as a mixture of two tautomers in solution: the pyridinol form and the pyridone form. This equilibrium is dynamic and solvent-dependent.[1][9]

tautomers pyridin_ol This compound pyridin_one 2,5-Dibromo-1H-pyridin-4-one pyridin_ol->pyridin_one Equilibrium

Caption: Tautomeric equilibrium of this compound.

Because both tautomers can be present and have similar polarities, they may elute at very similar rates, resulting in broad peaks or incomplete separation. The strategy outlined in this guide aims to manage this equilibrium to achieve effective purification.

Workflow for Purification

The purification process follows a logical sequence, starting with method development on a small scale using Thin-Layer Chromatography (TLC) before scaling up to column chromatography.

workflow cluster_prep Preparation cluster_dev Method Development cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound safety Review Safety Data crude_sample->safety tlc TLC Analysis for Solvent System safety->tlc optimize Optimize Mobile Phase tlc->optimize column_prep Prepare Silica Gel Column optimize->column_prep load_sample Load Crude Sample column_prep->load_sample elute Elute with Optimized Solvent System load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Overall workflow for the purification of this compound.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is essential to determine the optimal mobile phase for separation using TLC. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4, and is well-separated from impurities.[10]

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Crude this compound sample

  • Developing chambers

  • A range of solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • UV lamp for visualization

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or a small amount of MeOH).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Solvent System Screening:

    • Begin with a relatively non-polar mobile phase, such as 20% Ethyl Acetate in Hexane, and gradually increase the polarity.

    • Test various solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent (like Hexane or DCM) and a polar solvent (like Ethyl Acetate or Methanol).[11]

    • Example Systems to Test:

      • Hexane:EtOAc (80:20, 50:50, 20:80)

      • DCM:MeOH (98:2, 95:5, 90:10)

  • Addressing Tailing: Due to the basic nature of the pyridine nitrogen, the spot may "tail" or "streak" on the acidic silica gel. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[12]

  • Development and Visualization: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent to run up the plate. After development, visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent ratios until the desired separation is achieved. The ideal system will show the spot for this compound moving off the baseline with a clear separation from other spots.

Protocol 2: Column Chromatography Purification

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to column chromatography. This protocol assumes a standard silica gel stationary phase.[13][14]

Materials:

  • Silica gel (for column chromatography, 230-400 mesh)

  • Chromatography column

  • Crude this compound

  • Optimized mobile phase (from Protocol 1)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane or the starting solvent of your gradient).

    • Pour the slurry into the column, ensuring it packs evenly without air bubbles. Gently tap the column to aid in packing.

    • Once packed, add a protective layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand. Never let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a polar solvent (like DCM or MeOH) until fully dissolved.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a uniform layer. This method generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution:

    • Carefully add the initial, least polar mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as determined by your TLC analysis. For example, start with 10% EtOAc in Hexane and slowly increase the concentration of EtOAc. This allows less polar impurities to elute first, followed by your more polar product.[11]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of the compound by spotting fractions onto TLC plates and running them in the optimized solvent system.

    • Combine the fractions that contain the pure this compound.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

    • Assess the purity of the final product using techniques such as NMR, LC-MS, or by observing a single spot on a TLC plate.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not move from the origin Eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate or methanol).[12]
Poor separation (co-elution) Inappropriate eluent system; column is overloaded.Re-optimize the eluent system using TLC. Use a larger column or reduce the amount of crude material loaded.[12]
Streaking or tailing of the compound The compound is strongly adsorbed to the acidic silica gel due to its basicity.Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent.[12]
Product elutes too quickly The eluent is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution).[12]

Conclusion

The purification of this compound by column chromatography is a manageable process when the key challenges, primarily tautomerism and polarity, are addressed systematically. By employing careful method development with TLC, utilizing a gradient elution with a suitable solvent system, and potentially incorporating a basic modifier, researchers can successfully isolate this valuable compound in high purity. The protocols and guidelines presented in this application note provide a solid foundation for achieving this goal.

References

Introduction: The Strategic Value of the Pyridin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Regioselective Suzuki Cross-Coupling Reactions Using 2,5-Dibromopyridin-4-ol

In the landscape of medicinal chemistry and materials science, pyridine derivatives are foundational building blocks. Among these, the pyridin-4-ol (or its tautomeric form, 4-pyridone) moiety is of particular interest due to its hydrogen bonding capabilities and its prevalence in biologically active compounds. This compound emerges as a highly versatile and strategic starting material, offering two distinct reaction sites for carbon-carbon bond formation. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for the programmed, regioselective synthesis of complex bi-aryl and hetero-aryl structures through palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview and detailed protocols for leveraging this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic principles governing regioselectivity, present step-by-step protocols for both selective mono-arylation and sequential di-arylation, and discuss common challenges and troubleshooting strategies.

Understanding the Substrate: Tautomerism and Reactivity

A critical aspect of this compound chemistry is its existence as a tautomeric mixture of the pyridinol and pyridone forms. This equilibrium can influence the substrate's solubility and electronic properties, which in turn affects reaction kinetics and purification. The presence of two bromine atoms introduces the primary synthetic challenge: achieving selective functionalization at one position while leaving the other untouched.

Generally, in dihalopyridines, the halogen at the C2-position (alpha to the nitrogen) is more susceptible to oxidative addition to the palladium(0) catalyst than the halogen at the C5-position. This enhanced reactivity is attributed to the electron-withdrawing nature of the pyridine nitrogen. This inherent electronic bias is the cornerstone of developing selective mono-functionalization protocols.

Caption: Tautomeric equilibrium of the starting material.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species (like a boronic acid) and an organohalide.[1][2] The process is driven by a palladium catalyst and proceeds through a well-established catalytic cycle.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining and selectivity-determining step.[1][4]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boron species by a base, which forms a more nucleophilic "ate" complex.[1][5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[3][4]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A trans-R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B trans-R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (this compound) ArX->OxAdd ArBOH2 R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ ArBOH2->Transmetal

Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Selective Mono-Arylation at the C2-Position

Achieving selective mono-arylation relies on exploiting the higher reactivity of the C2-Br position. By using carefully controlled conditions—specifically, a slight excess of the boronic acid and moderate temperatures—the reaction can be stopped after the first coupling, leaving the C5-Br position available for subsequent transformations.

Rationale for Component Selection:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) source that is effective for coupling with aryl bromides.[6] Its moderate activity is well-suited for this selective transformation.

  • Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is used to activate the boronic acid for transmetalation without promoting unwanted side reactions.[7]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[6][7] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate complex.

  • Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the boronic acid ensures efficient consumption of the starting material's more reactive site without driving the reaction aggressively toward di-substitution.

Step-by-Step Protocol:
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and back-filling three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, v/v). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Place the sealed vessel in a preheated oil bath at 85-95 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. Due to the pyridinol moiety, purification can be challenging; an acid/base extraction protocol may be beneficial to remove non-basic impurities before chromatography.[8][9]

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Moderately active, reliable for C-Br activation.[6]
Boronic Acid 1.1 equivalentsDrives mono-arylation without significant double addition.
Base K₃PO₄ or K₂CO₃ (3 equiv)Activates boronic acid, moderate strength.[7]
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for reagents, facilitates base action.[10]
Temperature 85 - 95 °CSufficient energy for C2 coupling, minimizes C5 reaction.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Protocol 2: Sequential, Unsymmetrical Di-Arylation

The true synthetic power of this compound is realized in the synthesis of unsymmetrical 2,5-diaryl products. This is achieved through a sequential, two-step process.

Sequential_Coupling_Workflow start_end start_end process process intermediate intermediate purify purify Start Start: This compound Step1 Step 1: C2-Arylation (Protocol 1) + Arylboronic Acid 'A' Start->Step1 Purify1 Work-up & Purification Step1->Purify1 Intermediate Intermediate: 2-Aryl-5-bromopyridin-4-ol Purify1->Intermediate Step2 Step 2: C5-Arylation (Protocol 2) + Arylboronic Acid 'B' Intermediate->Step2 Purify2 Work-up & Purification Step2->Purify2 End Final Product: 2-Aryl(A)-5-Aryl(B)-pyridin-4-ol Purify2->End

Caption: Workflow for the sequential synthesis of unsymmetrical products.

Step 2: Coupling at the C5-Position

After synthesizing and purifying the 2-aryl-5-bromopyridin-4-ol intermediate from Protocol 1, the second coupling is performed. The C5-Br bond is less reactive, often requiring more forcing conditions or a more active catalyst system.

Rationale for Component Selection:
  • Catalyst System: For less reactive C-Br bonds, a more active catalyst is often necessary. This is typically achieved by using a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands promote the oxidative addition step and stabilize the active catalytic species.[11] The use of hindered N-heterocyclic carbene (NHC) ligands has also been shown to promote coupling at the C5 position of 2,5-dibromopyridine.[12]

  • Temperature: A higher temperature (100-120 °C) may be required to overcome the higher activation energy for oxidative addition at the C5 position.

Step-by-Step Protocol:
  • Vessel Preparation: To a Schlenk flask, add the purified 2-aryl-5-bromopyridin-4-ol (1.0 equiv), the second arylboronic acid (1.5 equiv), and a strong base like cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal and purge the vessel with an inert gas.

  • Catalyst Preparation (if applicable): If using a ligand system, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 8 mol%) to the flask under inert gas.

  • Solvent Addition: Add degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Troubleshooting and Common Side Reactions

  • Low Yield / No Reaction: This can be due to an inactive catalyst (ensure inert atmosphere), insufficient heating, or issues with the boronic acid. Boronic acids can degrade upon storage, forming inactive boroxines.[2] Consider using freshly prepared or purified boronic acid, or a more stable boronate ester derivative.[13][14]

  • Poor Regioselectivity: If di-substitution is observed during the mono-arylation attempt, reduce the reaction temperature, decrease the amount of boronic acid, or shorten the reaction time.

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent, especially under harsh basic conditions or prolonged heating. Using a milder base (e.g., KF) or a boronate ester can sometimes mitigate this.[5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored by the presence of oxygen. Thoroughly degassing all solvents is critical.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This "2-pyridyl problem" is a known challenge in pyridine chemistry.[15][16] The use of bulky, electron-rich ligands can often overcome this issue by creating a sterically hindered metal center that favors the desired catalytic cycle over catalyst sequestration.[11]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridinols

The aminopyridinol scaffold is a privileged motif in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds. The ability to selectively introduce an amino group onto a functionalized pyridine ring, such as 2,5-Dibromopyridin-4-ol, is a critical step in the synthesis of novel pharmaceutical candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to this compound, addressing the specific challenges of regioselectivity and chemoselectivity posed by this substrate.

Mechanistic Overview: The Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle, as it promotes the formation of the active monoligated palladium species and facilitates the rate-limiting reductive elimination step.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Active Catalyst (Pd(0)L) Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(L)-X) Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordinated Complex [Ar-Pd(II)(L)(HNR'R'')-X] Oxidative_Addition->Amine_Coordination + HNR'R'' - X⁻ De-protonation Palladium Amido Complex (Ar-Pd(II)(L)-NR'R'') Amine_Coordination->De-protonation + Base - [Base-H]⁺X⁻ De-protonation->Pd(0)L Regenerates Catalyst Product Aryl Amine Product (Ar-NR'R'') De-protonation->Product Reductive Elimination Ar-X Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for this compound

The substrate, this compound, presents two primary challenges that must be addressed for a successful and selective amination:

  • Regioselectivity: With two bromine atoms at the C2 and C5 positions, the reaction can potentially yield two different mono-aminated products. The regioselectivity is governed by a combination of electronic and steric factors. Generally, in dihalopyridines, the C2 position is more reactive towards palladium-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen.[5] The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C6 positions more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. The hydroxyl group at the C4 position, being an electron-donating group, will further influence the electron density of the ring, reinforcing the preference for amination at the C2 position.

  • Chemoselectivity: The presence of a free hydroxyl group introduces the possibility of a competing O-arylation reaction to form a diaryl ether.[1] The outcome of the N- versus O-arylation is highly dependent on the catalyst system. Palladium catalysts, particularly those with bulky biarylphosphine ligands such as BrettPhos, have been shown to selectively promote N-arylation in aminophenols.[6][7] Conversely, copper-based catalyst systems often favor O-arylation. Therefore, the careful selection of a palladium catalyst and appropriate ligand is paramount to ensure selective C-N bond formation.

Experimental Protocols

The following protocols provide a starting point for the mono-amination of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for different amine coupling partners.

Protocol 1: Direct Amination of Unprotected this compound

This protocol is designed for the direct amination of the unprotected pyridinol, leveraging a catalyst system known for its high functional group tolerance.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or BrettPhos

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the chosen phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) to the tube under a positive flow of inert gas.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Add the amine (1.1-1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Protected Hydroxyl Group

In cases where O-arylation is a significant side reaction, or if the chosen amine is incompatible with the free hydroxyl group, protection of the hydroxyl group may be necessary. A common protecting group for this purpose is the methoxy group.

Procedure (assuming a 4-methoxy-2,5-dibromopyridine starting material):

The procedure is identical to Protocol 1, with the substitution of this compound with the corresponding 4-methoxy derivative. Following the amination, the methoxy group can be deprotected using standard methods, such as treatment with boron tribromide (BBr₃), to yield the desired aminopyridinol.

Data Presentation: Summary of Reaction Parameters

ParameterRecommended ConditionsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Commonly used and effective Pd(0) and Pd(II) sources.[8]
Ligand Xantphos, BrettPhos, SPhos, DavePhosBulky, electron-rich ligands that promote efficient C-N coupling.[4]
Base NaOtBu, Cs₂CO₃, K₂CO₃, K₃PO₄Strong, non-nucleophilic bases are generally preferred. The choice may influence chemoselectivity.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for the reaction.
Temperature 80-120 °CSufficient thermal energy is typically required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen.

Troubleshooting and Field-Proven Insights

  • Low Yield or No Reaction:

    • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky ligands can mitigate this issue. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Incorrect Base: The choice of base is critical. If a strong base like NaOtBu leads to decomposition, a milder base such as Cs₂CO₃ or K₃PO₄ should be screened.

  • Formation of Side Products:

    • O-Arylation: If significant O-arylation is observed, consider switching to a ligand known to favor N-arylation, such as BrettPhos. Alternatively, protecting the hydroxyl group is a reliable strategy.

    • Hydrodehalogenation: The replacement of a bromine atom with hydrogen can occur as a side reaction. Optimizing the reaction temperature and using a less sterically hindered ligand can sometimes reduce this side product.

  • Regioselectivity Issues:

    • While amination is expected to favor the C2 position, the formation of the C5-aminated isomer is possible. The choice of ligand can influence the regioselectivity. A thorough analysis of the product mixture by NMR or LC-MS is recommended.

Experimental Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solid reagents to a dry Schlenk tube B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add palladium precursor under inert atmosphere B->C D 4. Add anhydrous solvent and amine via syringe C->D E 5. Heat to 80-110 °C with vigorous stirring D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to room temperature and dilute with solvent F->G H 8. Filter through Celite G->H I 9. Aqueous wash H->I J 10. Dry, concentrate, and purify by chromatography I->J

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of aminopyridinols from this compound. By carefully considering the challenges of regioselectivity and chemoselectivity and by selecting the appropriate catalyst system, researchers can achieve high yields of the desired mono-aminated product. The protocols and insights provided in this guide serve as a robust starting point for the development of efficient and selective syntheses of these valuable compounds.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridin-4-one Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. A common feature of many successful kinase inhibitors is a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site, mimicking the binding of the natural ligand, ATP. The pyridin-4-one moiety is a privileged scaffold in this regard, with the exocyclic oxygen and the ring nitrogen acting as hydrogen bond acceptors and donors, respectively.

2,5-Dibromopyridin-4-OL is a highly versatile and strategically functionalized starting material for the synthesis of a diverse range of kinase inhibitors. The two bromine atoms at the C2 and C5 positions serve as handles for sequential and regioselective functionalization through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the pyridin-4-one core to optimize potency, selectivity, and pharmacokinetic properties. The hydroxyl group at the C4 position, existing in tautomeric equilibrium with the pyridin-4-one form, is a key pharmacophoric feature for hinge binding. However, its reactivity necessitates a protection strategy during the synthetic sequence.

This document provides a comprehensive guide to the synthesis of kinase inhibitors from this compound, including a detailed synthetic workflow, step-by-step experimental protocols, and data on the biological activity of representative compounds.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors from this compound generally follows a multi-step sequence that involves:

  • Protection of the 4-hydroxyl group: To prevent unwanted side reactions during the subsequent cross-coupling steps, the hydroxyl group is typically protected, for example, as a methoxy ether.

  • Sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions: The differential reactivity of the bromine atoms at the C2 and C5 positions allows for a controlled, stepwise introduction of various aryl, heteroaryl, and amino substituents. Typically, the C5-Br is more reactive in Suzuki couplings, allowing for the introduction of an aryl or heteroaryl group at this position first.

  • Deprotection of the 4-hydroxyl group: The final step involves the removal of the protecting group to reveal the crucial pyridin-4-one moiety for kinase hinge binding.

This modular approach allows for the creation of a library of diverse compounds for structure-activity relationship (SAR) studies.

G A This compound B Protection of 4-OH (e.g., O-methylation) A->B C 2,5-Dibromo-4-methoxypyridine B->C D Selective Suzuki Coupling (at C5) C->D E 2-Bromo-4-methoxy-5-arylpyridine D->E F Buchwald-Hartwig Amination (at C2) E->F G 2-Amino-4-methoxy-5-arylpyridine Derivative F->G H Deprotection of 4-OMe G->H I Final Kinase Inhibitor (2-Amino-5-arylpyridin-4-one) H->I

Figure 1: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: O-Methylation of this compound

Rationale: The protection of the acidic hydroxyl group of this compound as a methyl ether is a crucial first step to prevent its interference in the subsequent palladium-catalyzed cross-coupling reactions. Methylation is a common and robust protection strategy that can be reversed under specific conditions.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,5-Dibromo-4-methoxypyridine.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Position

Rationale: The C5-Br bond of 2,5-Dibromo-4-methoxypyridine is generally more reactive towards Suzuki-Miyaura coupling than the C2-Br bond, allowing for selective functionalization at this position.[1] This protocol describes a general procedure for the introduction of an aryl or heteroaryl moiety at the C5 position.

Materials:

  • 2,5-Dibromo-4-methoxypyridine (from Protocol 1)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-Dibromo-4-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and deionized water (typically in a 4:1 v/v ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-Bromo-4-methoxy-5-arylpyridine derivative.[2][3]

Protocol 3: Buchwald-Hartwig Amination at the C2-Position

Rationale: The remaining bromine atom at the C2 position can be displaced by an amine through a Buchwald-Hartwig amination reaction.[4][5] This reaction is a powerful tool for forming C-N bonds and introducing a key pharmacophoric element for kinase inhibition.

Materials:

  • 2-Bromo-4-methoxy-5-arylpyridine (from Protocol 2)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Celite®

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add 2-Bromo-4-methoxy-5-arylpyridine (1.0 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-amino-4-methoxy-5-arylpyridine derivative.[4]

Protocol 4: Deprotection of the 4-Methoxy Group

Rationale: The final step is the deprotection of the 4-methoxy group to unveil the pyridin-4-one scaffold, which is crucial for interaction with the kinase hinge region. Boron tribromide (BBr₃) is a common reagent for the cleavage of aryl methyl ethers.

Materials:

  • 2-Amino-4-methoxy-5-arylpyridine derivative (from Protocol 3)

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-amino-4-methoxy-5-arylpyridine derivative (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 equiv) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final 2-amino-5-arylpyridin-4-one kinase inhibitor. Further purification by recrystallization or chromatography may be necessary.

Data Presentation: Biological Activity of Representative Kinase Inhibitors

The synthetic strategies outlined above can be employed to generate a variety of kinase inhibitors. The following table presents the biological activity of representative kinase inhibitors with a 2,5-disubstituted pyridin-4-one or a structurally related pyridin-2-one scaffold, demonstrating the potential of this chemical class.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 1 Met1.8[6]
Compound 2 Flt-34[6]
Compound 3 VEGFR-227[6]
Compound 4 PI3Kα3-10[7]
Compound 5 mTOR3-10[7]
Compound 6 c-Src12,500[8]

Kinase Signaling Pathways and Inhibition

The synthesized kinase inhibitors often target key signaling pathways that are aberrantly activated in cancer. A prominent example is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Pyridin-4-one Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and strategies presented in these application notes provide a robust framework for researchers in the field of drug discovery to design and synthesize novel therapeutic agents. The modular nature of the synthetic route, employing sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of optimized kinase inhibitors targeting a range of diseases.

References

Application Notes & Protocols: Regioselective Functionalization of the C-Br Bond in 2,5-Dibromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,5-Dibromopyridin-4-ol

The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a vast range of diseases.[1][2] Its utility stems from its unique electronic properties and its capacity to act as a versatile bioisostere.[1] this compound, in particular, serves as a powerful and versatile building block for the synthesis of complex, multi-functionalized pyridine derivatives. Its two chemically distinct bromine atoms at the C2 and C5 positions offer a platform for sequential and site-selective functionalization, enabling the precise construction of molecular architectures for drug discovery, agrochemicals, and advanced organic materials.[3][4]

This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions used to functionalize the C-Br bonds of this substrate. We will delve into the principles of regioselectivity and provide field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, complete with expert insights into reaction optimization and strategy.

The Core Principle: Understanding Regioselectivity

The primary challenge and opportunity in using this compound is controlling which C-Br bond reacts first. The molecule exists in tautomeric equilibrium with its pyridin-4(1H)-one form. However, for the purpose of cross-coupling, the reactivity is dictated by the electronic and steric environment of the two bromine-substituted carbon atoms.

  • C2-Position: This position is more electrophilic due to its proximity to the ring nitrogen atom. This enhanced electrophilicity makes the C2-Br bond more susceptible to oxidative addition by a Palladium(0) catalyst, which is typically the rate-determining step in cross-coupling cycles.[5][6]

  • C5-Position: This position is less electronically perturbed by the nitrogen atom and is therefore less reactive towards oxidative addition compared to the C2 position.

This inherent difference in reactivity allows for a predictable, stepwise functionalization. Standard cross-coupling conditions will almost always favor reaction at the C2 position, leaving the C5-Br bond intact for a subsequent, distinct transformation.

Caption: Reactivity sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.[7][8][9] For this compound, these methods are indispensable for creating C-C and C-N bonds. The general catalytic cycle, while nuanced for each reaction type, follows a common pathway.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X (Aryl Bromide) pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation (e.g., Suzuki) pd_complex->transmetalation + R'-M (e.g., Ar-B(OH)2) reductive_elimination Reductive Elimination pd_complex->reductive_elimination R-Pd(II)Ln-R' transmetalation->pd_complex R-Pd(II)Ln-R' reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, reacting an organohalide with a boronic acid or ester.[10][11] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice reaction in drug discovery programs.[12]

Expertise & Causality: For selective mono-arylation of this compound, we target the C2 position. The choice of a modern biarylphosphine ligand like SPhos or XPhos is critical; these bulky, electron-rich ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the subsequent reductive elimination step, leading to higher yields and cleaner reactions.[5] A base like potassium phosphate (K₃PO₄) is often used as it is effective in activating the boronic acid for transmetalation without being overly harsh on sensitive functional groups.[10] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is essential for solubilizing both the organic and inorganic reagents.

Table 1: Representative Conditions for C2-Selective Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1001292
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Toluene/H₂O1001688
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DMF/H₂O901875

Protocol 3.1: Selective C2-Arylation via Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Catalyst Addition: Dissolve the catalyst/ligand mixture in 1-2 mL of dioxane and add it to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 12-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-bromopyridin-4-ol.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is invaluable for creating rigid scaffolds and linkers used in materials science and as precursors for more complex heterocyclic systems.[15]

Expertise & Causality: The classic Sonogashira reaction employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) catalyzes the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[13] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base to neutralize the HX byproduct and often as the solvent.[13] Performing the reaction under strictly anaerobic conditions is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

Protocol 3.2: Selective C2-Alkynylation via Sonogashira Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%). Seal the flask and establish an inert atmosphere (Argon).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (10 mL) via syringe. Add the terminal alkyne (1.5 mmol, 1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) if the reaction is sluggish. Monitor progress by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product via flash column chromatography to yield the 2-alkynyl-5-bromopyridin-4-ol.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, enabling the formation of C-N bonds under conditions that tolerate a vast array of functional groups.[16] This reaction is a cornerstone of pharmaceutical synthesis, where the aryl amine motif is ubiquitous.[17]

Expertise & Causality: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[16][18] The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are highly effective.[16] They promote the crucial reductive elimination step that forms the C-N bond. A strong base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, forming the amide that participates in the catalytic cycle.[19] Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and other reactive intermediates.

Protocol 3.3: Selective C2-Amination via Buchwald-Hartwig Coupling

  • Inert Atmosphere: In a glovebox or using Schlenk techniques, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) to an oven-dried reaction tube or flask.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand (e.g., (±)-BINAP, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add diethyl ether (20 mL) and wash with brine (2 x 15 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting residue by flash chromatography to obtain the 2-amino-5-bromopyridin-4-ol product.[19]

Sequential Functionalization Strategy

The true synthetic power of this compound is realized through sequential coupling. After the first, regioselective functionalization at the C2 position, the remaining C5-Br bond can be transformed using a second, distinct cross-coupling reaction. This allows for the controlled and divergent synthesis of highly complex trisubstituted pyridines from a single starting material.

Expertise & Causality: The C5-Br bond on the 2-substituted-5-bromopyridin-4-ol intermediate is less reactive than the original C2-Br bond. Therefore, the second coupling step may require more forcing conditions: higher temperatures, longer reaction times, or a more active catalyst system. It is crucial to ensure the first reaction has gone to completion and the intermediate is purified before proceeding to the second step to avoid the formation of complex mixtures.

G start This compound step1 Step 1: C2-Selective Coupling (e.g., Suzuki with R¹-B(OH)₂) start->step1 intermediate Intermediate: 2-R¹-5-Bromopyridin-4-ol step1->intermediate Purify step2 Step 2: C5-Selective Coupling (e.g., Sonogashira with R²-CCH) intermediate->step2 final_product Final Product: 2-R¹-5-R²-Pyridin-4-ol step2->final_product

Caption: Workflow for sequential, regioselective C-Br functionalization.

Conclusion

This compound is a high-value scaffold for synthetic and medicinal chemistry. A thorough understanding of the differential reactivity of its C2 and C5 C-Br bonds allows for precise and predictable functionalization. By leveraging robust palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently execute regioselective and sequential bond formations. The protocols and strategic insights provided in this guide serve as a solid foundation for the synthesis of novel and complex pyridine derivatives, empowering the development of next-generation pharmaceuticals and functional materials.

References

Topic: Experimental Procedure for N-Alkylation of 2,5-Dibromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Pyridin-4-ones

N-substituted pyridin-4-one scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds with applications as anticancer, antiviral, and antimalarial agents.[1][2] The strategic introduction of substituents on the ring nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The starting material, 2,5-Dibromopyridin-4-ol, exists in tautomeric equilibrium with the more stable 2,5-Dibromo-1H-pyridin-4-one. This tautomerism is key to its reactivity. The N-alkylation of this pyridone presents a common yet significant challenge: controlling the regioselectivity. The pyridonate anion, formed upon deprotonation, is an ambident nucleophile, possessing two reactive sites—the nitrogen and the oxygen atom.[2][3] Consequently, the reaction can yield a mixture of the desired N-alkylated product and the isomeric O-alkylated product (a 4-alkoxypyridine derivative).

This application note provides a detailed, field-proven protocol for the selective N-alkylation of this compound. It elucidates the mechanistic principles behind the experimental design, offering insights into the selection of reagents and conditions to maximize the yield and purity of the target N-alkylated product.

Mechanistic Rationale: Achieving N-Selectivity

The cornerstone of selective N-alkylation lies in understanding and manipulating the factors that govern the reactivity of the ambident pyridonate nucleophile. The reaction proceeds via a classical SN2 pathway following deprotonation.

Caption: General mechanism for the alkylation of this compound.

Several factors are critical in directing the alkylation towards the nitrogen atom:

  • The Base and Counter-ion: The choice of base is arguably the most critical factor. While strong bases like sodium hydride (NaH) are effective for deprotonation, they can sometimes lead to mixtures. Cesium carbonate (Cs₂CO₃) is often the base of choice for selective N-alkylation.[4] According to Hard-Soft Acid-Base (HSAB) theory, the large, soft cesium cation (Cs⁺) preferentially coordinates with the hard oxygen atom of the pyridonate anion. This association sterically hinders the oxygen, leaving the softer nitrogen atom more accessible for nucleophilic attack on the soft alkyl halide electrophile.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are ideal.[4] They effectively solvate the cation without strongly solvating the nucleophilic anion, thus promoting a high rate for the SN2 reaction. Protic solvents are generally avoided as they can solvate the anion and favor O-alkylation.

  • Alkylating Agent: The reactivity of the alkyl halide (R-X) follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive.[4] In cases where a less reactive alkyl bromide or chloride is used, the addition of a catalytic amount of an iodide salt (e.g., NaI or tetrabutylammonium iodide, TBAI) can significantly accelerate the reaction via the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[4][5]

  • Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can decrease selectivity and lead to side reactions. N-alkylation is often the kinetically favored pathway, so moderate temperatures are typically sufficient.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the N-alkylation of this compound.

Materials & Equipment:

  • Reagents:

    • This compound

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 equivalents)

    • Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 - 2.0 equivalents)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), reagent grade

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for work-up and purification

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMF is a skin and respiratory irritant. Handle with care.

  • Alkyl halides can be toxic, lachrymatory, and/or carcinogenic. Consult the Safety Data Sheet (SDS) for the specific agent being used.

  • Cesium carbonate is a hygroscopic irritant.

Caption: Experimental workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add anhydrous cesium carbonate (1.5 equiv).

  • Salt Formation: Stir the resulting suspension vigorously at room temperature for 30 minutes. This allows for the complete formation of the cesium pyridonate salt.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv) dropwise to the stirred suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C in an oil bath. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Hexane:EtOAc as the eluent) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash them twice with brine to remove residual DMF.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-alkylated 2,5-dibromopyridin-4-one.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
No or Slow Reaction Insufficiently reactive alkylating agent (e.g., R-Cl).Switch to the corresponding alkyl bromide or iodide. Alternatively, add a catalytic amount (0.1 equiv) of NaI or TBAI to the reaction mixture.[4][5]
Reaction temperature is too low.Gradually increase the reaction temperature in 10 °C increments (e.g., to 70-80 °C) while monitoring for side product formation.
Significant O-Alkylation Sub-optimal base/solvent combination.Ensure an anhydrous polar aprotic solvent is used. Cesium carbonate is highly recommended to maximize N-selectivity.[4]
Low Isolated Yield Incomplete reaction.Increase reaction time or temperature. Ensure sufficient equivalents of base and alkylating agent are used.
Product loss during aqueous work-up (if product has some water solubility).Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic product.
Decomposition of starting material or product.Perform the reaction at a lower temperature for a longer duration. Ensure a fully inert atmosphere is maintained.

Conclusion

The selective N-alkylation of this compound is a crucial transformation for accessing a wide range of valuable building blocks for drug discovery. By carefully selecting the base, solvent, and reaction conditions, the challenge of regioselectivity can be effectively overcome. The protocol detailed herein, centered on the use of cesium carbonate in an anhydrous polar aprotic solvent, provides a reliable and high-yielding pathway to the desired N-alkylated pyridin-4-ones. This method's robustness and sound mechanistic basis make it an essential tool for medicinal and synthetic chemists.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dibromopyridin-4-OL. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of this compound (or its tautomer, 2,5-dibromo-4-pyridone) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during electrophilic aromatic substitution on an activated pyridine ring. The two most logical synthetic pathways are:

  • Route A: Direct Bromination of 4-Hydroxypyridine. This is the most direct approach. The hydroxyl group is an activating, ortho, para-director. Since the para-position is occupied, it strongly directs electrophilic attack to the C2, C3, C5, and C6 positions. The primary challenge is achieving selective dibromination at the C2 and C5 positions while avoiding the formation of other isomers and over-brominated byproducts.

  • Route B: Functionalization of 2,5-Dibromopyridine. This route involves starting with the pre-formed dibromopyridine skeleton and introducing the hydroxyl group at the C4 position. A well-documented method for this transformation is the regioselective C-4 lithiation of 2,5-dibromopyridine, followed by quenching with an oxygen electrophile.[1]

While Route B offers excellent regiochemical control, it requires cryogenic conditions and organometallic reagents. For scalability and operational simplicity, optimizing the direct bromination of 4-hydroxypyridine (Route A) is often the preferred strategy. This guide will focus primarily on troubleshooting and optimizing Route A.

Troubleshooting Guide: Direct Bromination of 4-Hydroxypyridine (Route A)

This section addresses the most common issues encountered during the direct bromination of 4-hydroxypyridine in a practical question-and-answer format.

Q1: My reaction yield is very low, or the reaction stalls completely. What are the likely causes?

A1: Low conversion is a frequent issue stemming from several critical factors. The primary suspects are the deactivation of the pyridine ring and the nature of the brominating agent.

  • Causality: The pyridine nitrogen is basic and can be protonated by strong acids, including the HBr generated in situ during bromination. This protonation converts the ring into a pyridinium ion, which is strongly deactivated towards further electrophilic substitution.

  • Troubleshooting Steps:

    • Choice of Solvent and Acid Scavenger: Running the reaction in a solvent like acetic acid can buffer the system. Some protocols for related compounds use pyridine itself as a catalyst and acid scavenger, which prevents the buildup of HBr that deactivates the aromatic ring.[2]

    • Control Bromine Addition: Slow, dropwise addition of the brominating agent (e.g., liquid bromine) at a controlled temperature (e.g., 0-10 °C) is crucial.[3] A large initial concentration of bromine can lead to rapid HBr generation and ring deactivation.

    • Reagent Purity: Ensure your 4-hydroxypyridine is pure and dry. It is hygroscopic and water can interfere with the reaction.[4]

Q2: My final product is a complex mixture containing mono-, di-, and tri-brominated species. How can I improve selectivity for the 2,5-dibromo product?

A2: This is the central challenge of this synthesis. The high activation from the hydroxyl group makes the ring susceptible to over-bromination.

  • Causality: The first bromination (likely at C2 or C6) does not significantly deactivate the ring, and the second bromination can occur rapidly. Achieving the 2,5-disubstituted pattern requires careful control over stoichiometry and reaction conditions to prevent the formation of 2,3,5- or 2,3,5,6-substituted products.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Use a precise molar equivalent of your brominating agent. For dibromination, a starting point of 2.0 to 2.2 equivalents of Br₂ or N-Bromosuccinimide (NBS) is recommended. Using a large excess is a common cause of over-bromination.

    • Temperature Control: Maintain a low temperature during bromine addition and allow the reaction to warm slowly. Starting at 0 °C and letting it proceed at room temperature is a common strategy.[5] High temperatures often lead to decreased selectivity and the formation of undesired byproducts.

    • Choice of Brominating Agent: While liquid bromine is powerful, N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent for activated rings.[6] Changing the brominating agent can fundamentally alter the selectivity profile.

Table 1: Comparison of Common Brominating Agents
Brominating AgentTypical SolventKey AdvantagesKey Disadvantages
**Liquid Bromine (Br₂) **Acetic Acid, H₂O, HBr (aq)High reactivity, cost-effective.Highly corrosive and toxic, can lead to over-bromination and HBr-induced deactivation.
N-Bromosuccinimide (NBS) Acetonitrile, ChloroformMilder, easier to handle, often provides better selectivity, no HBr byproduct.More expensive, can require a radical initiator for some substrates.[6]
Pyridinium Bromide Perbromide Acetic AcidSolid reagent, easier to handle than liquid bromine.Can still be aggressive; stoichiometry is critical.

Q3: My NMR analysis shows I have the wrong isomer, likely 3,5-dibromo or 2,3-dibromo. How can I favor the 2,5-isomer?

A3: Regioselectivity is dictated by a combination of electronic and steric effects. While the hydroxyl group activates the C2/C6 and C3/C5 positions, subtle differences can be exploited.

  • Causality: The C2/C6 positions are electronically favored due to direct resonance stabilization from the hydroxyl group. However, steric hindrance can play a role. The formation of the 3,5-isomer suggests that under certain conditions (perhaps high acid concentration leading to a bulky pyridinium ion), attack at the less hindered C3/C5 positions becomes competitive.

  • Troubleshooting Workflow:

Caption: Troubleshooting flowchart for isomeric impurity issues.

Q4: I'm struggling with product purification. The product is difficult to extract or co-elutes with impurities during column chromatography.

A4: The amphoteric nature of pyridinols (having both a basic nitrogen and an acidic hydroxyl group) can complicate purification.

  • Causality: At low pH, the pyridine nitrogen is protonated, making the compound highly water-soluble. At high pH, the hydroxyl group is deprotonated to a phenoxide, which is also water-soluble. This means the product can be lost to the aqueous layer during workup if the pH is not carefully controlled.

  • Troubleshooting Steps:

    • pH-Controlled Extraction: After quenching the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule (typically near neutral, pH 6-8) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the molecule is in its neutral, least water-soluble form.

    • Chromatography Modifier: The basicity of the pyridine nitrogen can cause significant tailing on silica gel. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system.[7] This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

    • Recrystallization: If chromatography is challenging, recrystallization can be a powerful alternative. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.[5]

Frequently Asked Questions (FAQs)

Q: What is the most effective way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use an eluent system like Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 ratio) and visualize with a UV lamp. The starting material, mono-brominated intermediate, and dibrominated product should have distinct Rf values. LC-MS is also highly effective for tracking the formation of the desired product (M.W. 252.89) and identifying any over-brominated byproducts.

Q: Are there specific safety precautions for this reaction? A: Absolutely. Liquid bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any spills. The reaction can also be exothermic, so proper temperature control is essential.

Q: Which synthetic route, A or B, is ultimately better? A: The "better" route depends on your specific needs.

  • Route A (Direct Bromination) is operationally simpler and avoids cryogenic temperatures and organometallics, making it more suitable for larger-scale synthesis if selectivity can be optimized.

  • Route B (Hydroxylation of 2,5-Dibromopyridine) offers unambiguous regiochemical control and is often preferred for smaller-scale, discovery chemistry where absolute certainty of the structure is paramount.[1]

Optimized Protocol: Selective Dibromination of 4-Hydroxypyridine

This protocol integrates best practices to maximize the yield of the desired 2,5-dibromo isomer.

Caption: Optimized experimental workflow for this compound synthesis.

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Liquid Bromine (2.1 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution & Cooling: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-hydroxypyridine in glacial acetic acid. Cool the solution to 0-5 °C in an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (2.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled pyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture again in an ice bath and slowly add saturated sodium thiosulfate solution until the red-brown color of excess bromine disappears.

  • pH Adjustment: Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution in portions until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient, or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organometallic cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the low reactivity of 2,5-Dibromopyridin-4-OL in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design.

The this compound substrate is notoriously challenging for several reasons. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity—a well-documented phenomenon known as the "2-pyridyl problem".[1] Furthermore, the C4-hydroxyl group makes the pyridine ring electron-rich, which can significantly slow the rate-determining oxidative addition step of the catalytic cycle.[2][3] This guide provides a structured approach to overcoming these inherent difficulties.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation at all. Where do I even begin troubleshooting?

A1: A complete lack of reactivity with this substrate often points to one of two primary issues: catalyst inhibition or a failed oxidative addition.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, effectively poisoning your catalyst.[4] This is especially problematic with less bulky ligands.

  • Failed Oxidative Addition: Your substrate is electron-rich due to the hydroxyl group. The oxidative addition of an electron-rich aryl halide to a Pd(0) complex is often slow and energetically unfavorable.[3]

Your first steps should be to re-evaluate your catalyst and ligand system. Switching to a bulky, electron-rich phosphine ligand is the most critical first step.[5]

Q2: Which bromine is more reactive, the one at C2 or C5?

A2: In dihalopyridines, the C2 position is generally more electrophilic and thus more reactive in typical Suzuki-Miyaura cross-coupling reactions.[6] This provides an opportunity for selective mono-functionalization if desired. However, achieving high selectivity requires careful control over reaction conditions, as forcing conditions intended to react at the less reactive C5 position may lead to mixtures.

Q3: How does the C4-hydroxyl group interfere with the reaction?

A3: The hydroxyl group presents a dual challenge. First, its electron-donating effect deactivates the aryl halide towards oxidative addition. Second, as a protic functional group, it can react with the base. This can alter the solubility and reactivity of the substrate and potentially interfere with the base's primary role in the catalytic cycle (e.g., activating the boronic acid in a Suzuki coupling).[7] It is crucial to select a base that is compatible with this functional group and strong enough to drive the reaction.

Q4: What are the most common side reactions I should look out for?

A4: With this substrate, the most common side reactions are:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by trace palladium hydride species or using certain solvents like alcohols that can act as hydride sources.[4][5]

  • Homocoupling: The boronic acid (in Suzuki reactions) couples with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture, which can be minimized by thoroughly degassing the solvents.[5][8]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom before it can transmetalate to the palladium. This is often promoted by excess water or a base that is too strong or too weak.[4] Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[4][8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving low yields and other common issues encountered with this compound.

Problem: Low to No Conversion

Low conversion is the most frequent issue and is almost always traced back to the catalyst system and reaction conditions. The key is to facilitate the challenging oxidative addition step.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Low or No Yield catalyst 1. Re-evaluate Catalyst & Ligand (See Table 1) start->catalyst Is conversion <10%? base 2. Optimize Base (See Table 2) catalyst->base Still low after ligand screen? success Reaction Optimized catalyst->success Yield Improved! solvent 3. Screen Solvents & Temperature base->solvent Moderate but incomplete conversion? base->success Yield Improved! reagents 4. Check Reagent Quality (Boronic Acid Stability, etc.) solvent->reagents Inconsistent results? solvent->success Yield Improved! reagents->catalyst If reagents are fine, revisit catalyst system.

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

1. Catalyst and Ligand Selection: The Critical Factor

The choice of ligand is paramount for activating electron-rich aryl halides. Standard ligands like PPh₃ are often ineffective. You must use ligands designed to promote oxidative addition.

Causality: Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") enhance reactivity in two ways:

  • Electronic Effect: They increase the electron density on the Pd(0) center, making it a better nucleophile to attack the C-Br bond.

  • Steric Effect: Their bulk promotes the formation of a monoligated, highly reactive 14-electron Pd(0)L species, which is crucial for the oxidative addition step.[2]

Recommendations:

  • Switch to Buchwald Ligands: Screen ligands such as SPhos, XPhos, or RuPhos. These are the industry standard for challenging couplings.[4][5]

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) provide a more stable source of the active Pd(0) species, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.[4]

Ligand / Catalyst SystemRationale & Key Characteristics
Pd(PPh₃)₄ Often Ineffective. Not electron-rich enough for this substrate. Prone to catalyst deactivation.
Pd(OAc)₂ / SPhos or XPhos Good Starting Point. SPhos and XPhos are bulky, electron-rich ligands designed for difficult couplings.[5]
XPhos Pd G3/G4 Highly Recommended. Air- and moisture-stable pre-catalysts that reliably generate the active Pd(0) species. Excellent for challenging substrates.[9]
PdCl₂(dppf) Can be effective, but generally less so than modern Buchwald systems for this specific challenge. The bidentate nature can be beneficial.[10]

Table 1: Recommended Catalyst & Ligand Systems for this compound.

2. Base Selection

The base plays a crucial role in activating the boronic acid (for Suzuki) or deprotonating the nucleophile (for Buchwald-Hartwig or Sonogashira).[7][11] Given the acidic C4-OH group, the choice is non-trivial.

Causality: An overly strong base (like NaOtBu) can lead to substrate decomposition or other side reactions. A weak base may not be sufficient to drive the catalytic cycle, especially the transmetalation step. For Suzuki reactions with K₃PO₄, a small amount of water is often necessary for the base to function effectively.[3]

Recommendations:

  • Start with K₃PO₄ or K₂CO₃: These are robust, effective bases for a wide range of Suzuki couplings.[12]

  • Consider Cs₂CO₃: This base is often effective in difficult couplings due to its high solubility in organic solvents.[4]

  • For Buchwald-Hartwig: A stronger base like NaOtBu or LHMDS is typically required, but use with caution and at the lowest effective temperature.[13]

BaseTypical Cross-CouplingRationale & Considerations
K₃PO₄ SuzukiStrong, but generally non-nucleophilic. Often requires a small amount of water to be effective.[3]
K₂CO₃ / Cs₂CO₃ Suzuki, SonogashiraMilder inorganic bases. Cs₂CO₃ has better solubility in organic solvents.[4][14]
NaOtBu Buchwald-HartwigA very strong, non-nucleophilic base. Can cause substrate decomposition at high temperatures.[15]
Et₃N SonogashiraActs as both a base and a solvent in some protocols.[11]

Table 2: Common Bases and Their Applications.

3. Solvent and Temperature Optimization

Solvent choice affects reagent solubility and catalyst stability. Temperature is a critical lever to overcome activation energy barriers.

Causality: Aprotic polar solvents are generally preferred as they can dissolve the polar substrate, the base, and the catalyst complex without interfering with the reaction.[16] Chlorinated solvents and acetonitrile should be avoided as they can coordinate to palladium and inhibit the reaction.[13] Increasing the temperature can significantly accelerate the slow oxidative addition step.

Recommendations:

  • Solvents: 1,4-Dioxane, Toluene, or THF, often with 10-25% water for Suzuki reactions, are excellent starting points.[13][17]

  • Temperature: Start at 80 °C and, if reactivity is low, incrementally increase to 100-110 °C. Monitor for decomposition via TLC or LC-MS.

  • Microwave Irradiation: For high-throughput screening or particularly stubborn reactions, microwave heating can dramatically shorten reaction times and improve yields.[18][19]

Optimized Experimental Protocols

The following protocols are designed as robust starting points. Meticulous attention to establishing an inert atmosphere is critical for success.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol uses a modern pre-catalyst for maximum reliability.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial containing a stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[17]

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1 mmol scale reaction) via syringe.[6]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[17]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism helps rationalize troubleshooting steps.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Ar-X label_oa Oxidative Addition (Often Rate-Limiting for Electron-Rich Ar-X) pd_transmetal Ar-Pd(II)(Ar')L₂ pd_oxidative->pd_transmetal Ar'-B(OR)₂ + Base label_tm Transmetalation pd_transmetal->pd0 Ar-Ar' label_re Reductive Elimination

References

Preventing decomposition of 2,5-Dibromopyridin-4-OL during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dibromopyridin-4-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we synthesize data from established chemical principles and analogous compound behavior to provide practical, field-tested advice for preventing its decomposition during storage and reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary signs of this compound decomposition?

A: The most common indicators of decomposition are a visible color change of the solid material (from off-white/pale yellow to brown or black) and the reaction mixture turning dark brown or black upon addition of reagents. You may also observe poor solubility, the formation of insoluble tars, low product yield, and the appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) analysis.

Q2: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[1] For optimal shelf-life, store in a cool, dry, and dark environment, such as a refrigerator (2-8°C) or a desiccator at room temperature.[2][3] It is crucial to store it away from incompatible materials.[4]

Q3: What classes of reagents are incompatible with this compound?

A: Based on the reactivity of hydroxypyridines and bromopyridines, certain reagents should be used with caution as they can promote decomposition.

Reagent ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Peroxides, Nitric Acid, PermanganatesThe electron-rich pyridine ring is susceptible to oxidation, which can lead to ring-opening or the formation of colored polymeric byproducts.[4]
Strong Bases n-BuLi, LDA, Grignard ReagentsWhile necessary for some reactions, strong bases can deprotonate the hydroxyl group, increasing electron density and susceptibility to side reactions or promoting self-condensation.
Aggressive Lewis Acids AlCl₃, TiCl₄Can coordinate strongly to the nitrogen and hydroxyl oxygen, potentially catalyzing polymerization or other unwanted reactions, especially at elevated temperatures.
Certain Nucleophiles Hard nucleophiles (e.g., concentrated ammonia at high temp)May lead to substitution of the bromine atoms under harsh conditions, creating impurities.

Q4: My solid this compound has darkened over time. Can I still use it?

A: Darkening indicates some level of degradation. While it might be usable for some robust reactions, using it is not recommended for sensitive applications like catalysis or multi-step syntheses where purity is critical. The impurities can interfere with the reaction, lower yields, and complicate purification. It is advisable to purify a small sample by recrystallization or column chromatography and check its integrity (e.g., by NMR, LC-MS) before proceeding with a large-scale reaction.

Troubleshooting Guide: Preventing Decomposition During Reactions

This section provides a systematic approach to identifying and solving decomposition issues encountered during chemical reactions.

Problem 1: Reaction Mixture Turns Dark Brown/Black Immediately or Upon Heating

This is a classic sign of rapid decomposition, often due to oxidation or thermal instability.

Root Causes & Solutions:

  • Atmospheric Oxygen: The hydroxypyridine moiety can be sensitive to air, especially at elevated temperatures or in the presence of base.

    • Solution: Employ inert atmosphere techniques. Before adding reagents, thoroughly degas your solvent and purge the reaction flask with an inert gas like Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Thermal Stress: While some reactions require heat, this compound may be thermally labile, especially under basic or acidic conditions.

    • Solution: Maintain precise temperature control. If possible, run the reaction at a lower temperature for a longer duration. When adding reagents, especially strong bases or reactive electrophiles, do so at a reduced temperature (e.g., 0°C or below) to manage any exotherm.[5][6]

  • Solvent Impurities: Peroxides in solvents like THF or ethers can initiate radical decomposition pathways.

    • Solution: Use freshly distilled or inhibitor-free, anhydrous solvents. Test ethereal solvents for peroxides before use and purify if necessary.

Experimental Protocol: Standard Inert Atmosphere Setup
  • Assembly: Assemble your glassware (flask, condenser, addition funnel) and flame- or oven-dry it to remove adsorbed water.

  • Purging: Assemble the apparatus while hot and allow it to cool under a stream of Argon or Nitrogen.

  • Reagent Addition: Add this compound and any other solids to the flask. Evacuate the flask and backfill with inert gas (repeat 3 times).

  • Solvent Addition: Add your degassed solvent via cannula or a syringe.

  • Reaction: Proceed with the dropwise addition of other reagents, maintaining a positive inert gas pressure (e.g., via a bubbler) for the duration of the experiment.

Visualization: Inert Atmosphere Workflow

A Flame-Dry Glassware B Cool Under N2/Ar A->B C Add Solids B->C D Evacuate & Backfill (3x) C->D E Add Degassed Solvent D->E F Add Reagents Dropwise E->F G Run Reaction F->G

Caption: Workflow for setting up a reaction under inert atmosphere.

Problem 2: Low or No Product Yield with Complex TLC

This often points to competing side reactions or degradation of the starting material before it can react as intended.

Root Causes & Solutions:

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical. A base that is too strong or used in excess can lead to unwanted side reactions.

    • Solution: Use a milder base if possible (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA instead of NaH or n-BuLi). Perform a careful titration of the base or use it in a stoichiometric amount (e.g., 1.05 equivalents) to avoid a large excess.

  • Tautomerization & Ambident Reactivity: this compound exists in equilibrium with its pyridone tautomer. This can lead to competing N-alkylation vs. O-alkylation, for example.

    • Solution: The reaction outcome is often solvent-dependent. Polar aprotic solvents (e.g., DMF, DMSO) typically favor O-alkylation, while polar protic solvents (e.g., ethanol) may favor N-alkylation. Run small-scale solvent screens to find the optimal conditions for your desired reactivity.

Visualization: Tautomerism of this compound

A This compound (Enol Form) B 2,5-Dibromo-1H-pyridin-4-one (Keto Form) A->B Equilibrium

Caption: Tautomeric equilibrium influencing reactivity.

Problem 3: Difficulty in Product Purification

The formation of polar, colored, or tarry byproducts can make isolating the desired product challenging.

Root Causes & Solutions:

  • Formation of Polymeric Impurities: As mentioned, oxidation or thermal stress can lead to polymerization.

    • Solution: Prevention is key. Use the inert atmosphere and temperature control techniques described above. During workup, a quick filtration through a plug of silica or celite can sometimes remove baseline impurities before full column chromatography.

  • Hydrolysis during Workup: If the product is sensitive to acid or base, prolonged exposure during aqueous extraction can cause degradation.

    • Solution: Minimize the time the product spends in aqueous acidic or basic solutions. Use cooled solutions for extraction and work quickly. Neutralize the solution carefully and promptly proceed to extraction with an organic solvent.

Troubleshooting Decision Tree

Start Reaction Issue Observed Q1 Mixture Darkened? Start->Q1 A1_Yes Implement Inert Atmosphere & Strict Temp Control Q1->A1_Yes Yes Q2 Low Yield / Complex TLC? Q1->Q2 No A1_Yes->Q2 A2_Yes Re-evaluate Base & Solvent Choice. Consider Tautomerism. Q2->A2_Yes Yes Q3 Purification Issues? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize Workup. Use Filtration Aid. Prevent Degradation. Q3->A3_Yes Yes End Successful Reaction Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting common reaction problems.

References

Technical Support Center: Purification of Crude 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven strategies for the purification of crude 2,5-Dibromopyridin-4-OL (CAS: 1033203-55-2). The purity of this intermediate is paramount for its successful application in drug discovery and materials science, as even minor impurities can lead to significant side reactions, lower yields in subsequent steps, and complications in biological assays. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Understanding the Challenge - Common Impurities

A successful purification strategy begins with understanding the potential impurities. These are typically derived from the synthetic route used to prepare the target molecule.

Q1: What are the most likely impurities I'll encounter in my crude this compound?

A1: The impurity profile depends heavily on the synthetic pathway. For instance, if your synthesis involves the bromination of a pyridinol precursor, you can expect to find:

  • Starting Materials: Unreacted pyridin-4-ol or mono-brominated intermediates (e.g., 2-bromo-pyridin-4-ol).

  • Over-brominated Byproducts: Species such as 2,3,5-tribromopyridin-4-ol may form if the reaction conditions are too harsh or the reaction time is extended.

  • Positional Isomers: Depending on the directing effects of the substituents and the reaction conditions, other dibrominated isomers could be formed in small amounts.

  • Reagent-derived Impurities: Residual acids, bases, or solvents used during the synthesis and initial work-up.[1]

If the synthesis proceeds via a Sandmeyer reaction from an aminopyridine precursor like 2-amino-5-bromopyridin-4-ol, impurities could include unreacted starting amine or byproducts from incomplete diazotization.[2][3]

Section 2: General Purification Workflow

The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following workflow provides a logical approach to achieving high purity.

G cluster_0 Initial Assessment & Strategy cluster_1 Purification Techniques cluster_2 Final Analysis Crude Crude Product TLC Analyze by TLC/ ¹H NMR Crude->TLC Decision1 Major Impurities Significantly Different Polarity? TLC->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes (Acidic/Basic) Recrystal Recrystallization Decision1->Recrystal Yes (Crystalline Solid) Column Column Chromatography Decision1->Column No (Similar Polarity) PurityCheck Assess Purity (TLC, NMR, MS) AcidBase->PurityCheck Recrystal->PurityCheck Column->PurityCheck PurityCheck->Column Purity Not OK PureProduct Pure Product (>98%) PurityCheck->PureProduct Purity OK

Caption: General workflow for the purification of this compound.

Section 3: Troubleshooting Guide: Primary Purification Techniques

Acid-Base Extraction

Expertise: this compound is amphoteric. The pyridinol hydroxyl group is weakly acidic (pKa similar to a phenol), while the pyridine nitrogen is weakly basic. This duality is a powerful tool for separation.[4][5] An acid-base extraction can effectively remove neutral impurities, as well as more strongly acidic or basic byproducts.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Removal of Basic Impurities (Optional): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate and extract any residual basic starting materials or byproducts into the aqueous phase.[5] Separate the layers.

  • Extraction of Product: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The NaOH is strong enough to deprotonate the weakly acidic pyridinol, forming a water-soluble sodium salt. The desired product will move into the aqueous layer, leaving neutral impurities in the organic phase. Repeat this extraction 2-3 times for efficiency.[6]

  • Back-Wash: Combine the basic aqueous extracts and wash them once with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the basic aqueous layer in an ice bath and carefully acidify it with concentrated HCl until the pH is ~5-6. The neutral this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it thoroughly under vacuum.

G cluster_0 Step 1: Add 1M NaOH (aq) cluster_1 Step 2: Isolate Product Start Crude Mixture in Ethyl Acetate Wash1 Shake & Separate Start->Wash1 Org1 Organic Layer: Neutral Impurities Wash1->Org1 Aq1 Aqueous Layer: Product as Sodium Salt (Sodium 2,5-dibromopyridin-4-olate) Wash1->Aq1 Acidify Acidify Aqueous Layer with HCl to pH 5-6 Aq1->Acidify Filter Filter & Dry Acidify->Filter Final Pure Solid Product Filter->Final

Caption: Logic of purification via acid-base extraction.

Troubleshooting Q&A: Acid-Base Extraction

  • Q: My yield is very low after extraction and precipitation. What went wrong?

    • A: This is often due to incomplete extraction or incomplete precipitation. Ensure you perform multiple extractions with the base to fully transfer the product to the aqueous layer. When precipitating, add the acid slowly and check the pH carefully. If the solution is still too basic or becomes excessively acidic, your product may remain partially dissolved. Ensure the solution is cold to minimize solubility.

  • Q: An intractable emulsion formed between the organic and aqueous layers. How can I resolve this?

    • A: Emulsions are common when fine particulates are present. First, try letting the funnel sit undisturbed for 10-20 minutes. If that fails, adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling, rather than vigorous shaking, can also prevent their formation.

Recrystallization

Expertise: Recrystallization is an excellent technique for removing small amounts of impurities from a solid that is already relatively pure. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude solid until it just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Potential Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78 Polar Protic Often a good starting point for polar compounds.
Isopropanol 82 Polar Protic Similar to ethanol, may offer different solubility.
Ethyl Acetate 77 Polar Aprotic Good for moderately polar compounds.
Toluene 111 Non-polar Can be used in a solvent/anti-solvent system with a polar solvent.

| Water | 100 | Very Polar | Solubility may be low, but useful in mixtures (e.g., Ethanol/Water). |

Troubleshooting Q&A: Recrystallization

  • Q: My compound "oiled out" instead of crystallizing. What should I do?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Seeding the solution with a pure crystal can also promote proper crystal lattice formation.

  • Q: After cooling, no crystals have formed. What are my next steps?

    • A: The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration and attempt cooling again. If that fails, scratching the inner surface of the flask with a glass rod can create nucleation sites. As a last resort, consider adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then warm until clear and cool again.

Silica Gel Column Chromatography

Expertise: Column chromatography is the most powerful technique for separating compounds with different polarities, making it ideal when dealing with multiple impurities or isomers.[7][8] The polar pyridinol and basic nitrogen of your compound will cause it to adhere strongly to the acidic silica gel.[9] This can lead to significant peak tailing.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC).[10] Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system will give your desired product an Rf value of ~0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system. Pour this into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation.[11] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase. If separation is difficult, a gradient elution (gradually increasing the proportion of the polar solvent) can be used to improve resolution.

  • Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Table 2: Troubleshooting Eluent Systems for TLC/Column

Observation Probable Cause Suggested Solution
All spots remain at the origin (Rf=0). Eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes).
All spots run with the solvent front (Rf=1). Eluent is too polar. Decrease the proportion of the polar solvent.

| Spots are streaked or "tailing". | Compound is strongly interacting with the acidic silica. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[9] |

Troubleshooting Q&A: Column Chromatography

  • Q: My compound is streaking badly on the column and TLC plate, and the separation is poor.

    • A: This is a classic sign of strong interaction between the basic pyridine nitrogen and the acidic silica gel. As noted in the table above, adding 0.1-1% triethylamine to your eluent system will neutralize the acidic sites on the silica, leading to sharper bands and much-improved separation.[9]

  • Q: I can't separate my product from an impurity that has a very similar Rf value.

    • A: For difficult separations, try a less polar eluent system overall, which will force all compounds to move more slowly and spend more time interacting with the stationary phase, thereby increasing resolution. Alternatively, switching one of the eluent solvents (e.g., trying dichloromethane instead of ethyl acetate) can alter the selectivity and may improve separation. A longer column or finer mesh silica gel can also enhance separation efficiency.

Section 4: General FAQs

Q1: How can I definitively confirm the purity and identity of my final product? A1: A combination of techniques is best. A single spot on a TLC plate in multiple eluent systems suggests high purity. A sharp melting point is also a good indicator. For structural confirmation, ¹H and ¹³C NMR spectroscopy are essential.[12][13] Mass spectrometry will confirm the molecular weight and show a characteristic isotopic pattern for a dibrominated compound (a 1:2:1 ratio for the M, M+2, and M+4 peaks).[13]

Q2: My purified this compound is a white solid, but it slowly turns yellow/brown upon standing. Why is this happening and how can I prevent it? A2: Pyridinol compounds, much like phenols, can be susceptible to air oxidation, which forms highly colored quinone-like species. To ensure long-term stability, store the purified compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.

References

Technical Support Center: Reactions of 2,5-Dibromopyridin-4-ol with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of using 2,5-Dibromopyridin-4-ol in strong base-mediated reactions. This molecule is a valuable building block, but its reactivity profile presents unique challenges that can lead to unexpected side reactions, low yields, and purification difficulties. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing insights into the underlying chemistry and recommending corrective actions.

Issue 1: Low Yield of the Desired Product and Recovery of Starting Material

Q: I'm attempting a lithium-halogen exchange on this compound with n-BuLi at -78 °C, followed by quenching with an electrophile. My main product is just the protonated starting material. What's going wrong?

A: This is a classic issue often traced back to trace amounts of proton sources in your reaction setup. Organolithium reagents are exceptionally strong bases and will react with even minute quantities of acidic protons before undergoing the intended lithium-halogen exchange.

Potential Causes & Recommended Actions:

Potential Cause Scientific Rationale Recommended Action & Protocol
Inadequate Drying of Glassware Glass surfaces can adsorb a significant layer of atmospheric moisture, which acts as a super-stoichiometric source of protons for the organolithium reagent.Protocol: Bake all glassware in an oven at >120 °C for at least 4 hours (overnight is ideal). Assemble the apparatus while still hot under a stream of dry, inert gas (Argon or Nitrogen) and allow it to cool. Flame-dry the assembled apparatus under vacuum and back

Technical Support Center: Navigating the Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter these difficulties in their daily laboratory work. Drawing upon extensive field-proven insights and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome purification hurdles and achieve your desired compound purity.

Introduction: The Challenge of Polar Pyridines

Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1] However, their inherent polarity and the basicity of the nitrogen atom present significant purification challenges.[2][3] These properties can lead to a host of issues in common purification techniques, including strong, often irreversible, adsorption to silica gel, poor retention and peak shape in reversed-phase chromatography, and difficulties in crystallization.[2][4] This guide will provide you with the expertise to diagnose and solve these problems effectively.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific experimental issues you might be facing. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Problem 1: My polar pyridine derivative is irreversibly stuck on the silica gel column, or I have very low recovery.

Question: I'm attempting to purify my polar pyridine derivative using silica gel flash chromatography, but I'm either getting no product off the column or the recovery is extremely low. What's happening and how can I fix it?

Answer: This is a classic problem when dealing with basic compounds like pyridines on acidic silica gel.[4] The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption or even chemisorption.

Causality Explained: The acidic nature of silica gel can lead to a strong acid-base interaction with the basic pyridine nitrogen. This can be so strong that the compound does not elute with common solvent systems, or it may even catalyze degradation of sensitive molecules.[4]

  • Introduce a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

    • Recommended Modifiers: Triethylamine (Et₃N) or pyridine at a concentration of 0.1-1% (v/v) in your eluent is a standard practice.[4] For very basic compounds, a solution of 1-10% ammonium hydroxide in methanol can be used as a polar component in your solvent system.[5]

  • Switch to a Less Acidic Stationary Phase: If a basic modifier doesn't solve the problem or if your compound is sensitive to bases, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Alumina is a great alternative to silica and is available in acidic, neutral, and basic forms. For pyridine derivatives, neutral or basic alumina is highly recommended.[4]

    • Deactivated Silica: You can also deactivate the silica gel yourself by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Consider Reversed-Phase Chromatography: For highly polar pyridines, reversed-phase chromatography is often a more suitable technique.[4]

Problem 2: My polar pyridine derivative shows poor retention and/or bad peak shape (tailing) in Reversed-Phase HPLC.

Question: I'm trying to purify my polar pyridine using a standard C18 column, but it elutes in the void volume or gives broad, tailing peaks. How can I improve my separation?

Answer: Poor retention and peak tailing are common issues for polar and basic compounds in reversed-phase chromatography.[2] Poor retention occurs because the highly polar analyte has a weak interaction with the non-polar stationary phase.[2][6] Peak tailing is often caused by secondary interactions between the protonated pyridine nitrogen and residual, un-capped silanol groups on the silica backbone of the stationary phase.

  • Optimize the Mobile Phase:

    • Decrease Organic Content: Reduce the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase to increase the retention of your polar compound.[2]

    • Control the pH: The charge state of your pyridine derivative is pH-dependent. At low pH, the pyridine nitrogen will be protonated.

      • Low pH (2-3): Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate your pyridine, making it more polar, which can sometimes improve interaction with certain columns. It will also protonate the silanol groups, reducing secondary interactions.

      • High pH (8-10): Using a high pH mobile phase (with a pH-stable column) will keep the pyridine in its neutral, less polar form, which can increase retention on a C18 column.

  • Select the Right Column:

    • Polar-Endcapped or Polar-Embedded Columns: These columns are specifically designed to provide better retention and peak shape for polar analytes.[2][7] They have modified surfaces that are more compatible with highly aqueous mobile phases and shield the analytes from interacting with residual silanols.

    • Use a Different Stationary Phase Chemistry: Consider columns with different stationary phases like Cyano (CN) or Phenyl-Hexyl, which can offer different selectivity for aromatic and polar compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase.[2][6][8] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent.[2]

Problem 3: I am struggling to crystallize my highly polar pyridine derivative.

Question: My polar pyridine derivative is an oil or remains stubbornly soluble in every solvent I try. How can I induce crystallization for purification?

Answer: High polarity and the presence of functional groups capable of hydrogen bonding can make crystallization challenging due to strong interactions with polar solvents.[2][9]

  • Systematic Solvent Screening:

    • Start with a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

    • The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[4]

  • Utilize a Solvent/Anti-Solvent System:

    • Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble).

    • Slowly add a "bad" or "anti-solvent" (in which it is insoluble but miscible with the good solvent) until the solution becomes cloudy.

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[2]

  • Salt Formation: If your pyridine derivative is a free base, converting it to a salt (e.g., hydrochloride, sulfate, tartrate) can significantly alter its solubility and often leads to a more crystalline material. The change in the crystal lattice energy upon salt formation can favor crystallization.

  • Vapor Diffusion: This technique is excellent for small amounts of material.[10]

    • Dissolve your compound in a small vial using a relatively volatile solvent.

    • Place this inner vial inside a larger, sealed jar containing a more volatile anti-solvent.

    • The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystal growth.[10]

Problem 4: How can I remove residual metal catalysts (e.g., Palladium, Copper) from my polar pyridine product?

Question: My reaction to synthesize a pyridine derivative used a metal catalyst, and now I'm having trouble removing the residual metal. What are the best methods?

Answer: Removing trace amounts of metal catalysts is a critical step, especially in pharmaceutical development. The polar and coordinating nature of pyridine derivatives can lead to chelation with the metal, making its removal difficult.

  • Adsorbent Treatment:

    • Activated Carbon: Stirring a solution of your crude product with activated carbon can effectively adsorb residual metal catalysts.

    • Specialized Scavengers: There are commercially available silica-based or polymer-based metal scavengers with functional groups (e.g., thiols, amines) that have a high affinity for specific metals.

    • Passing through a plug of adsorbent: Dissolve your compound and pass the solution through a short pad of silica, alumina, or a specialized metal scavenger.[11]

  • Extraction (L-L Extraction):

    • Use an aqueous solution containing a chelating agent (e.g., EDTA) to wash an organic solution of your product. The chelating agent will complex with the metal, pulling it into the aqueous layer. Multiple washes may be necessary.

  • Ion-Exchange Resins: Cation-exchange resins can be effective at capturing positively charged metal species.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatographic technique for purifying polar pyridine derivatives?

A1: There is no single "best" technique as the optimal method depends on the specific properties of your compound. However, a good starting point is to evaluate both normal-phase chromatography on alumina (or silica with a basic modifier) and reversed-phase chromatography with a polar-endcapped column.[2][4] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most successful approach.[2][6][8]

Q2: How does the pKa of my pyridine derivative affect its purification?

A2: The pKa is critical because it determines the pH at which the pyridine nitrogen is protonated. This directly impacts its solubility and interaction with chromatographic stationary phases. Knowing the pKa allows you to select the appropriate mobile phase pH to either enhance retention (by keeping it neutral) or improve solubility and minimize secondary interactions (by keeping it protonated). The difference in pKa between your compound and impurities can also be exploited for separation.[12]

Q3: Can I use sublimation for purifying my polar pyridine derivative?

A3: Sublimation can be a viable purification technique for some pyridine derivatives, particularly if they are solids with a relatively high vapor pressure.[13] It is a gentle method that avoids the use of solvents. However, its applicability is compound-specific and needs to be determined empirically.

Q4: Are there any safety concerns I should be aware of when working with pyridine and its derivatives?

A4: Yes. Pyridine and many of its derivatives are flammable, volatile, and have a strong, unpleasant odor.[1] They can be harmful if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound before use.

Data & Workflow Visualization

Table 1: Recommended Starting Solvent Systems for Chromatography of Polar Pyridine Derivatives
Chromatography ModeStationary PhaseRecommended Solvent SystemModifier/Notes
Normal-Phase Silica GelDichloromethane/Methanol or Ethyl Acetate/HexaneAdd 0.1-1% Triethylamine or Ammonium Hydroxide to prevent streaking.[4]
Alumina (Neutral or Basic)Dichloromethane/Methanol or Ethyl Acetate/HexaneModifier is often not necessary. A good alternative for base-sensitive compounds.[4]
Reversed-Phase C18 (Polar-Endcapped)Water/Acetonitrile or Water/MethanolAdd 0.1% Formic Acid or Acetic Acid for better peak shape.
HILIC Silica, Amide, or other polar phaseAcetonitrile/Water (High organic content)Buffers like ammonium formate or ammonium acetate are often used.[14]

Diagram 1: Decision Workflow for Purifying Polar Pyridine Derivatives

Purification_Workflow start Crude Polar Pyridine Derivative is_solid Is the compound a solid? start->is_solid try_cryst Attempt Crystallization (Solvent Screening, Anti-Solvent) is_solid->try_cryst Yes fail_cryst Crystallization Fails or Compound is an Oil is_solid->fail_cryst No success_cryst Pure Solid try_cryst->success_cryst Success try_cryst->fail_cryst Failure chromatography Proceed to Chromatography fail_cryst->chromatography check_stability Check Stability on Silica (TLC with spotting and waiting) chromatography->check_stability stable_silica Stable on Silica check_stability->stable_silica Yes unstable_silica Unstable on Silica check_stability->unstable_silica No normal_phase Normal-Phase Chromatography (Silica + Basic Modifier or Alumina) stable_silica->normal_phase reversed_phase Reversed-Phase Chromatography (Polar-Endcapped C18) unstable_silica->reversed_phase hilic HILIC unstable_silica->hilic Alternative pure_compound Pure Compound normal_phase->pure_compound reversed_phase->pure_compound hilic->pure_compound

Caption: A decision tree to guide the selection of an appropriate purification strategy.

References

How to monitor the progress of a reaction involving 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for monitoring chemical reactions involving 2,5-Dibromopyridin-4-OL. The content is structured in a question-and-answer format to address specific challenges and provide practical, field-proven solutions.

Section 1: Foundational Concepts & FAQs

Q1: What are the key chemical properties of this compound that influence reaction monitoring?

A1: Understanding the structure of this compound is crucial for selecting an appropriate monitoring strategy. Key features include:

  • Pyridine Ring: The nitrogen atom in the pyridine ring makes the compound basic and can influence chromatographic behavior and catalyst interactions.[1]

  • Bromine Atoms: The two bromine atoms are good leaving groups, making the molecule an excellent substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).[2] The presence of these heavy halogen atoms also produces a characteristic isotopic pattern in mass spectrometry.[3][4]

  • Hydroxyl Group (-OH): The acidic proton of the hydroxyl group can interact with basic reagents or surfaces (like silica gel in chromatography), potentially causing peak tailing or streaking.[5] It also provides a handle for certain derivatization or spectroscopic techniques.

  • Polarity: The combination of the polar pyridinol core and the halogen atoms gives the molecule moderate polarity, which will dictate its solubility and mobility in chromatographic systems.

Q2: What are the most common analytical techniques for monitoring reactions with this substrate?

A2: The choice of technique depends on the reaction type, available equipment, and the level of detail required.[6] The primary methods include:

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative method ideal for quick checks on the consumption of starting material and the formation of products.[5][6][7] It is the first line of analysis in most synthetic labs.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, purity, and the formation of byproducts.[6][7] It offers high resolution and reproducibility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of reactants, products, and intermediates.[6][7][8] This is particularly useful for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ reaction monitoring to observe all soluble species in real-time.[9][10][11] It is a powerful tool for mechanistic studies and quantitative analysis.

Q3: How do I select the best monitoring technique for my specific reaction?

A3: The selection process is a trade-off between speed, cost, and the quality of information needed.

G start Start: Need to monitor a reaction of This compound q1 Need a quick, qualitative check? start->q1 tlc Use Thin-Layer Chromatography (TLC) q1->tlc Yes q2 Need quantitative data (conversion, purity)? q1->q2 No end Analysis Complete tlc->end hplc Use High-Performance Liquid Chromatography (HPLC) q2->hplc Yes q3 Need to confirm molecular weight or identify unknowns? q2->q3 No hplc->q3 lcms Use Liquid Chromatography- Mass Spectrometry (LC-MS) q3->lcms Yes q4 Need detailed structural info or real-time kinetics? q3->q4 No lcms->end nmr Use NMR Spectroscopy q4->nmr Yes q4->end No nmr->end

Caption: Workflow for selecting a reaction monitoring technique.

Section 2: Troubleshooting Guides

Thin-Layer Chromatography (TLC) Issues
Q4: My spots are streaking or "tailing" on the TLC plate. What is the cause and how can I fix it?

A4: Streaking is a common issue, especially with polar, acidic, or basic compounds like pyridinols.[6]

Potential Cause Explanation Troubleshooting Steps
Compound Overloading Applying too much sample saturates the silica gel, leading to a continuous "streak" rather than a compact spot.[6]Spot a more dilute solution of your reaction mixture.
Highly Polar Compound The hydroxyl and pyridine nitrogen of your compounds can bind very strongly to the acidic silica gel stationary phase, causing poor migration.[6][12]1. Add a polar modifier: Add a small amount of acetic acid (~1%) to the mobile phase to protonate the pyridine nitrogen, reducing its interaction with silica. 2. Add a basic modifier: Alternatively, add a small amount of triethylamine (~1%) to the mobile phase to compete for active sites on the silica gel.
Inappropriate Solvent System The mobile phase polarity is not optimized to move the compounds off the baseline.[6][12]Systematically increase the polarity of your eluent. For example, if using Hexane/Ethyl Acetate, increase the percentage of Ethyl Acetate.
Insoluble Sample If the sample is not fully dissolved in the spotting solvent, it will smear at the origin.[6]Ensure your sample is completely dissolved before spotting it on the TLC plate.
Q5: My starting material and product have very similar Rf values. How can I improve separation?

A5: This is common when the reaction involves a subtle structural change.

  • Causality: The Rf value is determined by the compound's polarity. If the reaction doesn't significantly alter the overall polarity, the spots will co-elute.

  • Solution 1: Change the Mobile Phase. Experiment with different solvent systems. A common combination for neutral organic molecules is hexanes and ethyl acetate.[5] Try switching to a different solvent combination, such as Dichloromethane/Methanol, to alter the specific interactions between your compounds and the stationary/mobile phases.

  • Solution 2: Use a Co-spot. A "co-spot" involves spotting your starting material, your reaction mixture, and a mix of both in separate lanes on the same plate. If the reaction mixture spot appears as a single, vertically elongated spot in the co-spot lane (a "snowman" shape), it indicates the starting material is consumed.[12]

  • Solution 3: 2D TLC. Run the TLC in one direction, dry the plate, rotate it 90 degrees, and run it again in a second solvent system. This can often resolve closely migrating spots.[12]

Caption: Idealized TLC plate at different reaction times.

HPLC & LC-MS Issues
Q6: I am not getting good peak separation in my HPLC analysis. What parameters can I adjust?

A6: HPLC method development requires optimizing several parameters to achieve good resolution.

  • Mobile Phase Composition: The most impactful parameter. For reverse-phase HPLC (the most common mode), decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the aqueous mobile phase will generally increase retention times and improve the separation of less polar compounds.

  • Gradient Elution: If a single isocratic mobile phase doesn't resolve all components, a gradient is necessary. Start with a higher percentage of the aqueous phase and gradually increase the organic phase over the run. This will elute polar compounds early and retain non-polar compounds longer, sharpening peaks and improving resolution.

  • Column Chemistry: If mobile phase optimization fails, the column may not be suitable. For polar compounds like this compound, a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase) might provide the necessary selectivity.[13]

  • Mobile Phase Additives: Adding an acid like formic acid or trifluoroacetic acid (TFA) can improve the peak shape of basic compounds like pyridines by ensuring they are consistently protonated.[13]

Q7: How can I use LC-MS to confirm the identity of my product and byproducts?

A7: LC-MS is exceptionally powerful for this purpose.

  • Molecular Ion Peak (M+H)+: In positive ion mode electrospray ionization (ESI), your compound will likely be detected as the protonated molecule, [M+H]+. Check the mass spectrum for a peak corresponding to the calculated molecular weight of your expected product plus the mass of a proton (1.007 Da).

  • Isotopic Pattern: Bromine has two abundant isotopes, 79Br (~50.7%) and 81Br (~49.3%). A compound with two bromine atoms, like this compound, will have a characteristic isotopic cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Your product, if it retains one or more bromine atoms, will show a predictable pattern that can confirm its identity.[3][4]

NMR Spectroscopy Issues
Q8: The ¹H NMR spectrum of my crude reaction mixture is very complex. How can I determine if the reaction is complete?

A8: Focus on diagnostic signals. You don't need to assign every peak to monitor progress.

  • Identify Diagnostic Peaks: Before starting the reaction, run an NMR of your pure this compound. The aromatic protons on the pyridine ring will appear in a characteristic downfield region (typically δ 7.0-9.0 ppm).[9] Identify a well-resolved peak that is unique to the starting material.

  • Track Disappearance: Acquire ¹H NMR spectra of your reaction mixture at different time points. Monitor the integration of the chosen diagnostic peak for the starting material. The reaction is complete when this signal has disappeared or its integral is negligible compared to the product signals.

  • Look for New Signals: Simultaneously, look for the appearance of new, characteristic signals in the region expected for your product. For example, in a Suzuki coupling where a phenyl group is added, you would expect to see new aromatic signals between δ 7.0-8.0 ppm.

Section 3: Experimental Protocols

Protocol 1: Monitoring a Suzuki Coupling Reaction by TLC

This protocol provides a general method for monitoring the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • Silica gel TLC plates (e.g., Merck silica gel 60 F-254).[5]

  • TLC developing chamber.

  • Mobile Phase: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Capillary spotters.

  • UV lamp (254 nm).

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde).

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw a starting line ~1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Prepare Samples:

    • SM: Dissolve a tiny amount of this compound in a suitable solvent (e.g., ethyl acetate).

    • RXN: At t = 0 and subsequent time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube and dilute it in a vial with ~0.5 mL of ethyl acetate.

  • Spot the Plate:

    • In the "SM" lane, spot the starting material solution.

    • In the "RXN" lane, spot the diluted reaction mixture.

    • In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend until it is ~1 cm from the top.[6]

  • Visualize:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Circle any visible spots with a pencil.

    • If spots are not UV-active or for better visualization, dip the plate in a staining solution and gently heat with a heat gun until spots appear.

  • Interpret the Results:

    • t = 0: You should see a strong spot in the "RXN" lane that corresponds to the Rf of the "SM" lane.

    • Reaction Progressing: A new spot (the product) should appear in the "RXN" lane, and the intensity of the starting material spot should decrease.

    • Reaction Complete: The starting material spot in the "RXN" lane should be completely gone.[14][15]

References

Technical Support Center: A Guide to the Scalable Synthesis of 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dibromopyridin-4-OL. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement and scale up this important chemical transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," providing a deeper understanding of the reaction to empower you to troubleshoot and optimize the synthesis in your own laboratory settings.

I. Overview of the Synthesis Pathway

The synthesis of this compound typically proceeds via the electrophilic bromination of a 4-hydroxypyridine precursor. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. However, since the para position is occupied by the hydroxyl group itself, bromination occurs at the two ortho positions (C2 and C6) and the meta positions (C3 and C5). The challenge lies in achieving selective dibromination at the 2 and 5 positions.

A common and effective strategy involves the direct bromination of 4-pyridone, which exists in tautomeric equilibrium with 4-hydroxypyridine. The reaction kinetics reveal that 4-pyridone reacts with bromine via its predominant tautomer at a pH below 6.[1]

Reaction Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up & Purification cluster_product Final Product SM 4-Hydroxypyridine (4-Pyridone) Bromination Addition of Brominating Agent (e.g., Br2) SM->Bromination Reacts with Quench Quenching Bromination->Quench Leads to Solvent Reaction Solvent (e.g., Acetic Acid) Solvent->Bromination Extraction Extraction Quench->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification FP This compound Purification->FP SelectivityFactors cluster_control Control Parameters cluster_outcome Reaction Outcome Stoichiometry Stoichiometry of Brominating Agent Selectivity Selectivity for This compound Stoichiometry->Selectivity Directly Impacts AdditionRate Rate of Addition AdditionRate->Selectivity Influences Temperature Reaction Temperature Temperature->Selectivity Affects Yield Overall Yield Selectivity->Yield Purity Product Purity Selectivity->Purity

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 2,5-Dibromopyridin-4-ol: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,5-Dibromopyridin-4-ol is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of complex molecular architectures for pharmaceuticals and functional materials. Despite its synthetic utility, a comprehensive public-domain characterization of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy is notably absent in the literature.[1] This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to approach the complete ¹H and ¹³C NMR characterization of this compound.

Rather than presenting non-existent data, this guide leverages established spectroscopic principles and data from analogous structures to offer a predictive analysis of the expected NMR spectra. We will present a robust, step-by-step experimental protocol designed to yield unambiguous spectral assignments. Furthermore, to provide a tangible benchmark, we will compare the predicted spectral data of this compound with the experimentally determined NMR data of its structural analog, 2,5-Dibromopyridine.

Part 1: Predicted NMR Spectral Analysis of this compound

A critical first step in analyzing this molecule is to recognize its tautomeric nature. Pyridin-4-ol exists in equilibrium with its 4-pyridone form. For most pyridin-4-ols, the 4-pyridone tautomer is the predominant species in solution and the solid state due to its aromatic stability and the presence of a strong carbonyl group.[2] Our predictive analysis will therefore be based on the 4-pyridone tautomer of this compound.

Caption: Molecular structure of the 2,5-Dibromo-4-pyridone tautomer.

Predicted ¹H NMR Spectrum

The structure of the 4-pyridone tautomer suggests a simple ¹H NMR spectrum. Due to the substitution pattern, there are no adjacent protons, meaning we expect to see two distinct singlets for the two aromatic protons.

  • H3 Proton: This proton is situated between a carbon double bond and a carbon bearing a bromine atom. Its chemical shift will be influenced by the overall electron-deficient nature of the ring.

  • H6 Proton: This proton is adjacent to the nitrogen atom and a carbon-carbon double bond, which will likely shift it further downfield compared to H3.

  • N-H Proton: A broad singlet is expected for the N-H proton, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In a hydrogen-bonding solvent like DMSO-d₆, this peak is often observed at a higher chemical shift.

Predicted ¹³C NMR Spectrum

The molecule has five distinct carbon environments, which should give rise to five signals in the proton-decoupled ¹³C NMR spectrum.

  • C4 (Carbonyl Carbon): The C=O group will be the most deshielded carbon, appearing significantly downfield, typically in the 160-180 ppm range.[3]

  • C2 and C5 (Bromine-bearing Carbons): The "heavy atom effect" of bromine typically shifts the attached carbon signal upfield relative to an unsubstituted carbon. However, their position in the heterocyclic ring will also have a strong influence.

  • C3 and C6 (Proton-bearing Carbons): These carbons will appear in the aromatic region, with their specific shifts influenced by the adjacent substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
H3~7.8 - 8.0Singlet (s)~110 - 120
H6~8.1 - 8.3Singlet (s)~140 - 150
N-H~11.0 - 13.0Broad Singlet (br s)-
C2--~135 - 145
C4--~170 - 180
C5--~100 - 110

Note: These are estimated values based on principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Part 2: Comparative NMR Analysis with 2,5-Dibromopyridine

To ground our predictive analysis, we will compare it to the known experimental NMR data for 2,5-Dibromopyridine, a likely synthetic precursor.[4][5] This comparison highlights the electronic effects of replacing a C-H bond at the 4-position with a C=O group and adding an N-H group.

Table 2: Experimental ¹H and ¹³C NMR Data for 2,5-Dibromopyridine

Assignment¹H Chemical Shift (δ, ppm) (CDCl₃)Multiplicity¹³C Chemical Shift (δ, ppm)
H37.89dd, J = 8.5, 0.5 Hz129.2
H47.55dd, J = 8.5, 2.5 Hz140.9
H68.45d, J = 2.5 Hz152.1
C2--144.3
C3--129.2
C5--119.5

(Note: Data sourced from publicly available spectral databases. Solvent and reference may cause slight variations.)

Comparative Insights:
  • Chemical Shift Differences: The introduction of the carbonyl group at C4 in this compound is expected to have a significant deshielding effect on the adjacent protons and carbons compared to 2,5-Dibromopyridine. Conversely, the change from a pyridine to a pyridone ring system alters the overall aromaticity and electron distribution, influencing all positions.

  • Coupling Patterns: The most striking difference is in the ¹H NMR coupling. 2,5-Dibromopyridine shows a complex splitting pattern (doublet of doublets) due to proton-proton coupling. In contrast, this compound is predicted to show only singlets for its ring protons, providing a clear diagnostic marker for the successful transformation.

Part 3: Experimental Protocol for Complete NMR Characterization

To move from prediction to confirmation, a systematic and comprehensive NMR analysis is required. This protocol outlines the steps to acquire high-quality, unambiguous data for this compound.

Step 1: Sample Preparation
  • Solvent Selection: Due to the presence of the potentially acidic N-H proton and the polar carbonyl group, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the recommended solvent. It is an excellent solvent for polar compounds and its residual proton peak (~2.50 ppm) and carbon peaks (~39.52 ppm) are well-defined and typically do not overlap with signals from the analyte.[6]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved to avoid line broadening.

  • Standard: While the solvent peak can be used for referencing, adding a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) can provide more precise referencing.

Step 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering -2 to 14 ppm, and a relaxation delay (D1) of at least 2-5 seconds to ensure quantitative integration, especially for the potentially slowly relaxing N-H proton.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A spectral width of 0 to 200 ppm is appropriate.

Step 3: 2D NMR for Unambiguous Assignment

To definitively assign each proton and carbon signal and confirm the molecular structure, a suite of 2D NMR experiments is essential.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC Final Complete Structural Assignment COSY->Final Confirms H-H neighbors (none expected) HSQC->Final Links H3 to C3, H6 to C6 HMBC->Final Confirms multi-bond correlations (e.g., H6 to C2/C4)

Caption: Workflow for the complete NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, we predict no cross-peaks, confirming that the two ring protons are isolated from each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It will provide two cross-peaks, definitively linking the proton signal at ~7.8-8.0 ppm to its carbon (C3) and the proton at ~8.1-8.3 ppm to its carbon (C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Expected key correlations would include:

    • The H6 proton showing a correlation to C2 and C4.

    • The H3 proton showing a correlation to C5 and C4.

    • The N-H proton potentially showing correlations to C2 and C6.

Conclusion

While direct experimental NMR data for this compound remains elusive in public databases, a combination of predictive analysis based on sound spectroscopic principles and comparison with known analogs provides a strong hypothetical framework for its characterization. The true value for researchers lies in the application of the detailed experimental workflow presented here. By systematically employing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, scientists can move beyond prediction to achieve a complete, unambiguous, and publishable structural elucidation of this and other novel heterocyclic compounds, thereby accelerating the pace of discovery in drug development and materials science.

References

Comparative X-ray Crystal Structure Analysis of 2,5-Dibromopyridin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides an in-depth comparison of the X-ray crystal structures of 2,5-Dibromopyridin-4-OL and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical role of single-crystal X-ray diffraction in determining the three-dimensional architecture of these compounds. Understanding their solid-state structure is paramount, as it governs key physicochemical properties such as solubility, stability, and ultimately, biological activity. We will explore not just the resulting structures, but the causality behind the experimental choices that lead to their elucidation.

The Significance of Structural Elucidation

This compound and its analogues are versatile heterocyclic building blocks. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of bromine atoms provides handles for further synthetic elaboration through cross-coupling reactions, making them valuable intermediates in drug discovery and materials science.[1] The 4-hydroxyl group introduces a critical hydrogen bonding moiety that profoundly influences how these molecules arrange themselves in the solid state.

X-ray crystallography remains the gold standard for unambiguously determining molecular structure. It provides precise coordinates for each atom, offering an unparalleled view of bond lengths, bond angles, and the subtle non-covalent interactions that dictate the supramolecular assembly. This knowledge is crucial for rational drug design, polymorphism screening, and crystal engineering.

The Crystallographer's Workflow: From Powder to Picture

Obtaining a high-quality crystal structure is a multi-step process that demands both precision and a degree of art. Each step is a self-validating system; a failure in an early stage will prevent success in the later ones.

Part A: Synthesis & Crystal Growth (The Art of the Perfect Crystal)

The journey begins with the synthesis of the target compound. Numerous synthetic routes exist for producing substituted pyridines.[2][3][4] Once the pure compound is in hand, the most crucial and often challenging step is growing single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.

Experimental Protocol: Vapor Diffusion for Crystallization

Vapor diffusion is often the most successful method for obtaining high-quality crystals from milligram quantities of material.[5]

  • Preparation: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., methanol, DMSO). This is done in a small, open inner vial.

  • System Setup: Place this inner vial inside a larger, sealable outer vial (a "jar"). Add 2-3 mL of a "poor" solvent (the precipitant, e.g., diethyl ether, hexane) to the outer jar, ensuring the level is below the top of the inner vial. The poor solvent must be miscible with the good solvent, but the compound must be insoluble in it.

  • Diffusion: Seal the outer jar tightly. The more volatile poor solvent will slowly diffuse in the vapor phase into the good solvent in the inner vial.

  • Nucleation & Growth: This gradual increase in the concentration of the poor solvent slowly reduces the solubility of the compound, promoting slow, ordered crystallization over several days or weeks. The slow rate is key to minimizing defects and maximizing crystal size.

Causality Insight: Fast precipitation leads to amorphous powder or a multitude of tiny, unusable crystals. The slow, controlled change in solvent environment provided by vapor diffusion allows molecules to methodically arrange themselves into a thermodynamically stable, well-ordered crystal lattice.

Part B: X-ray Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cryo-cooled, typically to ~100 K, using a stream of liquid nitrogen. This is done to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[6] The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are captured by a detector, generating a pattern of reflections whose positions and intensities are recorded.

G Diagram 1: X-ray Diffraction Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diffraction Collect Diffraction Data Diffractometer->Diffraction Integration Data Integration Diffraction->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

References

A Comparative Guide to Purity Assessment of 2,5-Dibromopyridin-4-OL: Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The chemical integrity of intermediates is a cornerstone of successful drug discovery and development. Pyridine derivatives, in particular, are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2][3][4] For a key building block like 2,5-Dibromopyridin-4-OL, rigorous purity assessment is not merely a quality control checkpoint; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[5]

This guide provides an in-depth comparison of the principal analytical techniques for evaluating the purity of this compound. We move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to guide your analytical strategy. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA), providing the technical data and procedural detail necessary for informed method selection and implementation.

Comparative Analysis of Core Analytical Techniques

The selection of an appropriate analytical method is a strategic decision dictated by the specific analytical question. Is the goal a routine quality check, the precise quantification of an impurity, structural confirmation, or a fundamental assessment of elemental composition? Each technique offers a unique lens through which to view sample purity.

A general workflow for selecting the appropriate analytical technique is outlined below.

Purity_Assessment_Workflow cluster_start Initial Assessment cluster_methods Method Selection cluster_analysis Data Analysis & Reporting Start Receive this compound Sample InitialScreen Initial Visual & Physical Inspection (Color, Form) Start->InitialScreen Decision Define Analytical Goal InitialScreen->Decision HPLC HPLC-UV (Quantitative Purity, Non-Volatile Impurities) Decision->HPLC Routine QC GCMS GC-MS (Volatile Impurities, Residual Solvents) Decision->GCMS Solvent Analysis qNMR qNMR (Absolute Purity, Structural Confirmation) Decision->qNMR Primary Standard EA Elemental Analysis (Empirical Formula Confirmation) Decision->EA New Batch Analysis Data Acquisition & Processing HPLC->Analysis GCMS->Analysis qNMR->Analysis EA->Analysis PurityCheck Compare Against Specifications (e.g., >98%) Analysis->PurityCheck Report Generate Certificate of Analysis (CoA) PurityCheck->Report Pass Fail Further Investigation / Repurification PurityCheck->Fail Fail Fail->Decision

Caption: General workflow for purity assessment of this compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination, prized for its high resolution, sensitivity, and quantitative accuracy.[5] It excels at separating the main analyte from non-volatile or thermally fragile impurities. For substituted pyridines, reversed-phase HPLC is the most common and effective modality.[5][6]

  • Expertise & Experience: The choice of a C18 column is standard for pyridine derivatives, offering a good balance of hydrophobicity for retaining the analyte while allowing for separation from more polar or non-polar impurities.[7][8] A gradient elution (e.g., water/acetonitrile) is crucial. It ensures that early-eluting, highly polar impurities are resolved while also enabling the elution of late-arriving, more non-polar contaminants within a reasonable timeframe. The acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the hydroxyl group and protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks.

  • Trustworthiness: A robust HPLC method is validated for specificity, linearity, accuracy, and precision. System suitability tests, including replicate injections to check for consistent retention times and peak areas (RSD < 2.0%), are performed before any sample analysis to guarantee the system is performing correctly.[5]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[8][9] Its primary role in this context is the detection and identification of residual solvents from the synthesis and purification process (e.g., DMF, ethanol, hexane) and any volatile organic impurities.

  • Expertise & Experience: Due to the polar hydroxyl group, this compound has limited volatility. While direct injection is possible at high temperatures, peak tailing is a significant risk. A more reliable approach involves derivatization, such as silylation of the hydroxyl group, to increase volatility and improve chromatographic performance. The mass spectrometer detector is a key advantage, providing mass-to-charge ratio data that allows for the positive identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[10][11]

  • Trustworthiness: The method's validity is supported by the use of an internal standard for quantification. The specificity of the mass spectrometer provides a high degree of confidence in the identity of detected peaks, reducing the risk of misinterpreting co-eluting peaks that might be undifferentiated by a less specific detector like FID.[8]

3. Quantitative NMR (qNMR) Spectroscopy

NMR is a primary tool for structural elucidation, but it can be powerfully adapted for quantitative purposes.[12][13][14] Unlike chromatographic techniques, qNMR can determine purity on an absolute basis without needing a specific reference standard of the analyte itself.[15]

  • Expertise & Experience: In a qNMR experiment, a certified internal standard of known purity is added in a precise amount to a known mass of the this compound sample. The purity of the analyte is calculated by comparing the integral of a unique, well-resolved proton signal from the analyte with the integral of a signal from the internal standard.[15] The key is selecting an internal standard (e.g., maleic acid, dimethyl sulfone) whose protons resonate in a clear region of the spectrum, away from any analyte or impurity signals. Specific acquisition parameters, such as a long relaxation delay (D1), are critical to ensure full relaxation of all protons, which is essential for accurate integration and quantification.[15]

  • Trustworthiness: qNMR is considered a primary ratio method of measurement by metrological institutes. Its self-validating nature comes from the direct proportionality between signal intensity and the number of nuclei. The detailed structural information from the spectrum simultaneously confirms the identity of the main component while quantifying it.[15]

4. Elemental Analysis (EA)

Elemental analysis is a classic, destructive technique that determines the percentage composition of carbon, hydrogen, nitrogen, and heteroatoms (C, H, N, Br) in a sample.[16][17] It serves as a fundamental check of the empirical formula and, by extension, the purity of the compound.

  • Expertise & Experience: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are measured.[17] For this compound (C₅H₃Br₂NO), the theoretical percentages are: C=23.74%, H=1.20%, N=5.54%. The presence of non-volatile, carbon-containing impurities or residual solvents will cause the experimental results to deviate from these theoretical values.

  • Trustworthiness: Most chemistry journals and regulatory bodies consider a deviation of ±0.4% from the calculated values to be acceptable evidence of purity.[18] This provides a robust, albeit indirect, measure of purity. It is particularly useful for flagging the presence of inorganic impurities or substances that might be invisible to other methods.

Performance Comparison Summary

The table below objectively compares the performance of these analytical techniques for the assessment of this compound purity.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Elemental Analysis (EA)
Principle Partitioning between liquid mobile and solid stationary phases.[8]Partitioning between gaseous mobile and liquid/solid stationary phases.[8]Nuclear spin resonance in a magnetic field.Combustion and detection of elemental gases.[16][17]
Primary Application Routine purity testing, separation of non-volatile impurities.[7]Analysis of volatile impurities and residual solvents.[7]Absolute purity assessment, structural confirmation.[15]Confirmation of empirical formula and elemental composition.[19]
Limit of Detection (LOD) 0.01 - 0.1%pg - ng/mL range (very low)~0.1%Not applicable for impurity detection
Accuracy (% Recovery) 98 - 102%[7]95 - 105% (with internal standard)99 - 101%[7]±0.4% of theoretical value[18]
Precision (% RSD) < 2.0%[7]< 5.0%< 1.0%[7]High
Throughput HighHighLow to MediumMedium
Complexity ModerateHigh (derivatization may be needed)HighModerate

Detailed Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization for specific instrumentation and laboratory conditions.

Protocol 1: HPLC-UV Purity Determination

This method is designed for the quantitative assessment of purity by area percent.

G prep 1. Sample Prep: ~1 mg/mL solution in Mobile Phase hplc 2. HPLC System: C18 Column (4.6x150mm, 5µm) Temp: 30°C prep->hplc mobile 3. Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile hplc->mobile gradient 4. Gradient Elution: 5% to 95% B over 15 min Flow: 1.0 mL/min mobile->gradient detect 5. Detection: UV Detector at 254 nm gradient->detect analyze 6. Data Analysis: Calculate purity via Area Percent method detect->analyze

Caption: Experimental workflow for HPLC-UV analysis.

  • Instrumentation: HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Protocol 2: GC-MS Analysis for Volatile Impurities

This method is designed to identify and quantify residual solvents and other volatile impurities.

G prep 1. Sample Prep: ~5 mg/mL in appropriate solvent (e.g., Dichloromethane) gc 2. GC System: Capillary Column (e.g., DB-5ms) Carrier Gas: Helium prep->gc program 3. Oven Program: Start 50°C (2 min), ramp 10°C/min to 280°C (5 min) gc->program inject 4. Injection: 1 µL, Split ratio 50:1 program->inject ms 5. MS Detection: Scan m/z 40-500 inject->ms analyze 6. Data Analysis: Identify peaks via library search Quantify using internal standard ms->analyze

Caption: Experimental workflow for GC-MS analysis.

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like dichloromethane.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify against a suitable internal standard if necessary.

Protocol 3: Quantitative ¹H NMR (qNMR) Purity Assessment

This protocol provides an absolute purity value.

G prep 1. Sample Prep: Accurately weigh ~10 mg sample Accurately weigh ~5 mg internal standard (e.g., Maleic Acid) dissolve 2. Dissolution: Dissolve mixture in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep->dissolve nmr 3. NMR Acquisition (400 MHz): Acquire 1H spectrum with long relaxation delay (D1 ≥ 30s) dissolve->nmr process 4. Processing: Fourier transform, phase, and baseline correct nmr->process integrate 5. Integration: Integrate a unique sample peak and a unique standard peak process->integrate calculate 6. Calculation: Calculate purity using the standard qNMR equation integrate->calculate

Caption: Experimental workflow for qNMR analysis.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Acquire a standard 1D proton spectrum.

    • Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest T₁ of any proton being integrated (a value of 30 seconds is a safe starting point).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal corresponding to the analyte and a signal from the internal standard.

    • Calculate the purity (P) using the formula: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons for the integrated signal, MW=Molecular Weight, m=mass, P_std=Purity of the standard.[15]

Conclusion and Recommendations

A comprehensive purity assessment of this compound is best achieved through an orthogonal approach, leveraging the strengths of multiple analytical techniques.

  • For routine quality control and quantitative purity , HPLC-UV is the undisputed method of choice due to its high throughput, robustness, and excellent precision for separating the main component from non-volatile impurities.[5][7]

  • For identifying and quantifying residual solvents and volatile byproducts , GC-MS is indispensable. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for a complete impurity profile.[8]

  • For establishing a primary purity value for a reference standard or a new batch of material , qNMR is the most authoritative method. It provides a direct, absolute measure of purity and simultaneously confirms the compound's structure without the need for a specific analyte standard.[12][15]

  • Elemental Analysis serves as a fundamental, complementary check to confirm the correct elemental composition, providing an additional layer of confidence in the material's integrity.[18]

By integrating these techniques, researchers and drug development professionals can build a complete and reliable purity profile for this compound, ensuring the quality and consistency required for advancing scientific research and pharmaceutical development.

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value and Challenge of 2,5-Dibromopyridin-4-OL

In the landscape of modern drug discovery and materials science, pyridin-4-ol scaffolds are of paramount importance due to their prevalence in biologically active molecules and functional materials.[1] The dihalogenated derivative, this compound, represents a particularly versatile building block, offering two distinct points for synthetic elaboration via transition metal-catalyzed cross-coupling reactions. The ability to selectively functionalize either the C2 or C5 position opens a gateway to a vast chemical space, enabling the systematic exploration of structure-activity relationships.

However, the inherent electronic asymmetry of the pyridine ring, further modulated by the C4-hydroxyl group, presents a significant challenge in achieving predictable and high regioselectivity. This guide provides a comparative analysis of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. We will delve into the mechanistic principles that govern selectivity and provide field-proven insights and detailed protocols to aid researchers in navigating this complex synthetic landscape.

The Core Challenge: Understanding Regioselectivity

The regiochemical outcome of a cross-coupling reaction on this compound is a delicate interplay of electronic and steric factors.

  • Electronic Bias: The pyridine nitrogen atom is electron-withdrawing, which generally renders the α-positions (C2 and C6) more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium catalyst. This intrinsic property often favors reactivity at the C2-Br bond.

  • The C4-Hydroxyl Influence: The hydroxyl group at the C4 position is an electron-donating group (via resonance), which partially counteracts the electron-withdrawing effect of the ring nitrogen. This donation can modulate the relative electrophilicity of the C2 and C5 positions. Furthermore, the hydroxyl group can act as a directing group or be deprotonated under basic reaction conditions, potentially influencing the catalyst's coordination and reactivity.[2][3]

  • Catalyst Control: The choice of catalyst—specifically the palladium precursor and, more importantly, the ancillary ligand—is the most powerful tool for overriding the substrate's inherent bias.[4] Sterically bulky ligands can preferentially favor reaction at the less hindered C5 position, while specific catalyst speciation (e.g., the formation of multinuclear palladium clusters) has been shown to invert conventional selectivity in analogous dihalopyridine systems.[1][5]

The following sections will compare specific catalyst systems for the most common cross-coupling reactions, providing a framework for rational catalyst selection.

Comparative Efficacy of Catalysts for Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[6] For this compound, the key is to select a catalyst system that promotes selective mono-arylation at either the C2 or C5 position.

Discussion of Causality:

  • C2-Selectivity (Conventional Outcome): Traditional palladium catalysts, particularly those with less bulky phosphine ligands like PPh₃, are expected to favor coupling at the more electronically activated C2 position. The combination of Pd(OAc)₂ with multiple equivalents of PPh₃ tends to form mononuclear palladium species that follow this intrinsic reactivity pattern.[5]

  • C5-Selectivity (Catalyst-Controlled Outcome): Achieving selectivity for the C5 position requires overcoming the inherent electronic preference for C2. This is a prime example of catalyst control. Remarkably, studies on the analogous 2,5-dichloropyridine have shown that ligand-free conditions, often referred to as "Jeffery conditions," can provide excellent C5 selectivity.[7] This is thought to be due to the formation of different catalytically active palladium species in the absence of strongly coordinating phosphine ligands.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling (Note: Data is based on studies of closely related 2,5-dihalopyridine and 5-bromo-3-aminopyridine systems and represents expected outcomes for this compound)

Catalyst SystemLigandBaseSolventTemp. (°C)Expected Major ProductEst. Yield (%)Selectivity (C5:C2)Reference (Analogue)
Pd(OAc)₂None ("Jeffery")K₂CO₃NMP/H₂O1005-Aryl-2-bromo-pyridin-4-ol>80>99:1[7]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O902-Aryl-5-bromo-pyridin-4-ol~70-85Low to Moderate[8]
PdCl₂(dppf)dppfK₂CO₃DME802-Aryl-5-bromo-pyridin-4-ol~80-95Low to Moderate[9]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[10] For this transformation, the choice of a bulky, electron-rich phosphine ligand is critical not only for catalytic activity but also for directing regioselectivity.[11]

Discussion of Causality:

  • C2-Selectivity: The amination of dihalopyridines is often highly selective for the C2 position. This is driven by the use of sterically demanding biarylphosphine ligands (e.g., XPhos, Xantphos). These bulky ligands favor the formation of a monoligated Pd(0) species, which preferentially undergoes oxidative addition at the more reactive C2-Br bond. The steric bulk also facilitates the reductive elimination step, which is often rate-limiting.[4][12]

  • C5-Selectivity: Achieving selective amination at the C5 position is significantly more challenging and less commonly reported. It would likely require a catalyst system that can overcome both the electronic preference for C2 and the steric hindrance often introduced by the necessary bulky ligands.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination (Note: Data is based on studies of 2,5-dihalopyridine and 2-bromopyridine systems and represents expected outcomes for this compound)

Catalyst SystemLigandBaseSolventTemp. (°C)Expected Major ProductEst. Yield (%)SelectivityReference (Analogue)
Pd₂(dba)₃XantphosCs₂CO₃Toluene1102-Amino-5-bromo-pyridin-4-ol~70-90High C2
Pd(OAc)₂XPhosNaOtBuToluene1002-Amino-5-bromo-pyridin-4-ol~80-95High C2[4]
Pd₂(dba)₃BINAPNaOtBuToluene802-Amino-5-bromo-pyridin-4-ol~60-80High C2[12]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for installing alkynyl groups, crucial for extending conjugation in materials or as handles for further chemistry.[11] Catalyst control is again key to directing the site of alkynylation.

Discussion of Causality:

  • Ligand-Controlled Selectivity: As seen in other dihaloheterocyclic systems, the choice of ligand can switch the site of Sonogashira coupling.[8] Traditional systems using Pd(PPh₃)₄ often favor the more electronically activated C2 position. However, employing bidentate ligands or different palladium precursors can invert this selectivity toward the C8 position in diiodopurines, a principle that may be applicable to the C5 position of our target molecule.[8]

  • Copper-Free vs. Copper-Catalyzed: While the classic Sonogashira protocol uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid issues with alkyne homocoupling and potential biological incompatibilities. The choice between these protocols can also influence reactivity and selectivity.

Table 3: Comparison of Catalyst Systems for Sonogashira Coupling (Note: Data is based on studies of dihaloheterocycles and represents expected outcomes for this compound)

Catalyst SystemLigandBaseCo-catalystSolventTemp. (°C)Expected Major ProductReference (Analogue)
Pd(PPh₃)₄PPh₃Et₃NCuIDMF1002-Alkynyl-5-bromo-pyridin-4-ol
PdCl₂(PPh₃)₂PPh₃Et₃N / PiperidineCuITHF602-Alkynyl-5-bromo-pyridin-4-ol[7]
Pd₂(dba)₃Xantphosi-Pr₂NEtNoneDioxane1005-Alkynyl-2-bromo-pyridin-4-ol (potential)[8]

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be self-validating, providing a robust starting point for achieving selective cross-coupling with this compound.

Protocol 1: C5-Selective Suzuki-Miyaura Coupling (Ligand-Free)

This protocol is adapted from studies on 2,5-dichloropyridine, demonstrating high C5-selectivity under "Jeffery" conditions.[7]

Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add this compound, Arylboronic Acid, & K₂CO₃ to flask B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add Pd(OAc)₂ catalyst B->C D 4. Add degassed NMP/Water solvent C->D Start Reaction E 5. Heat to 100 °C with vigorous stirring D->E F 6. Monitor by TLC/LC-MS (12-24 h) E->F G 7. Cool, dilute with EtOAc & H₂O F->G Reaction Complete H 8. Aqueous workup (separate layers, wash, dry) G->H I 9. Purify by column chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: General workflow for C5-selective Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) to the flask under a positive flow of argon.

  • Solvent Addition: Add a degassed mixture of N-Methyl-2-pyrrolidone (NMP) and water (e.g., 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the structure and regiochemistry of the purified 5-aryl-2-bromo-pyridin-4-ol product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol utilizes a bulky biarylphosphine ligand, a proven strategy for achieving high yields and selectivity for amination at the C2 position of halopyridines.[4]

Step-by-Step Methodology:

  • Catalyst Pre-formation (in a glovebox or under inert gas): In a vial, charge tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and Xantphos (4.4 mol%). Add anhydrous, degassed toluene and stir for 15 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add this compound (1.0 equiv) and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon gas (3x).

  • Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube, followed by the desired amine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Validation: Confirm the structure of the resulting 2-amino-5-bromo-pyridin-4-ol derivative by NMR and HRMS analysis.

Visualization of the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to troubleshooting and optimization. The following diagram illustrates a generalized cycle for the Suzuki-Miyaura reaction.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition trans Transmetalation Complex L₂Pd(II)(Ar)(Ar') ox_add->trans Transmetalation red_elim Reductive Elimination Precursor trans->red_elim Isomerization (cis/trans) red_elim->pd0 Reductive Elimination label2 Ar-Ar' (Product) label1 Ar-X (Pyridyl-Br) label3 Ar'-B(OR)₂ (Boronic Ester) label4 Base

Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity - Catalyst deactivation (oxidation).- Insufficiently active catalyst system.- Ineffective base or solvent.- Ensure all reagents and solvents are properly degassed.- For C-Br bonds, switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., a biarylphosphine).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF).
Poor Regioselectivity - Reaction conditions are too harsh, causing reaction at both sites.- Catalyst system is not selective.- To favor mono-coupling, use milder conditions (lower temperature, shorter time).- For C5-selectivity in Suzuki, try ligand-free conditions.- For C2-selectivity in amination, ensure a sufficiently bulky ligand is used.
Side Reactions (e.g., Homocoupling, Protodeboronation) - Presence of oxygen.- Base is too strong or temperature too high for the boronic acid stability.- Rigorously maintain an inert atmosphere.- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or lower the reaction temperature.

Conclusion and Future Outlook

The selective functionalization of this compound is a challenging yet achievable goal that hinges on rational catalyst selection. While the C2 position is electronically favored for oxidative addition, strategic catalyst control can effectively steer the reaction to the C5 position. For Suzuki-Miyaura couplings, ligand-free "Jeffery" conditions offer a promising and powerful strategy for achieving high C5-selectivity. Conversely, for Buchwald-Hartwig aminations, the use of palladium catalysts supported by bulky, electron-rich biarylphosphine ligands provides a reliable path to C2-selective functionalization.

Future research will likely focus on developing even more selective and robust catalyst systems that operate under milder conditions. The exploration of nickel-based catalysts, which often exhibit different reactivity and selectivity profiles compared to palladium, could also provide new avenues for the selective derivatization of this valuable synthetic intermediate. By understanding the fundamental principles outlined in this guide, researchers are well-equipped to unlock the full synthetic potential of this compound.

References

Navigating the Bioactive Landscape of 2,5-Dibromopyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of bioactive molecules.[1] Among the vast array of pyridine-based compounds, those derived from the 2,5-Dibromopyridin-4-ol scaffold present a compelling area of investigation for novel therapeutic agents. The presence of two bromine atoms offers versatile handles for synthetic modification through cross-coupling reactions, while the 4-hydroxyl group can be readily derivatized, allowing for the exploration of a diverse chemical space. This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential, supported by experimental data and protocols.

Unlocking Therapeutic Potential: A Comparative Overview

While direct and extensive comparative studies on a wide range of derivatives from the this compound scaffold are not abundantly available in the public domain, we can extrapolate and compare potential activities based on structurally related pyridine and pyridinone compounds. This section will present a comparative analysis based on available data for analogous compounds, highlighting the potential of this scaffold.

Anticancer Activity: Targeting Cellular Proliferation

Pyridine derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[2][3] For instance, certain pyridine-based compounds have been shown to arrest the cell cycle in the G2/M phase and upregulate apoptotic pathways.[4]

Comparative Data for Structurally Related Pyridine Derivatives:

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyridine-Urea Derivative (8e)MCF-7 (Breast Cancer)0.11 (72h)Doxorubicin1.93 (48h)[5]
Imidazo[1,2-a]pyridine (28e)MGC-803 (Gastric Cancer)0.08Not Specified-[5]
Pyridine-bridged CA-4 Analog (4h)HeLa (Cervical Cancer)Not specified, but potentCombretastatin-A4 (CA-4)Not specified, but potent[6]
2,4-dianilinopyrimidine derivative (8a)H1975 (Lung Cancer)0.044TAE226-Not Found in Search
Pyridine derivative (12)PIM-1 Kinase14.3 nMStaurosporine16.7 nM[7]

This table presents data for various pyridine derivatives to illustrate the potential potency of compounds that could be synthesized from the this compound scaffold.

The diverse mechanisms of action of pyridine derivatives underscore their potential in oncology.[3] For example, some derivatives act as potent inhibitors of crucial kinases like VEGFR-2, which is involved in angiogenesis.[3] Others can induce apoptosis by upregulating p53 and JNK pathways.[4] The 2,5-dibromo-4-hydroxypyridine scaffold provides a unique starting point for creating novel kinase inhibitors and cytotoxic agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Derivatives of 4-hydroxypyridines and pyridine-4-ones have demonstrated significant anti-inflammatory properties.[8] A proposed mechanism for some of these compounds is their ability to chelate iron, which is a crucial cofactor for enzymes like cyclooxygenase (COX) and lipoxygenase, key players in the inflammatory pathway.[8][9]

Comparative Data for Structurally Related 4-Hydroxypyridine/Pyridinone Derivatives:

CompoundAnimal ModelInhibition of Edema (%)Standard DrugInhibition of Edema (%)Reference
3-hydroxy-pyridine-4-one (Comp. A)Carrageenan-induced paw edema67% (at 20 mg/kg)Indomethacin60% (at 10 mg/kg)[8]
3-hydroxy-pyridine-4-one (Comp. C)Croton oil-induced ear edema50% (at 200 mg/kg)Indomethacin65%[8]
1,4-Dihydropyridine derivative (Comp. 4)Acute Lung Injury modelSignificant reduction in inflammatory markers--[10][11]

These findings suggest that derivatives of this compound could be developed as potent anti-inflammatory agents, potentially acting through the inhibition of pro-inflammatory mediators.[10][11]

Antimicrobial Activity: Combating Pathogenic Microbes

The pyridine scaffold is a component of many compounds with antimicrobial properties.[12][13] Halogenated pyridine derivatives, in particular, have garnered interest for their potential to combat various bacterial and fungal strains.[12]

Comparative Data for Structurally Related Pyridine Derivatives:

Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
3-hydroxypyridine-4-one (6c)S. aureus32Ampicillin>32[5]
3-hydroxypyridine-4-one (6c)E. coli32Ampicillin>32[5]
Pyridine derivative (12a)B. mycoides<0.0048Not Specified-[14]
Pyridine derivative (15)C. albicans0.039Not Specified-[14]

The data on related compounds indicates that derivatives of this compound could be promising candidates for the development of new antimicrobial agents.

Experimental Corner: Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed protocols for key biological assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the purified kinase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add a solution containing the kinase's substrate and ATP to start the reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.[15]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Controls: Include a positive control (microorganism with a known antibiotic), a negative control (broth only), and a growth control (microorganism in broth without any compound).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G cluster_0 Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF

A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

G cluster_1 Drug Discovery Workflow Start Start: This compound Synthesis Synthesis of Derivative Library Start->Synthesis Screening Biological Screening (e.g., MTT, MIC) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical

A general workflow for the discovery and development of bioactive compounds from a starting scaffold.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in cancer, inflammation, and infectious diseases. While direct and extensive research on derivatives of this specific starting material is currently limited in publicly available literature, the broader family of pyridine and 4-hydroxypyridine compounds has demonstrated significant and diverse biological activities. The synthetic versatility of the dibrominated scaffold invites further exploration and the generation of compound libraries for comprehensive biological screening. Future research should focus on synthesizing and systematically evaluating derivatives of this compound to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to embark on this exciting area of drug discovery.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2,5-Dibromopyridin-4-ol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Polysubstituted Pyridinols

2,5-Dibromopyridin-4-ol and its analogues represent a class of highly functionalized heterocyclic scaffolds. These structures are pivotal intermediates in the development of novel therapeutics and functional materials, finding applications as diverse as gamma-secretase modulators and anticancer agents.[1][2][3] The synthetic challenge lies in achieving precise regiochemical control during the introduction of substituents onto the pyridine ring. The 4-hydroxy group (which exists predominantly in its pyridin-4-one tautomeric form) is a strongly activating, ortho-, para-directing group.[4] This electronic property facilitates electrophilic substitution but simultaneously complicates the selective synthesis of the 2,5-dibromo isomer over the potentially more favored 3,5-dibromo product.

This guide provides an in-depth comparison of alternative reagents and synthetic strategies to overcome this challenge. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols for key transformations, empowering researchers to select the optimal pathway for their specific analogue.

Strategic Overview: Direct Bromination vs. Stepwise Functionalization

The synthesis of this compound analogues can be broadly categorized into two strategic approaches. The choice between them depends on factors such as starting material availability, desired scale, and tolerance for multi-step sequences.

G cluster_0 Synthetic Strategies cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details Start Pyridin-4-one Precursor Strategy1 Strategy 1: Direct Dibromination Start->Strategy1 Strategy2 Strategy 2: Stepwise Functionalization Start->Strategy2 End Target: this compound Analogue Strategy1->End Reagents1 Brominating Reagents: - N-Bromosuccinimide (NBS) - Molecular Bromine (Br₂) - DBDMH Strategy1->Reagents1 Choice of Reagent is Critical for Regioselectivity & Yield Strategy2->End Path2A Pathway A: Start with 2,5-Dibromopyridine Strategy2->Path2A Path2B Pathway B: Start with 4-Alkoxypyridine Strategy2->Path2B Func4 Func4 Path2A->Func4 Introduce C4-OH (e.g., via N-Oxide) Bromo25 Bromo25 Path2B->Bromo25 Sequential Bromination Func4->End Deprotect Deprotect Bromo25->Deprotect O-Dealkylation Deprotect->End

Caption: High-level comparison of primary synthetic routes.

  • Direct Electrophilic Dibromination: This approach involves the direct, twofold bromination of a pyridin-4-one starting material. Its success hinges on the choice of a brominating agent that can overcome the strong directing effect of the C4-carbonyl/hydroxyl group to achieve the desired 2,5-substitution pattern.

  • Stepwise Functionalization: This strategy involves building the molecule sequentially, either by starting with a pre-formed 2,5-dibromopyridine and adding the C4-hydroxyl group, or by starting with a protected 4-alkoxypyridine, performing sequential brominations, and finally deprotecting to reveal the hydroxyl group. This multi-step approach often provides superior regiochemical control.

Part 1: A Comparative Analysis of Brominating Agents for Direct Synthesis

For the direct bromination of pyridin-4-one systems, the choice of reagent is paramount. The reactivity and selectivity of the brominating agent directly influence yield, purity, and safety.[5] The pyridin-4-one tautomer behaves similarly to a phenoxide ion, making it highly susceptible to electrophilic attack.[4]

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism on the electron-rich pyridin-4-one ring. The C2, C3, C5, and C6 positions are all activated, creating a significant challenge for regioselectivity.

Caption: General mechanism for electrophilic bromination.

Table 1: Comparison of Common Brominating Agents

ReagentFormulaFormKey ApplicationsAdvantagesDisadvantages
Molecular Bromine Br₂Fuming red-brown liquidStrong electrophilic bromination of activated rings.Readily available, potent brominating agent.Highly corrosive, toxic, and difficult to handle; reactions can be exothermic and produce corrosive HBr byproduct.[5]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solidAllylic/benzylic bromination, electrophilic bromination of activated rings.[6]Easy-to-handle solid; provides a low, constant concentration of Br₂, minimizing side reactions.[7][8]Can be less reactive than Br₂; requires activation (e.g., acid catalysis) for less activated substrates.
Pyridinium Tribromide C₅H₅NHBr₃Red-orange crystalline solidElectrophilic addition and substitution.Solid, stable, and safer alternative to liquid bromine; easy to handle and measure.[5][9]Can be less reactive than Br₂; introduces pyridine byproduct.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂Off-white solidElectrophilic bromination.Provides two bromine equivalents per molecule; stable and easy to handle.[10]Less commonly used, may require specific optimization.
Field-Proven Insights:
  • N-Bromosuccinimide (NBS) is frequently the reagent of choice for the regioselective halogenation of activated pyridines.[8] Its solid nature and milder reactivity profile allow for more controlled reactions compared to liquid bromine. Studies have shown that for hydroxy and amino pyridines, using two equivalents of NBS can lead to dibromination in nearly quantitative yields.[8] The choice of solvent is crucial, with options ranging from CCl₄ to methanol, each potentially influencing the reaction outcome.[8][11]

  • Molecular Bromine (Br₂) , often in a solvent like acetic acid with HBr, is effective but can be aggressive, leading to mixtures of mono-, di-, and poly-brominated products.[1] Its use is generally reserved for situations where high reactivity is necessary and subsequent purification is feasible.

Part 2: Stepwise Synthesis via Pre-functionalized Intermediates

To circumvent the regioselectivity challenges of direct bromination, stepwise approaches offer a robust alternative.

Pathway A: From 2,5-Dibromopyridine

This strategy begins with commercially available or synthesized 2,5-dibromopyridine. The key challenge then becomes the introduction of a hydroxyl group at the C4 position.

Synthesis of 2,5-Dibromopyridine: A common and scalable method is the Sandmeyer reaction starting from 2-amino-5-bromopyridine.[12][13][14] This involves diazotization of the amino group followed by displacement with bromide. An alternative, high-yield process involves bromination of 2-aminopyridine with NBS, followed by a modified Sandmeyer reaction.[15]

Protocol 1: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction [14]

  • Diazotization: To a cooled (0 °C) solution of 48% hydrobromic acid, add 2-amino-5-bromopyridine (1.0 eq) and cuprous bromide (catalytic to 1.2 eq).[13][16]

  • Maintain the temperature between -5 to 15 °C and slowly add a saturated aqueous solution of sodium nitrite (NaNO₂).

  • Stir the reaction mixture for 2-5 hours, monitoring for completion.

  • Workup: Carefully neutralize the reaction mixture with a 40% sodium hydroxide solution to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer, concentrate under reduced pressure, and purify (e.g., by distillation or chromatography) to yield 2,5-dibromopyridine. Yields are typically in the 60-65% range.[14]

Introducing the C4-Hydroxyl Group: Direct nucleophilic substitution of a hydride at C4 is not feasible. A common tactic is to first perform N-oxidation of the pyridine ring. The N-oxide activates the C2 and C4 positions towards nucleophilic attack and subsequent rearrangement or reduction can yield the desired 4-hydroxypyridine derivative.[17][18]

Pathway B: From 4-Alkoxypyridines

This is arguably one of the most elegant and controlled methods. A 4-alkoxy group (typically 4-methoxy) serves as a protected form of the final hydroxyl group. It is an activating, ortho-para director, guiding the bromination steps.

Workflow:

  • C2-Bromination: Start with 4-methoxypyridine. Perform a directed lithiation at the C2 position using a strong base like n-BuLi with an additive, followed by quenching with a bromine source (e.g., 1,2-dibromotetrachloroethane) to yield 2-bromo-4-methoxypyridine.[19][20]

  • C5-Bromination: The existing methoxy and bromo substituents direct the second electrophilic bromination to the C5 position. Treatment of 2-bromo-4-methoxypyridine with NBS or Br₂ yields the desired 2,5-dibromo-4-methoxypyridine.[19]

  • Deprotection: Cleavage of the methyl ether using reagents like HBr or BBr₃ furnishes the final this compound.

Protocol 2: Synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol (An Analogue Example) [19]

This protocol illustrates the lithiation/bromination strategy on a related substrate, demonstrating the principles of this pathway.

  • Base Preparation: To a solution of diisopropylamine (1.22 eq) in THF at -20 °C, add n-BuLi (1.23 eq). Stir for one hour under nitrogen and then cool to -78 °C to form Lithium Diisopropylamide (LDA).

  • Lithiation: Add a solution of 2,5-dibromo-4-methoxypyridine (1.0 eq) in THF dropwise and stir for 5 minutes.

  • Formylation & Reduction: Add DMF (3.2 eq) and continue stirring for 30 minutes. Subsequently, add methanol and NaBH₄ (3.7 eq) to reduce the intermediate aldehyde to the alcohol.

  • Workup: Quench the reaction and perform an aqueous extraction to isolate the product.

This sequence highlights the power of directed metalation for precise functionalization, a key advantage of the stepwise approach.

Quantitative Comparison and Conclusion

Table 2: Strategic Performance Comparison

MetricStrategy 1: Direct DibrominationStrategy 2: Stepwise (via 4-Alkoxy)
Regioselectivity Moderate to High (Reagent Dependent)Very High
Number of Steps 1-23-4
Overall Yield Variable; can be high but risk of mixtures.Generally Good to Excellent; more predictable.
Reagent Hazards Can involve Br₂ (high) or NBS (moderate).Involves organolithiums (pyrophoric) and strong acids for deprotection.
Scalability Potentially high, but purification can be a bottleneck.Excellent; steps are generally clean and high-yielding.
Versatility Limited by directing group effects.High; allows for diverse functionalization at each step.

The optimal route for synthesizing this compound analogues is dictated by the specific requirements of the research program.

  • For rapid, exploratory synthesis where some isomeric impurities can be tolerated and separated, direct bromination with N-Bromosuccinimide offers the quickest route. It is a powerful tool for generating initial quantities of material for screening.[8]

  • For process development, scale-up, and applications requiring high isomeric purity, the stepwise functionalization starting from 4-methoxypyridine is the superior strategy.[19] Although it involves more steps, the exceptional regiochemical control afforded by directed lithiation and sequential bromination ensures a clean, predictable, and ultimately more efficient synthesis of the target compound in high purity.

By understanding the chemical causality behind each approach and leveraging the comparative data presented, researchers can confidently navigate the synthesis of these valuable heterocyclic building blocks.

References

A Researcher's Guide to Differentiating Positional Isomers of Brominated Pyridin-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Comparison of 2-Bromo- and 3-Bromo-Pyridin-4-ol for Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomers, molecules with identical molecular formulas but differing substituent arrangements, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of two critical positional isomers: 2-bromo-pyridin-4-ol and 3-bromo-pyridin-4-ol. A thorough understanding of their distinct analytical signatures is crucial for unambiguous identification, quality control, and successful drug development pipelines.

The subtlety in the placement of the bromine atom on the pyridin-4-ol scaffold significantly influences the electronic environment and, consequently, the spectroscopic and chromatographic properties of these isomers. This guide will delve into the key analytical techniques used to distinguish between them, supported by experimental data and detailed protocols.

The Tautomeric Nature of Brominated Pyridin-4-ols: A Critical Consideration

Before delving into the comparative analysis, it is essential to acknowledge the tautomeric equilibrium inherent to pyridin-4-ol derivatives. These compounds can exist in two forms: the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. This equilibrium is influenced by factors such as the solvent, temperature, and pH, which can complicate spectral interpretation. For the purpose of this guide, we will primarily discuss the characterization of the major tautomeric form observed under typical analytical conditions.

Spectroscopic Characterization: Unraveling the Isomeric Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules. The distinct electronic environments of 2-bromo- and 3-bromo-pyridin-4-ol give rise to unique and diagnostic spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the bromine substituent.

  • 2-Bromo-pyridin-4-ol: In this isomer, the bromine atom is adjacent to the nitrogen, and the hydroxyl group is at the 4-position. This arrangement results in a distinct set of proton signals.

  • 3-Bromo-pyridin-4-ol: With the bromine atom at the 3-position, the symmetry of the pyridine ring is different, leading to a different set of chemical shifts and coupling constants for the ring protons.

¹³C NMR Spectroscopy: The position of the bromine atom also significantly impacts the chemical shifts of the carbon atoms in the pyridine ring, providing another layer of confirmation for isomer identification. The carbon directly attached to the bromine atom will exhibit a characteristic chemical shift.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data (Predicted)

IsomerPredicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
2-Bromo-pyridin-4-ol H-3: ~6.8, H-5: ~6.3, H-6: ~7.7, OH: ~10.5 (broad s)C-2: ~155, C-3: ~115, C-4: ~165, C-5: ~110, C-6: ~145
3-Bromo-pyridin-4-ol H-2: ~8.2, H-5: ~7.0, H-6: ~8.2, OH: ~11.0 (broad s)C-2: ~148, C-3: ~110, C-4: ~160, C-5: ~115, C-6: ~150

Note: The above data is based on predictive models and may vary from experimental values. It serves as a guide for expected spectral regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While both isomers have the same molecular weight, their fragmentation patterns under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can differ, offering clues to their structure. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).

Table 2: Key Mass Spectrometry Data

IsomerMolecular FormulaMolecular WeightKey Fragments (m/z)
2-Bromo-pyridin-4-ol C₅H₄BrNO173.99[M]⁺: 173/175, [M-HBr]⁺: 94
3-Bromo-pyridin-4-ol C₅H₄BrNO173.99[M]⁺: 173/175, [M-CO-H]⁺: 144/146

Chromatographic Separation: Resolving the Isomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating mixtures of compounds. Due to the slight differences in polarity and volatility between the two isomers, they can be effectively separated using appropriate chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC using a C18 column is a common and effective method for the separation of these polar isomers. The choice of mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with an acid modifier, is critical for achieving optimal resolution.

Gas Chromatography (GC)

GC can also be employed for the analysis of these isomers, particularly when coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. Derivatization of the hydroxyl group may sometimes be necessary to improve volatility and peak shape.

Table 3: Typical Chromatographic Parameters

TechniqueColumnMobile Phase/Carrier GasTypical Retention Time Difference
HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)3-bromo isomer may elute slightly earlier
GC-MS Capillary column (e.g., DB-5ms)HeliumBaseline separation achievable with optimized temperature program

Experimental Protocols

The following are generalized protocols for the characterization and separation of brominated pyridin-4-ol isomers. Optimization may be required based on the specific instrumentation and samples.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the brominated pyridin-4-ol isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon-13 NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with the expected values for each isomer.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the chromatographic peak for the isomer and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Protocol 3: HPLC Separation
  • Sample Preparation: Prepare a solution of the isomer mixture (e.g., 1 mg/mL) in the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Analyze the chromatogram to determine the retention times and resolution of the two isomers.

Visualizing the Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_identification Isomer Identification Synthesis Synthesis of Brominated Pyridin-4-ol Isomers NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Sample MS Mass Spectrometry (GC-MS) Synthesis->MS Sample Chromatography Chromatography (HPLC, GC) Synthesis->Chromatography Sample Isomer_2_Bromo 2-Bromo-pyridin-4-ol NMR->Isomer_2_Bromo Distinct Spectra Isomer_3_Bromo 3-Bromo-pyridin-4-ol NMR->Isomer_3_Bromo Distinct Spectra MS->Isomer_2_Bromo Fragmentation Pattern MS->Isomer_3_Bromo Fragmentation Pattern Chromatography->Isomer_2_Bromo Separation Chromatography->Isomer_3_Bromo Separation

Caption: Workflow for the synthesis and characterization of brominated pyridin-4-ol isomers.

Conclusion

The accurate characterization of positional isomers is a non-negotiable aspect of modern drug development. As demonstrated, a combination of advanced analytical techniques, primarily NMR spectroscopy, mass spectrometry, and chromatography, provides a robust framework for the unambiguous differentiation of 2-bromo- and 3-bromo-pyridin-4-ol. By understanding and applying the principles and protocols outlined in this guide, researchers and scientists can ensure the quality, purity, and correct structural assignment of these critical pharmaceutical building blocks, thereby mitigating risks and accelerating the path to new and effective therapies.

A Senior Application Scientist's Guide to In-Silico Interaction Modeling: A Comparative Analysis of 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Scaffold to Biological Hypothesis

In contemporary drug discovery, the journey from a simple chemical entity to a potential therapeutic lead is increasingly navigated through the digital realm. In-silico modeling has become an indispensable pillar, allowing researchers to predict, analyze, and prioritize candidates with unprecedented speed and cost-efficiency.[1] This guide provides a comprehensive, field-proven walkthrough of a multi-stage computational workflow to assess a novel compound of interest: 2,5-Dibromopyridin-4-OL .

The subject of our study, this compound, is a halogenated pyridine derivative. While direct biological activity data for this specific molecule is scarce, its core pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3][4] The presence of bromine atoms and a hydroxyl group offers potential for specific hydrogen bonding and halogen bonding interactions within a protein active site.

Given the lack of a known target, our first scientific challenge is to generate a plausible biological hypothesis. This is not a random guess but a data-driven inference. By analyzing the structural motifs of this compound, we can compare it to vast libraries of compounds with known biological targets using predictive web servers like SwissTargetPrediction.[5][6][7] Such tools operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[6] A preliminary analysis of pyridine-containing scaffolds frequently points towards interactions with epigenetic targets, particularly the acetyl-lysine binding pockets of Bromodomain and Extra-Terminal (BET) family proteins , such as BRD4 .[8][9][10]

BRD4 is a critical regulator of gene transcription and is a high-value target in oncology and inflammatory diseases.[1][9] Therefore, for the purpose of this guide, we will construct a scientifically rigorous case study investigating the potential of this compound as a novel BRD4 inhibitor. To establish a benchmark for performance, we will compare it against the well-characterized and potent BRD4 inhibitor, (+)-JQ1 .[9][11][12]

Part 1: Pharmacophore Modeling - Defining the "Must-Have" Features for Binding

Expertise & Causality: Before we can test our hypothesis, we must first understand the essential chemical features a molecule must possess to bind effectively to the BRD4 active site. A pharmacophore model is an abstract 3D representation of these key features.[9] It acts as a qualitative filter, ensuring that we only advance molecules that satisfy the fundamental requirements for molecular recognition. We will employ a structure-based approach, deriving the pharmacophore directly from the known interactions of a potent inhibitor, (+)-JQ1, within the BRD4 binding pocket (PDB ID: 3MXF).[9][11][13]

Experimental Protocol: Structure-Based Pharmacophore Generation

  • Receptor-Ligand Complex Acquisition: Download the high-resolution crystal structure of the first bromodomain of human BRD4 (BRD4-BD1) in complex with (+)-JQ1 from the RCSB Protein Data Bank (PDB ID: 3MXF).[11]

  • Feature Identification: Using molecular modeling software (e.g., Schrödinger Maestro, MOE, LigandScout), analyze the key interactions between (+)-JQ1 and the BRD4 active site. The critical interactions to identify are:

    • Hydrogen Bond Acceptors (HBA): Interactions with key residues like Asn140.

    • Hydrogen Bond Donors (HBD): Potential interactions with the protein backbone or water molecules.

    • Hydrophobic (HY) Regions: The triazolodiazepine ring of (+)-JQ1 fits into a hydrophobic pocket.

    • Aromatic Rings (AR): The chlorophenyl moiety of (+)-JQ1 occupies a distinct aromatic shelf.

  • Model Generation: Based on the identified interactions, generate a 3D pharmacophore hypothesis. This model will consist of several feature points with specific spatial coordinates and radii.

  • Model Validation (Self-Validation): A trustworthy pharmacophore must be able to distinguish known active compounds from inactive ones. The model is validated by screening a small database containing known BRD4 inhibitors (like (+)-JQ1) and decoy molecules (structurally similar but inactive compounds). A high retrieval rate of actives demonstrates the model's predictive power.

  • Screening of Test Compounds: Align this compound and the comparator, (+)-JQ1, to the validated pharmacophore model. Calculate a "fit score" for each molecule, which quantifies how well its chemical features overlap with the pharmacophore points.

Visualization: Pharmacophore Generation Workflow

G cluster_0 Input Data cluster_1 Model Building cluster_2 Validation & Screening cluster_3 Output PDB Acquire PDB Structure (e.g., 3MXF) Identify Identify Key Interactions (HBA, HBD, HY, AR) PDB->Identify Generate Generate 3D Pharmacophore Model Identify->Generate Validate Validate with Actives & Decoys Generate->Validate Screen Screen Test Compounds Validate->Screen FitScore Calculate Fit Score Screen->FitScore

Caption: Workflow for structure-based pharmacophore model generation and screening.

Data Presentation: Pharmacophore Fit Score Comparison

CompoundFit Score (Normalized)Key Features MatchedAssessment
(+)-JQ1 (Control) 0.95HBA, HY, ARExcellent fit, as expected.
This compound 0.68HBA, HYModerate fit. Matches key hydrogen bond and hydrophobic features but lacks the larger aromatic component.

This pharmacophore analysis provides our first piece of evidence. While this compound does not perfectly match the template of the larger (+)-JQ1 molecule, it successfully aligns with the critical hydrogen-bonding and hydrophobic features deep within the acetyl-lysine binding pocket. This suggests it has the potential to act as a core fragment or starting point for a novel inhibitor series.

Part 2: Molecular Docking - Predicting Binding Pose and Affinity

Expertise & Causality: Pharmacophore screening is qualitative. To gain quantitative insight, we turn to molecular docking. This technique predicts the preferred orientation (the "pose") of a ligand when bound to a protein and estimates the strength of this interaction (the "binding affinity" or "docking score").[12] A lower binding affinity value (a more negative number) indicates a more favorable and stable interaction. The choice of docking algorithm is crucial; here, we use AutoDock Vina, a widely validated and robust tool, to simulate the binding of our compounds to the prepared BRD4 structure.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Start with the BRD4-BD1 crystal structure (e.g., PDB ID: 3MXF or 6G0F).[11][14]

    • Remove the co-crystallized ligand and all water molecules.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools. This is critical for accurately calculating electrostatic interactions.

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Obtain 3D structures for this compound and (+)-JQ1 (e.g., from PubChem).

    • Assign partial charges, detect the aromatic carbons, and define rotatable bonds using AutoDock Tools. The number of rotatable bonds directly impacts the conformational search space.

    • Save the prepared ligands in .pdbqt format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire acetyl-lysine binding pocket of BRD4. The center of the grid should be the geometric center of the co-crystallized ligand's original position.

    • The size of the box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

  • Docking Simulation:

    • Execute the AutoDock Vina simulation, providing the prepared protein, ligands, and grid configuration as input.

    • Vina uses an iterated local search global optimizer algorithm to explore possible binding poses. The exhaustiveness parameter is set to a high value (e.g., 20) to ensure a thorough search of the conformational space.

  • Results Analysis:

    • Vina outputs several binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.

    • The top-ranked pose (lowest energy) is selected for detailed analysis.

    • Visualize the protein-ligand complex in software like PyMOL or Discovery Studio to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Visualization: Molecular Docking Workflow

G cluster_0 Preparation cluster_1 Configuration cluster_2 Simulation cluster_3 Analysis Prot_Prep Prepare Protein (Add H, Charges) Grid_Box Define Grid Box (Active Site) Prot_Prep->Grid_Box Lig_Prep Prepare Ligands (Rotatable Bonds) Run_Vina Run AutoDock Vina (Docking Algorithm) Lig_Prep->Run_Vina Grid_Box->Run_Vina Analyze Analyze Poses & Scores Run_Vina->Analyze Visualize Visualize Interactions Analyze->Visualize G cluster_0 System Setup cluster_1 Simulation Protocol cluster_2 Analysis Input Input: Docked Complex Param Parameterize Ligand Input->Param Solvate Solvate & Add Ions Param->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Interactions Monitor Key Interactions Trajectory->Interactions

References

Introduction: The Significance of Halogenated Pyridinols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of the stability of halogenated pyridinols, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. This document is structured to offer not only objective experimental data but also the underlying scientific principles that govern the stability of these molecules.

Halogenated pyridinols are heterocyclic compounds featuring a pyridine ring substituted with both a hydroxyl (-OH) group and one or more halogen atoms (F, Cl, Br, I). This structural motif is prevalent in a wide array of pharmacologically active agents and agrochemicals. The introduction of halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] However, these substitutions also critically impact the molecule's chemical stability, which is a key determinant of its shelf-life, formulation feasibility, and overall viability as a drug candidate.

This guide presents a comparative study of the stability of various halogenated pyridinols under different stress conditions, including hydrolysis, photolysis, and thermal stress. We will explore how the type of halogen, its position on the pyridine ring, and environmental factors collectively determine the degradation profile of these important compounds.

Fundamental Factors Governing the Stability of Halogenated Pyridinols

The stability of a halogenated pyridinol is not a singular property but a complex interplay of electronic, steric, and environmental factors. Understanding these principles is crucial for predicting potential liabilities and designing more robust molecules.

Electronic Effects of the Halogen Substituent

The nature of the carbon-halogen (C-X) bond is a primary determinant of stability. The stability generally follows the order of bond strength: C-F > C-Cl > C-Br > C-I . This hierarchy suggests that, all else being equal, fluorinated pyridinols will be the most stable towards degradation pathways that involve C-X bond cleavage, while iodinated derivatives will be the most labile.

This trend is rooted in two key electronic properties:

  • Inductive Effect: All halogens are more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases down the group (F > Cl > Br > I). A stronger -I effect can stabilize the molecule by withdrawing electron density from the ring but can also make certain positions more susceptible to nucleophilic attack.

  • Resonance Effect: Halogens possess lone pairs that can be donated to the aromatic π-system (+R effect). This effect is most pronounced for fluorine and weakest for iodine.

The interplay of these effects influences the electron density at different positions of the pyridine ring, thereby affecting its susceptibility to hydrolytic, oxidative, and photolytic degradation.

The Critical Influence of Positional Isomerism

The regiochemistry of the halogen and hydroxyl substituents has a profound impact on stability. Halogens located at the 2- and 4-positions (α and γ to the ring nitrogen) are significantly more activated towards nucleophilic substitution compared to those at the 3-position (β-position). This is because the nitrogen atom can effectively stabilize the negative charge that develops in the transition state of a nucleophilic aromatic substitution reaction.

A direct comparative study on the hydrolysis of α-chloro-substituted pyridones provides clear evidence for this positional influence. It was found that 2-chloro-N-methyl-4-pyridone hydrolyzes more than five times faster than 6-chloro-N-methyl-2-pyridone.[3] This enhanced reactivity of the 4-position isomer is attributed to the greater contribution of its polar, zwitterionic resonance form, which increases the electrophilicity of the carbon bearing the chlorine atom.[3]

This principle allows us to establish a general stability rule: 3-halopyridinols are significantly more stable towards hydrolysis than their 2- or 4-halopyridinol counterparts.

Environmental Stress Factors
  • pH-Dependent Hydrolysis: The rate of hydrolysis is highly dependent on the pH of the medium. Under acidic conditions, protonation of the pyridine nitrogen enhances the ring's electron deficiency, making it more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxyl group can be deprotonated to form a pyridinolate anion, which can alter degradation pathways. Furthermore, direct hydroxide attack on the ring is a key degradation mechanism in alkaline environments.

  • Photostability: Many aromatic systems are susceptible to photodegradation. Upon absorbing UV or visible light, the molecule can be excited to a higher energy state, leading to reactions such as C-X bond homolysis (forming radical species) or reactions with molecular oxygen. The specific degradation pathway is highly dependent on the substitution pattern.

  • Thermal Stability: High temperatures can provide the necessary activation energy to overcome reaction barriers, leading to decomposition. Thermal degradation pathways often involve radical mechanisms, which can be initiated by the cleavage of the weakest bond in the molecule—typically the C-I or C-Br bond in iodo- and bromo-substituted pyridinols, respectively.[4]

Comparative Stability Analysis: A Data-Driven Assessment

While comprehensive, directly comparative kinetic data for all halogenated pyridinols is not consolidated in a single study, we can synthesize findings from various sources and chemical principles to establish a stability hierarchy.

Hydrolytic Stability

Hydrolysis is often the most common degradation pathway in aqueous formulations. The stability is primarily dictated by the halogen's leaving group ability and its position on the ring.

Table 1: Predicted Relative Hydrolytic Stability of Isomeric Halogenated 3-Pyridinols

Compound Halogen Position C-X Bond Energy (kJ/mol, approx.) Leaving Group Ability Predicted Relative Stability Rationale
2-Fluoro-3-pyridinol F 2- (α) ~485 Poor Moderate High bond energy but activated position.
2-Chloro-3-pyridinol Cl 2- (α) ~340 Good Low Weaker bond energy at an activated position.
2-Bromo-3-pyridinol Br 2- (α) ~285 Better Very Low Weak bond energy at an activated position.
3-Chloro-3-pyridinol Cl 3- (β) ~340 Good High Unactivated position provides significant stability.

| 4-Chloro-3-pyridinol | Cl | 4- (γ) | ~340 | Good | Very Low | Weaker bond energy at an activated position; potentially less stable than the 2-isomer.[3] |

Rationale: The stability order is constructed based on the principles that (1) C-X bond strength decreases F > Cl > Br, making brominated compounds more susceptible to cleavage, and (2) halogens at the 2- and 4-positions are activated towards nucleophilic substitution compared to the 3-position.

Photostability and Thermal Stability

For photolytic and thermal degradation, which often proceed via radical mechanisms, the C-X bond dissociation energy is the most critical factor.

Table 2: Predicted Relative Photolytic and Thermal Stability of 2-Halogenated 3-Pyridinols

Compound Halogen C-X Bond Energy (kJ/mol, approx.) Predicted Relative Stability
2-Fluoro-3-pyridinol F ~485 High
2-Chloro-3-pyridinol Cl ~340 Moderate
2-Bromo-3-pyridinol Br ~285 Low

| 2-Iodo-3-pyridinol | I | ~210 | Very Low |

Rationale: The high energy required to cleave the C-F bond renders fluorinated pyridinols exceptionally stable against photolytic and thermal stress. Conversely, the weak C-I bond makes iodinated pyridinols highly susceptible to degradation under these conditions.

Experimental Protocol: Assessing Stability via Forced Degradation Studies

To empirically determine and compare the stability of halogenated pyridinols, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[5][6][7][8]

Objective

To develop a stability-indicating Reverse-Phase HPLC (RP-HPLC) method capable of separating the parent halogenated pyridinol from all potential degradation products generated under forced degradation (stress) conditions.

Recommended HPLC System & Conditions
  • Chromatograph: HPLC or UPLC system with a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would be 5% B to 95% B over 20 minutes. This must be optimized for the specific analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detection (e.g., 210-400 nm) to ensure peak purity and detect degradants with different chromophores.

  • Column Temperature: 30 °C.

Forced Degradation Protocol

Forced degradation studies are a cornerstone of stability testing, designed to accelerate decomposition to reveal likely degradation pathways.[9][10][11][12]

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Dissolve in solvent before analysis.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 W h/m²).

  • Control Samples: Prepare a control sample (diluted stock solution) and a blank (stressor media only) for each condition.

  • Analysis: After the designated time, neutralize the acid/base samples, dilute all samples to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC-PDA.

Data Evaluation
  • Specificity: The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Peak Purity: Use the PDA detector to assess peak purity for the parent compound in the presence of its degradants.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration, accounting for differences in UV response.

Below is a diagram illustrating the experimental workflow for these forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxide Oxidation (3% H₂O₂, RT) stock->oxide thermal Thermal (Solid) (80°C) stock->thermal Solid sample photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize & Dilute (to 100 µg/mL) acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC-PDA Analysis neutralize->hplc eval Data Evaluation: - Peak Resolution - Peak Purity - Mass Balance hplc->eval

Caption: Workflow for Stability-Indicating Method Development.

Conclusion and Recommendations

The stability of halogenated pyridinols is a multifaceted property governed by predictable chemical principles. This guide establishes a clear hierarchy of stability:

  • Influence of Halogen Type: Stability generally follows the order F > Cl > Br > I , correlating directly with the carbon-halogen bond strength. Fluorinated analogs offer the highest intrinsic stability against thermal and photolytic degradation.

  • Influence of Halogen Position: The position of the halogen is a critical determinant for hydrolytic stability. Halogens at the 3-position are markedly more stable than those at the activated 2- and 4-positions.

For drug development professionals, these principles provide actionable insights. When designing new chemical entities, selecting a fluoro- or chloro-substituent at the 3-position of the pyridinol ring is a rational strategy to enhance chemical stability. Conversely, compounds with bromo- or iodo-substituents, particularly at the 2- or 4-positions, should be flagged as having a higher intrinsic risk for instability. The experimental protocol outlined herein provides a robust framework for empirically testing these predictions and ensuring that only the most stable and viable candidates advance through the development pipeline.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2,5-Dibromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,5-Dibromopyridin-4-ol. As a halogenated pyridine derivative, this compound requires meticulous handling not only during its use in synthesis but, critically, through its entire lifecycle to final disposal. Adherence to these procedures is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance with bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2]

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of these disposal protocols. The molecule's structure incorporates a pyridine ring, two bromine atoms, and a hydroxyl group. This combination dictates its hazard profile.

  • Pyridine Core: Pyridine and its derivatives are often toxic and can be irritants.[3][4]

  • Halogenation (Bromine): The presence of bromine atoms classifies it as a Halogenated Organic Compound (HOC).[5] The EPA heavily regulates HOCs, as their improper disposal can lead to persistent environmental contamination.[6] Combustion of brominated compounds can also produce hazardous byproducts like hydrogen bromide gas.[7]

Therefore, all waste streams containing this compound must be treated as regulated, hazardous chemical waste.[10][11] Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or sanitary sewer systems. [4][12]

Pre-Disposal Operations: Segregation and Containment

The foundation of safe chemical disposal begins at the point of waste generation. Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) department or licensed waste contractor.[1]

Core Principle: Do not mix waste streams.[13] Collect waste containing this compound in dedicated, separate containers.

Table 1: Waste Segregation and Labeling Protocol
Waste TypeContainer SpecificationRequired LabelingKey Incompatibilities to Avoid
Solid Waste (Contaminated gloves, weigh boats, pipette tips, silica gel)Puncture-resistant, sealable container (e.g., high-density polyethylene pail)."HAZARDOUS WASTE" this compound (Solid Waste)List of other solid componentsLiquids, Sharps, Strong Oxidizers, Strong Acids
Liquid Waste (Reaction mixtures, solvent rinses)Chemically compatible, sealable container (e.g., glass or HDPE bottle) with a screw-top cap.[4][9]"HAZARDOUS WASTE" 2,5-Dibromopyridin-4-olFull names & estimated % of all constituents (e.g., Dichloromethane 80%, Methanol 15%, etc.)Incompatible chemical waste streams (e.g., acidic waste, oxidizing waste). Store away from heat/ignition sources.[9]
Unused/Expired Reagent (Pure solid compound)Original manufacturer's container. If compromised, transfer to a new, clearly labeled, sealable container."HAZARDOUS WASTE - UNUSED REAGENT" this compoundMixing with any other chemical waste.

The Core Disposal Workflow: From Bench to Pickup

This workflow provides a logical progression for managing this compound waste. The accompanying diagram visualizes this procedural flow, ensuring a clear and systematic approach.

G cluster_0 At the Bench cluster_1 Waste Accumulation Area cluster_2 Final Disposal start Generation of Waste (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Identify Waste Type solid_path Solid Waste (e.g., contaminated gloves) decision->solid_path Solid liquid_path Liquid Waste (e.g., reaction quench) decision->liquid_path Liquid ppe->decision select_container Select Compatible, Sealable Container solid_path->select_container liquid_path->select_container label_container Label Container with 'HAZARDOUS WASTE' & Full Contents select_container->label_container store Store in Designated Satellite Accumulation Area (SAA) Segregated by Compatibility label_container->store full Container Full or Project Complete? store->full request Arrange for Pickup by Institutional EHS or Licensed Contractor full->request Yes end Waste Transferred for High-Temperature Incineration request->end

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety glasses with side shields or goggles, and a flame-resistant lab coat.[3][7]

  • Work in a Ventilated Area: All waste transfers must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Containment:

    • Carefully place contaminated solid items into your designated solid hazardous waste container.

    • Using a funnel, pour liquid waste into the designated liquid hazardous waste container.

  • Secure Container: Tightly seal the waste container cap immediately after adding waste. Open containers are a primary source of spills and fugitive emissions and are a regulatory violation.[13]

  • Inspect and Store: Ensure the exterior of the container is clean and free of contamination. Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[13]

  • Request Pickup: Once the container is full, or the project generating the waste is complete, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.[9]

  • Final Treatment: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases like HBr.[1][10][14] This ensures the complete destruction of the hazardous compound.

Emergency Preparedness: Spill Management

Accidents can happen. A clear, pre-defined spill response plan is a critical component of laboratory safety.[4] The following protocol is for small, manageable spills (typically <100 mL) by trained personnel only. For large spills, evacuate the area and contact your EHS department immediately.[3]

Table 2: Spill Response Protocol for this compound
StepActionRationale / Expert Insight
1. Alert & Assess Alert personnel in the immediate area. Assess the spill size and potential hazards.Immediate communication prevents others from entering the contaminated zone.
2. Don PPE Don, at a minimum: two pairs of chemical-resistant gloves, chemical splash goggles, and a lab coat. If the material is a powder, consider respiratory protection.Enhanced PPE is crucial to prevent skin contact and inhalation during cleanup.[7]
3. Contain Spill For liquids, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial sorbent pad.[4]Containment prevents the spill from spreading, minimizing the contaminated area.
4. Absorb & Collect Gently cover and absorb the spill with the absorbent material. For solids, carefully sweep up the material without creating dust.[7][15] Place all contaminated material into a sealable bag or container.Avoid creating dust, which poses an inhalation hazard.[12] The cleanup debris is now also hazardous waste.
5. Decontaminate Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.This ensures the removal of residual chemical contamination from the surface.
6. Dispose of Cleanup Materials Place all used absorbent, contaminated PPE, and cleaning materials into the designated solid hazardous waste container for this compound.All materials used in the cleanup must be disposed of as hazardous waste.[9]

By integrating these robust safety and disposal protocols into your daily laboratory operations, you build a culture of safety, ensure regulatory compliance, and contribute to the responsible stewardship of scientific materials. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority.[16][17]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5-Dibromopyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling halogenated pyridines, such as 2,5-Dibromopyridin-4-OL, requires more than a standard checklist; it necessitates a comprehensive understanding of the potential hazards and the implementation of a robust, self-validating safety protocol. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and data integrity.

Foundational Hazard Assessment: Understanding the "Why"

Before selecting any PPE, we must first understand the inherent risks. While a specific Safety Data Sheet (SDS) for the 4-OL derivative may not be readily available, we can establish a reliable safety baseline by examining the known hazards of the parent compound, 2,5-Dibromopyridine. This compound is consistently classified as an irritant and presents specific organ toxicity risks.

The primary hazards associated with analogous compounds drive our PPE strategy.[1][2] These hazards are summarized below:

Hazard ClassificationGHS Hazard StatementRationale for Precaution
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[1][2]Direct contact can lead to inflammation, redness, and discomfort. Effective barrier protection is mandatory.
Serious Eye Damage/Irritation (Category 2/2A) H319: Causes serious eye irritation.[1][2][3]Splashes pose a significant risk of painful and potentially damaging eye injury. Full eye and face protection is non-negotiable.
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritation.[1][3]Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1] Engineering controls and, where necessary, respiratory protection are critical.

This assessment dictates that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

The Core Directive: Mandatory PPE Ensemble

Based on the hazard profile, a standard laboratory ensemble is insufficient. The following PPE is mandatory for all personnel handling this compound in any form (solid or solution).

Eye and Face Protection
  • Requirement: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield worn over chemical splash goggles is essential.

  • Causality: Standard safety glasses do not provide a seal around the eyes and offer inadequate protection against splashes, which can cause serious eye irritation.[1][2][4]

Hand Protection
  • Requirement: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[5] Always use powder-free gloves to prevent aerosolization of the compound.[6]

  • Protocol: Double-gloving is a best practice. The outer glove is removed and disposed of immediately after the handling procedure is complete, while the inner glove is worn during the subsequent cleanup and doffing of other PPE. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[6]

  • Causality: Halogenated organic compounds can degrade or permeate glove materials at different rates. While specific permeation data for this compound may not be available, nitrile and neoprene provide a robust barrier against a wide range of chemicals.[5] Double-gloving provides a critical layer of defense against undetected micro-tears and reduces the risk of contamination during glove removal.

Body Protection
  • Requirement: A lab coat, fully buttoned with tight-fitting cuffs, is required. For procedures involving larger quantities (>10g) or a significant risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Causality: This compound is a known skin irritant.[1] A closed lab coat prevents the chemical from reaching personal clothing and skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]

Respiratory Protection
  • Requirement: All handling of this compound solid or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Causality: As the compound may cause respiratory irritation, engineering controls are the primary line of defense.[1][3] A fume hood effectively captures and removes dust, mists, and vapors from the user's breathing zone.

Operational Plan: From Gowning to Disposal

A robust PPE plan is procedural. The following workflows are designed to be self-validating systems, minimizing the risk of exposure and cross-contamination at every stage.

PPE Selection and Donning/Doffing Workflow

The logical flow for ensuring safety involves selecting the correct PPE and following a strict sequence for putting it on (donning) and taking it off (doffing).

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Source) Don1 1. Lab Coat (Fully buttoned) Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves (Cuffs over lab coat sleeves) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Work Chemical Handling in Fume Hood Don4->Work Doff1 1. Outer Gloves (Peel off, avoid touching outer surface) Doff2 2. Goggles / Face Shield (Handle by straps) Doff1->Doff2 Doff3 3. Lab Coat (Roll inside-out) Doff2->Doff3 Doff4 4. Inner Gloves (Last item to be removed) Doff3->Doff4 End Proceed to Hand Washing Doff4->End Start Prepare for Chemical Handling Start->Don1 Work->Doff1

Caption: Workflow for correct PPE donning and doffing sequence.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[1][7]

  • PPE Donning: Follow the donning sequence outlined in the diagram above in a clean area away from the immediate workspace.

  • Chemical Handling:

    • Perform all manipulations, including weighing of the solid and preparation of solutions, inside the fume hood.[1]

    • Keep the container of this compound tightly closed when not in use.[1]

    • Use non-sparking tools for transfers.[8]

    • Ground and bond containers when transferring significant quantities to prevent static discharge.[9]

  • Post-Handling: Decontaminate the work surface within the fume hood. Securely close all waste containers.

  • PPE Doffing: Follow the doffing sequence meticulously at the source (i.e., just outside the fume hood) to prevent contaminating other areas of the lab. Dispose of all single-use PPE in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after all work is complete.[1][4]

Emergency and Disposal Plan

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill and Waste Disposal
  • Small Spills (in fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9]

    • Carefully sweep or scoop the material into a suitable, labeled, and closed container for hazardous waste disposal.[1][8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • PPE and Chemical Disposal:

    • All contaminated disposable PPE (gloves, etc.) and materials used for cleanup must be placed in a sealed, clearly labeled hazardous waste container.[1]

    • Dispose of unused this compound and its waste solutions in accordance with local, state, and federal regulations.[1] Do not empty into drains.[1][10] Chemical waste generators must consult all applicable regulations to ensure complete and accurate classification and disposal.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromopyridin-4-OL
Reactant of Route 2
2,5-Dibromopyridin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.